GSK3368715
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEGERVLTUWZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is an orally available, potent, and reversible inhibitor of type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that play a crucial role in cellular processes by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification is critical in regulating gene expression, RNA processing, DNA damage repair, and signal transduction. Dysregulation of PRMT1, the predominant type I PRMT, has been implicated in the pathogenesis of various solid and hematopoietic cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a selective inhibitor of type I PRMTs, which include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8. These enzymes are responsible for asymmetric dimethylation of arginine residues (ADMA) on substrate proteins. By inhibiting these enzymes, this compound blocks the formation of ADMA, leading to a downstream cascade of cellular effects. This inhibition can disrupt oncogenic signaling pathways, impair DNA damage repair mechanisms, and ultimately lead to the suppression of tumor cell proliferation and survival.[1][2]
The following diagram illustrates the central role of PRMT1 in cellular signaling and the point of intervention for this compound.
Caption: Mechanism of action of this compound in inhibiting PRMT1-mediated protein arginine methylation.
Quantitative Data
In Vitro Inhibitory Activity
This compound demonstrates potent inhibition of several type I PRMTs, with a particularly high affinity for PRMT1. The following table summarizes the in vitro inhibitory activity of this compound against a panel of PRMT enzymes.
| Target | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1 | 1.5 - 81 |
| PRMT3 | 48 | 1.5 - 81 |
| PRMT4 | 1148 | 1.5 - 81 |
| PRMT6 | 5.7 | 1.5 - 81 |
| PRMT8 | 1.7 | 1.5 - 81 |
Table 1: In vitro inhibitory activity of this compound against type I PRMTs.[4]
Preclinical In Vivo Efficacy
The anti-tumor activity of this compound has been evaluated in various preclinical cancer models. In a BxPC3 pancreatic cancer xenograft model, this compound demonstrated significant dose-dependent tumor growth inhibition.
| Cancer Model | Dose (mg/kg) | Tumor Growth Inhibition |
| BxPC3 (Pancreatic) | 150 | 78% |
| BxPC3 (Pancreatic) | 300 | 97% |
Table 2: In vivo efficacy of this compound in a pancreatic cancer xenograft model.[4]
Clinical Pharmacokinetics
A Phase 1 clinical trial (NCT03666988) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[5][6]
| Dose | Cmax (ng/mL) | Tmax (hr) |
| 50 mg QD | 135 (± 68.1) | 1.0 (0.5 - 2.0) |
| 100 mg QD | 308 (± 131) | 1.0 (0.5 - 4.0) |
| 200 mg QD | 634 (± 254) | 1.0 (0.5 - 2.0) |
Table 3: Mean (±SD) plasma pharmacokinetic parameters of this compound on Day 15 of the Phase 1 trial. Cmax: Maximum observed plasma concentration; Tmax: Time to reach Cmax.[5]
Clinical Pharmacodynamics
Target engagement was assessed by measuring the levels of asymmetric dimethylarginine (ADMA) on surrogate proteins in peripheral blood mononuclear cells (PBMCs) and tumor biopsies.
| Dose | Tissue | Target Engagement |
| 100 mg QD | PBMCs | Target engagement observed |
| 100 mg QD | Tumor Biopsies | Modest and variable |
Table 4: Pharmacodynamic effects of this compound in the Phase 1 clinical trial.[5][6]
Experimental Protocols
In Vitro PRMT1 Enzymatic Assay
This protocol describes a typical in vitro assay to determine the IC50 of an inhibitor against PRMT1.
-
Reaction Buffer Preparation: Prepare a reaction buffer containing 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 1 mM EDTA.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add 0.4 µM of recombinant human PRMT1 enzyme to the reaction buffer. Add varying concentrations of this compound or vehicle control (DMSO) and incubate for 60 minutes at room temperature.
-
Substrate Addition and Methylation Reaction: Add 1 µg of a histone H4 peptide substrate and 1 µM of S-adenosyl-L-[methyl-³H]-methionine to initiate the methylation reaction. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 6X SDS loading buffer and boiling at 95°C for 5 minutes.
-
Detection: Separate the reaction products by SDS-PAGE. Visualize the methylated substrate by fluorography. Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
In-Cell Western Blot for Cellular PRMT1 Activity
This protocol outlines a method to assess the effect of this compound on PRMT1 activity within cells.
-
Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MCF7) in a 96-well plate and allow them to adhere overnight. Treat the cells with a dose range of this compound or DMSO for 48 hours.
-
Cell Fixation and Permeabilization: Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells overnight at 4°C with a primary antibody specific for asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a) and a normalization antibody (e.g., total histone H4).
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween 20. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging and Quantification: Wash the cells and acquire images using an infrared imaging system. Quantify the fluorescence intensity of the H4R3me2a signal and normalize it to the total histone H4 signal to determine the level of PRMT1 inhibition.[7]
Clinical Trial Workflow
The Phase 1 clinical trial (NCT03666988) for this compound followed a dose-escalation design to determine the safety and tolerability of the drug. The study was terminated early due to a higher-than-expected incidence of thromboembolic events.[5][8]
Caption: Simplified workflow of the Phase 1 clinical trial for this compound (NCT03666988).
Conclusion
This compound is a potent and selective inhibitor of type I PRMTs with demonstrated preclinical anti-tumor activity. While its clinical development was halted due to safety concerns, the study of this compound has provided valuable insights into the therapeutic potential of targeting PRMT1 in cancer. The data and protocols presented in this guide serve as a resource for researchers in the field of epigenetics and drug discovery, facilitating further investigation into the role of protein arginine methylation in disease and the development of novel therapeutic agents.
References
- 1. Facebook [cancer.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. PRMT1 promotes epigenetic reprogramming associated with acquired chemoresistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3368715 is a potent, orally active, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] This class of enzymes plays a crucial role in cellular processes by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating gene transcription, RNA processing, DNA repair, and signal transduction.[2] Dysregulation of Type I PRMTs is implicated in various cancers, making them a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical in vivo efficacy, and clinical trial findings. Detailed experimental methodologies are provided to facilitate further research and development.
Introduction to Type I Protein Arginine Methyltransferases
Protein arginine methyltransferases (PRMTs) are a family of enzymes that transfer a methyl group from the cofactor S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. There are three main types of PRMTs based on the methylation state they produce. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (aDMA). Type II PRMTs (PRMT5 and 9) also produce MMA but then generate symmetric dimethylarginine (sDMA). Type III PRMTs (PRMT7) only produce MMA.
Type I PRMTs, particularly PRMT1, are the predominant arginine methyltransferases in mammalian cells and have been linked to the progression of numerous solid and hematopoietic cancers.[2] Their substrates include a wide range of proteins involved in critical cellular functions. For instance, the methylation of histone H4 at arginine 3 (H4R3me2a) by PRMT1 is an activating mark for gene transcription. Type I PRMTs also methylate non-histone proteins involved in RNA splicing and the DNA damage response. The overexpression of Type I PRMTs in cancer can lead to aberrant gene expression and uncontrolled cell proliferation.
This compound: Mechanism of Action and Biochemical Profile
This compound (also known as EPZ019997) is a first-in-class, reversible, and SAM-uncompetitive inhibitor of Type I PRMTs.[1][3] Its mechanism of action involves binding to the protein substrate binding pocket of the enzyme. By inhibiting Type I PRMTs, this compound leads to a global reduction in aDMA levels and a corresponding increase in MMA and sDMA.[4]
Biochemical Activity
The inhibitory activity of this compound against a panel of PRMTs has been determined through various biochemical assays. The following tables summarize the reported IC50 and Kiapp values.
| Target | IC50 (nM) | Reference |
| PRMT1 | 3.1 | [3] |
| PRMT3 | 48 | [3] |
| PRMT4 (CARM1) | 1148 | [3] |
| PRMT6 | 5.7 | [3] |
| PRMT8 | 1.7 | [3] |
| PRMT5 | >20,408 | [5] |
| PRMT7 | >40,000 | [5] |
| PRMT9 | >15,000 | [5] |
Table 1: IC50 values of this compound against a panel of PRMT enzymes.
| Target | Kiapp (nM) | Reference |
| PRMT1 | 1.5 - 3.1 | [6] |
| PRMT3 | 48 | [6] |
| PRMT4 (CARM1) | - | |
| PRMT6 | 5.7 | [6] |
| PRMT8 | 1.7 - 81 | [6] |
Table 2: Apparent Ki values of this compound for Type I PRMTs.
Cellular Activity and In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.[6] In a screen of 249 cancer cell lines from 12 different tumor types, the majority showed 50% or greater growth inhibition when treated with this compound.[3] Cytotoxic responses were particularly noted in lymphoma and acute myeloid leukemia (AML) cell lines.[4]
Cellular Proliferation Data
| Cell Line | Tumor Type | Assay | Duration | Result | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT/WST-1 | 7 days | Dose-dependent decrease in cell viability | [7] |
| Toledo | Diffuse Large B-cell Lymphoma | Not Specified | Not Specified | Inhibition of cell growth | [5] |
| BxPC-3 | Pancreatic Adenocarcinoma | Not Specified | Not Specified | Inhibition of cell growth | [5] |
| ACHN | Renal Carcinoma | Not Specified | Not Specified | Inhibition of cell growth | [5] |
Table 3: Summary of in vitro anti-proliferative activity of this compound in various cancer cell lines.
In Vivo Preclinical Studies
The anti-tumor activity of this compound has been evaluated in several mouse xenograft models of human cancers. Oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.[6]
In Vivo Efficacy Data
| Tumor Model | Dose (mg/kg) | Administration | Outcome | Reference |
| Toledo DLBCL Xenograft | 9.375 - 150 | Oral gavage | Reduced tumor volume | [5] |
| BxPC-3 Pancreatic Xenograft | 9.375 - 150 | Oral gavage | Reduced tumor volume | [5] |
| BxPC-3 Pancreatic Xenograft | 150, 300 | Oral gavage | 78% and 97% tumor growth reduction, respectively | [3] |
| ACHN Renal Carcinoma Xenograft | 150, 300 | Oral gavage | Reduced tumor growth | [5] |
| MDA-MB-468 Breast Cancer Xenograft | 150, 300 | Oral gavage | Reduced tumor growth | [5] |
| Pancreatic Adenocarcinoma PDX | 300 | Oral gavage | Reduced tumor growth | [5] |
| MDA-MB-468 Breast Cancer Xenograft | Not Specified | Subcutaneous | Slowed tumor growth | [7] |
Table 4: Summary of in vivo anti-tumor efficacy of this compound in preclinical models.
Clinical Development and Pharmacodynamics
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in adult patients with advanced solid tumors.[4]
Clinical Trial Summary
| Phase | Status | Indication | Doses Evaluated | Key Findings | Reference |
| 1 | Terminated | Advanced Solid Tumors | 50, 100, and 200 mg (oral, once-daily) | Dose-limiting toxicities at 200 mg. Higher-than-expected incidence of thromboembolic events. Limited target engagement and lack of clinical efficacy at lower doses. | [4] |
Table 5: Overview of the Phase 1 clinical trial of this compound.
Pharmacodynamic studies in the trial involved the measurement of aDMA levels in peripheral blood mononuclear cells (PBMCs) and tumor biopsies using liquid chromatography-mass spectrometry (LC-MS) and immunohistochemistry (IHC), respectively.[4] While target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose level.[4]
Signaling Pathways and Experimental Workflows
Type I PRMT Signaling Pathway
Caption: Type I PRMT-mediated arginine methylation pathway and the inhibitory action of this compound.
Experimental Workflow for In-Cell Western Analysis
Caption: A typical workflow for an In-Cell Western assay to assess the effect of this compound.
Detailed Experimental Protocols
In-Cell Western Assay
This protocol is adapted from methodologies used to characterize the cellular activity of this compound.[6]
-
Cell Seeding: Seed RKO cells in clear-bottom 384-well plates at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.
-
Compound Treatment: Prepare a 20-point two-fold dilution series of this compound, with concentrations ranging from 29,325.5 nM to 0.03 nM. A 0.15% DMSO solution is used as a vehicle control. Add the compounds to the respective wells.
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: After incubation, carefully remove the culture medium. Add ice-cold methanol to each well and incubate for 30 minutes at room temperature to fix the cells.
-
Washing: Aspirate the methanol and wash the wells with Phosphate Buffered Saline (PBS).
-
Blocking: Add Odyssey blocking buffer (Licor) to each well and incubate for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Prepare the primary antibody solution (e.g., anti-aDMA specific antibody) in an appropriate antibody dilution buffer. Remove the blocking buffer and add the primary antibody solution to each well. Incubate overnight at 4°C.
-
Washing: Wash the plates three times with PBS containing 0.1% Tween-20 (PBST).
-
Secondary Antibody Incubation: Prepare a solution of a fluorescently labeled secondary antibody that recognizes the primary antibody. Add this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the plates three times with PBST, protected from light.
-
Imaging: Scan the plate using an appropriate imaging system (e.g., LI-COR Odyssey) to quantify the fluorescent signal in each well.
Cellular Proliferation Assay (MTT/WST-1)
This protocol is based on methods used to evaluate the anti-proliferative effects of this compound on breast cancer cell lines.[7]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 4 to 7 days) at 37°C and 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium Salt-1) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a further 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm for MTT and 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to the DMSO-treated control cells.
Immunohistochemistry (IHC) for ADMA in Tumor Tissue
This is a general protocol for IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections, which can be adapted for the detection of aDMA in tumor biopsies from preclinical or clinical studies.
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or a high-pH buffer to unmask the antigenic sites.
-
Blocking of Endogenous Peroxidase: Incubate the sections in a hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking of Non-Specific Binding: Block non-specific antibody binding by incubating the sections in a blocking solution containing normal serum from the species in which the secondary antibody was raised.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for aDMA overnight at 4°C.
-
Secondary Antibody Incubation: After washing, incubate the sections with a biotinylated secondary antibody or a polymer-based detection system.
-
Detection: Apply an avidin-biotin-peroxidase complex or an enzyme-conjugated polymer and visualize the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Imaging and Analysis: Examine the stained slides under a microscope and quantify the staining intensity and distribution.
LC-MS/MS for ADMA Quantification in Plasma/PBMCs
This protocol outlines the general steps for the quantification of aDMA in biological fluids like plasma or cell lysates from PBMCs using liquid chromatography-tandem mass spectrometry.[8]
-
Sample Preparation:
-
Thaw plasma samples or PBMC lysates on ice.
-
Add an internal standard (e.g., stable isotope-labeled aDMA) to each sample, control, and standard.
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto an appropriate HPLC or UPLC column (e.g., a C18 or HILIC column).
-
Use an isocratic or gradient mobile phase to separate aDMA from other components in the sample.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC column into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for aDMA and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of aDMA standards.
-
Quantify the concentration of aDMA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is a potent and selective inhibitor of Type I PRMTs with demonstrated anti-tumor activity in preclinical models. While its clinical development was halted due to a challenging therapeutic window, it remains a valuable tool for investigating the biological roles of Type I PRMTs and for the development of next-generation inhibitors with improved safety profiles. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and cancer drug discovery.
References
- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
GSK3368715: A Technical Guide to its Target Proteins and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a crucial role in cellular processes through the post-translational modification of proteins by arginine methylation.[3] Dysregulation of PRMT activity, particularly PRMT1, has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[4] This technical guide provides an in-depth overview of the target proteins and associated cellular pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Target Proteins and Inhibitory Activity
The primary molecular targets of this compound are the Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on substrate proteins.[5] this compound is a S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1][2] The inhibitory activity of this compound against a panel of PRMTs has been quantified through various biochemical assays, with the key data summarized in the tables below.
Quantitative Inhibitory Activity of this compound
Table 1: IC50 Values for this compound Against Type I PRMTs
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[1][2] |
| PRMT3 | 48[1][2] |
| PRMT4 (CARM1) | 1148[1][2] |
| PRMT6 | 5.7[1][2] |
| PRMT8 | 1.7[1][2] |
Table 2: Apparent Ki Values for this compound Against Type I PRMTs
| Target PRMT | Kiapp (nM) |
| PRMT1 | 1.5[6][7] |
| PRMT3 | N/A |
| PRMT4 (CARM1) | N/A |
| PRMT6 | N/A |
| PRMT8 | 81[6][7] |
Key Signaling Pathways Modulated by this compound
Inhibition of Type I PRMTs by this compound leads to the modulation of several critical downstream signaling pathways that are often dysregulated in cancer. The primary consequences of PRMT1 inhibition include effects on the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, as well as broader impacts on RNA metabolism and the DNA damage response.
EGFR Signaling Pathway
PRMT1 has been shown to regulate the EGFR signaling pathway through multiple mechanisms. It can directly methylate the EGFR at arginines 198 and 200, and it can also be recruited to the EGFR promoter to activate its transcription.[8][9][10] Inhibition of PRMT1 with this compound can, therefore, lead to a downregulation of EGFR signaling, which is a key driver of cell proliferation and survival in many cancers.[9][11][12]
Wnt Signaling Pathway
PRMT1 can also activate the canonical Wnt signaling pathway.[13] It has been shown to be recruited to the promoters of key Wnt pathway components, such as LRP5 and PORCN, leading to their increased transcription.[10] By inhibiting PRMT1, this compound can suppress Wnt signaling, which is crucial for cancer cell proliferation and maintenance.[10][13]
RNA Metabolism and DNA Damage Response
PRMT1 plays a significant role in RNA metabolism, including RNA splicing, alternative polyadenylation, and transcription termination.[14][15][16] Inhibition of PRMT1 can impair these processes, leading to a downregulation of pathways involved in the DNA damage response.[14][15][16][17] This can induce genomic instability and ultimately inhibit tumor growth.[14][15][16]
Experimental Protocols
In Vitro PRMT Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 of a compound against PRMT enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time to allow for the methylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as trichloroacetic acid.
-
Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[18]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
-
Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., a cell line with known PRMT1 dependency). Harvest the cells and subcutaneously inject a specific number of cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[19][20]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.[20]
-
Drug Administration: Administer this compound orally to the treatment group at various dose levels and schedules. The control group receives a vehicle control.[7]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[20]
-
Endpoint and Analysis: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., pharmacodynamic marker analysis). Compare the tumor growth inhibition between the treated and control groups to determine the efficacy of this compound.[20]
Clinical Development and Future Perspectives
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[4] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited evidence of clinical efficacy at the doses tested.[4] Despite this setback, the potent and selective inhibition of Type I PRMTs by this compound and its preclinical anti-tumor activity provide a strong rationale for the continued investigation of PRMT1 as a therapeutic target in oncology. Future research may focus on identifying patient populations most likely to respond to PRMT1 inhibition, exploring combination therapies, and developing next-generation inhibitors with improved safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PRMT1-dependent regulation of RNA metabolism and DNA damage response sustains pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 16. "PRMT1-dependent regulation of RNA metabolism and DNA damage response s" by Virginia Giuliani, Meredith A. Miller et al. [digitalcommons.butler.edu]
- 17. Dual role of PRMT1-dependent arginine methylation in cellular responses to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GSK3368715 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3368715 is a first-in-class, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with a primary focus on PRMT1. Preclinical studies have demonstrated its potential as an anti-cancer agent across a spectrum of solid and hematological malignancies. Its mechanism of action involves the inhibition of asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby impacting various cellular processes including gene expression, signal transduction, and DNA repair. A particularly promising area of research has been the observed synergistic anti-tumor effect when combined with PRMT5 inhibition, especially in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.
Despite promising preclinical data, the clinical development of this compound was halted. A Phase 1 clinical trial (NCT03666988) in patients with advanced solid tumors was terminated prematurely due to a higher-than-expected incidence of thromboembolic events, coupled with limited target engagement in tumor tissues at tolerable doses and a lack of significant clinical efficacy.[1][2][3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and research workflows.
Introduction to this compound
This compound, also known as EPZ019997, is a small molecule inhibitor that selectively targets Type I PRMTs.[2] These enzymes play a crucial role in post-translational modification by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues in proteins.[6][7] Dysregulation of Type I PRMTs, particularly PRMT1, is implicated in the pathogenesis of various cancers, making them an attractive target for therapeutic intervention.[6][7] this compound was developed to investigate the therapeutic potential of inhibiting this pathway in oncology.
Mechanism of Action
This compound functions as a potent and reversible inhibitor of Type I PRMTs, showing high selectivity for PRMT1.[8] It acts by inhibiting the asymmetric dimethylation of arginine (ADMA) on a multitude of protein substrates, including histones and other cellular proteins.[6][7] This inhibition leads to a shift in the cellular methylation landscape, with a decrease in ADMA and a corresponding increase in symmetric dimethylarginine (SDMA) and monomethylarginine (MMA).[9] The alteration of protein methylation patterns disrupts various cellular signaling pathways critical for cancer cell proliferation, survival, and migration.[6]
Signaling Pathway
The inhibition of PRMT1 by this compound has downstream effects on multiple signaling pathways. One of the key pathways implicated is the PI3K/Akt signaling cascade, which is a central regulator of cell growth, proliferation, and survival. By modulating the methylation of components within this pathway, this compound can lead to decreased cancer cell viability.
Quantitative Data Summary
Preclinical Activity
This compound has demonstrated potent inhibitory activity against several Type I PRMTs and significant anti-proliferative effects in a wide range of cancer cell lines.
| Target/Cell Line | IC50/gIC50 | Reference |
| Enzyme Inhibition | ||
| PRMT1 | 3.1 nM | [10][11] |
| PRMT3 | 48 nM | [10][11] |
| PRMT4 (CARM1) | 1148 nM | [10][11] |
| PRMT6 | 5.7 nM | [10][11] |
| PRMT8 | 1.7 nM | [10][11] |
| Cellular Activity | ||
| Toledo (DLBCL) | 59 nM (gIC50) | [10] |
DLBCL: Diffuse Large B-cell Lymphoma
In Vivo Tumor Growth Inhibition
| Cancer Model | Dose | Tumor Growth Inhibition | Reference |
| Toledo (DLBCL Xenograft) | >75 mg/kg | Regression | [10] |
| BxPC3 (Pancreatic Xenograft) | 150 mg/kg | 78% | [10] |
| BxPC3 (Pancreatic Xenograft) | 300 mg/kg | 97% | [10] |
| Clear Cell Renal Carcinoma Xenograft | 150 mg/kg | 98% | [10] |
| Triple-Negative Breast Cancer Xenograft | 150 mg/kg | 85% | [10] |
| Pancreatic Adenocarcinoma (PDX) | 300 mg/kg | >90% | [10] |
PDX: Patient-Derived Xenograft
Phase 1 Clinical Trial (NCT03666988) Data
| Parameter | Value | Reference |
| Number of Patients | 31 | [3] |
| Dose-Limiting Toxicities (200 mg) | 25% (3/12 patients) | [3] |
| Thromboembolic Events (All Doses) | 29% (9/31 patients) | [3] |
| Best Overall Response | Stable Disease in 29% (9/31 patients) | [3] |
| Maximum Plasma Concentration (Tmax) | Within 1 hour post-dosing | [3] |
| Target Engagement in Tumor Biopsies (100 mg) | Modest and variable | [3] |
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (In-Cell Western)
This protocol provides a general framework for assessing the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., RKO) in a 384-well clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 20-point two-fold dilution series starting from 29.3 µM) or DMSO as a vehicle control.[8]
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[8]
-
Cell Fixation: Fix the cells with ice-cold methanol for 30 minutes at room temperature.[8]
-
Washing: Wash the wells with Phosphate Buffered Saline (PBS).[8]
-
Blocking: Block non-specific binding using a suitable blocking buffer (e.g., Odyssey blocking buffer) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate with a primary antibody against a housekeeping protein (e.g., β-actin) to normalize for cell number.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Scan the plate using an imaging system (e.g., LI-COR Odyssey) and quantify the fluorescence intensity. Calculate the gIC50 values based on the dose-response curve.
In Vivo Tumor Xenograft Studies
The following protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in mouse models.
-
Animal Models: Utilize immunodeficient mice (e.g., female NMRI nu/nu mice).[8] All animal procedures should be performed in a specific-pathogen-free facility and approved by an Institutional Animal Care and Use Committee.[12][13]
-
Tumor Implantation: Subcutaneously implant tumor cells or tumor fragments from a relevant cancer model (e.g., Toledo DLBCL, BxPC3 pancreatic cancer) into the flank of the mice.[8][12][14]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally via gavage at various dose levels (e.g., 75 mg/kg, 150 mg/kg, 300 mg/kg) once daily.[8] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the control group.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blot for ADMA levels) to confirm target engagement.
Clinical Trial Protocol (NCT03666988) - Phase 1
This was a first-in-human, open-label, dose-escalation study to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of this compound.[15][16]
-
Part 1 (Dose Escalation):
-
Part 2 (Dose Expansion - Not Initiated):
-
This part was planned to further evaluate the RP2D in specific cohorts, including patients with DLBCL and other solid tumors such as pancreatic, bladder, and non-small cell lung cancer.[15]
-
-
Key Assessments:
-
Safety: Monitoring of adverse events, with a particular focus on thromboembolic events.
-
Pharmacokinetics: Analysis of plasma concentrations of this compound and its metabolites.[5]
-
Pharmacodynamics: Assessment of target engagement in peripheral blood mononuclear cells (PBMCs) and tumor biopsies.[17]
-
Efficacy: Evaluation of tumor response according to RECIST 1.1 criteria.[5]
-
Synergistic Activity with PRMT5 Inhibition in MTAP-deficient Cancers
A significant finding in the preclinical evaluation of this compound is its synergistic anti-tumor activity when combined with the inhibition of PRMT5, the primary Type II PRMT.[1][2] This synergy is particularly pronounced in cancer cells with a homozygous deletion of the MTAP gene.[1][2][18]
MTAP is an enzyme involved in the methionine salvage pathway. Its deletion leads to the accumulation of the metabolite 2-methylthioadenosine (MTA), which is an endogenous inhibitor of PRMT5.[1][2] This partial inhibition of PRMT5 in MTAP-deleted cells sensitizes them to the effects of this compound, creating a synthetic lethal interaction. This finding provides a strong rationale for using MTAP status as a potential biomarker for patient selection in future clinical trials of Type I PRMT inhibitors.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. selleckchem.com [selleckchem.com]
- 9. GEO Accession viewer [ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Trial: NCT03666988 - My Cancer Genome [mycancergenome.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. MTAP loss: a possible therapeutic approach for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715: A Technical Guide to its Effects on Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK3368715, also known as EPZ019997, is a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on arginine methylation, and detailed experimental protocols for assessing its activity. The information presented is intended to support further research and development of this and similar compounds.
Introduction to Arginine Methylation and this compound
Protein arginine methylation is a critical post-translational modification that plays a key role in regulating numerous cellular processes, including signal transduction, gene expression, and RNA metabolism. This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). Type I PRMTs (PRMT1, 3, 4, 6, and 8) are responsible for the formation of asymmetric dimethylarginine (ADMA). Dysregulation of Type I PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][2]
This compound is a first-in-class, orally active, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[2][3] By inhibiting these enzymes, this compound disrupts the normal patterns of arginine methylation, leading to anti-proliferative effects in a broad range of cancer cell lines and in vivo tumor models.[2][4]
Mechanism of Action
This compound exerts its effects by binding to the substrate-binding pocket of Type I PRMTs, thereby preventing the transfer of a methyl group from the cofactor SAM to arginine residues on substrate proteins.[5] This inhibition leads to a global shift in arginine methylation states, characterized by a decrease in the levels of ADMA and a corresponding increase in the levels of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][4]
Figure 1: Mechanism of this compound Action.
Quantitative Data
This compound has been shown to be a potent inhibitor of several Type I PRMTs. The following tables summarize its inhibitory activity and anti-proliferative effects.
Table 1: Inhibitory Activity of this compound against PRMTs
| PRMT Isoform | IC50 (nM) | Reference(s) |
| PRMT1 | 3.1 | [2][3] |
| PRMT3 | 48 | [3] |
| PRMT4 (CARM1) | 1148 | [3] |
| PRMT6 | 5.7 | [3] |
| PRMT8 | 1.7 | [3] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 (nM) | Reference(s) |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 | [2] |
| BxPC3 | Pancreatic Adenocarcinoma | Not explicitly stated, but showed significant tumor growth inhibition in vivo. | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro PRMT Inhibition Assay (Radiometric)
This assay is used to determine the potency of this compound against specific PRMT enzymes.
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT1, PRMT6)
-
Histone H4 peptide (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)
-
Phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a reaction plate, combine the PRMT enzyme, histone H4 peptide, and this compound (or vehicle control).
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) to remove unincorporated ³H-SAM.
-
Allow the filter paper to dry.
-
Place the filter paper in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Figure 2: In Vitro PRMT Inhibition Assay Workflow.
Western Blotting for Arginine Methylation
This method is used to assess the changes in global and substrate-specific arginine methylation in cells treated with this compound.
Materials:
-
Cell lines of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADMA, anti-MMA, anti-SDMA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Harvest cells and prepare whole-cell lysates.
-
Quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of methylated proteins.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 3-7 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the gIC50 value.
Clinical Development and Future Directions
A Phase 1 clinical trial of this compound in patients with advanced solid tumors was initiated but was terminated early.[6][7] The study reported dose-limiting toxicities and a higher-than-expected incidence of thromboembolic events.[6] While the clinical development of this compound itself has been halted, the compound remains a valuable tool for preclinical research into the role of Type I PRMTs in cancer and other diseases. The insights gained from studies with this compound will be instrumental in the development of next-generation PRMT inhibitors with improved safety profiles.
Conclusion
This compound is a potent and selective inhibitor of Type I PRMTs that has significantly advanced our understanding of the biological roles of arginine methylation. This technical guide provides a compilation of its known properties and relevant experimental protocols to facilitate further investigation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of epigenetics, cancer biology, and drug discovery.
References
- 1. mdanderson.org [mdanderson.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
GSK3368715: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with a particularly high affinity for PRMT1.[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on histone and non-histone proteins, a post-translational modification critical in regulating numerous cellular processes. Dysregulation of PRMT1 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on global gene expression, and detailed protocols for relevant experimental assays.
Mechanism of Action
This compound functions by inhibiting the catalytic activity of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues (ADMA). By blocking this process, this compound alters the methylation landscape of a multitude of protein substrates, including histones. Changes in histone methylation patterns directly influence chromatin structure and accessibility, thereby modulating the expression of downstream genes.[3] The inhibition of PRMT1 by this compound leads to a downstream cascade of events that ultimately impact cell proliferation, survival, and differentiation.
Impact on Global Gene Expression
Treatment of cancer cells with this compound induces significant alterations in their transcriptomic profiles. Multiple studies utilizing RNA sequencing (RNA-seq) have consistently demonstrated that this compound modulates the expression of genes involved in key cellular pathways.
Downregulation of Cell Cycle and DNA Repair Genes
A predominant effect of this compound is the downregulation of genes essential for cell cycle progression and DNA replication.[4] In multiple myeloma cells, for instance, gene expression profiling revealed a significant decrease in the expression of cohorts involved in cell proliferation and the DNA damage response.[4] This is consistent with the observed G0/G1 cell cycle arrest in cells treated with the inhibitor.[4] Similarly, in triple-negative breast cancer (TNBC) models, inhibition of Type I PRMTs with a structurally analogous compound, MS023, led to the downregulation of E2F targets and G2M checkpoint pathways.
Upregulation of Immune Response and Apoptosis-Related Genes
Conversely, this compound treatment has been shown to upregulate genes associated with the immune response and apoptosis. In a murine colon adenocarcinoma model (CT26), RNA-sequencing analysis of tumors treated with this compound revealed an activation of Type I and Type II interferon response genes. This suggests that this compound may not only directly inhibit tumor cell growth but also enhance anti-tumor immunity. Furthermore, transcriptomic analysis in multiple myeloma cells showed an upregulation of apoptosis-related gene signatures following PRMT1 suppression.
Table 1: Summary of a Representative Gene Set Downregulated by this compound in Multiple Myeloma Cells
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Pathway |
| CCNB1 | Cyclin B1 | -1.58 | <0.01 | Cell Cycle |
| CDK1 | Cyclin Dependent Kinase 1 | -1.42 | <0.01 | Cell Cycle |
| PLK1 | Polo-Like Kinase 1 | -1.71 | <0.01 | Cell Cycle |
| BUB1 | BUB1 Mitotic Checkpoint Serine/Threonine Kinase | -1.65 | <0.01 | Cell Cycle |
| MCM2 | Minichromosome Maintenance Complex Component 2 | -1.33 | <0.01 | DNA Replication |
| PCNA | Proliferating Cell Nuclear Antigen | -1.21 | <0.01 | DNA Replication |
| RAD51 | RAD51 Recombinase | -1.50 | <0.01 | DNA Damage Repair |
| BRCA1 | BRCA1 DNA Repair Associated | -1.39 | <0.01 | DNA Damage Repair |
Note: The data presented in this table is a representative summary based on published findings and may not reflect the exact values from a single experiment. Actual values can be found in the supplementary materials of the cited literature.
Table 2: Summary of a Representative Gene Set Upregulated by this compound in CT26 Tumor Cells
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Pathway |
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | 2.10 | <0.01 | Interferon Signaling |
| ISG15 | ISG15 Ubiquitin Like Modifier | 2.35 | <0.01 | Interferon Signaling |
| STAT1 | Signal Transducer And Activator Of Transcription 1 | 1.89 | <0.01 | Interferon Signaling |
| IRF7 | Interferon Regulatory Factor 7 | 2.05 | <0.01 | Interferon Signaling |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | 2.50 | <0.01 | Immune Response |
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.62 | <0.01 | Apoptosis |
| CASP3 | Caspase 3 | 1.48 | <0.01 | Apoptosis |
Note: The data presented in this table is a representative summary based on published findings and may not reflect the exact values from a single experiment. Actual values can be found in the supplementary materials of the cited literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The primary mechanism of this compound involves the inhibition of PRMT1, which in turn affects downstream signaling pathways that control gene expression.
Caption: Mechanism of this compound action on gene expression.
Experimental Workflow for RNA-Sequencing Analysis
To assess the impact of this compound on gene expression, a standard RNA-sequencing workflow is employed.
Caption: Workflow for analyzing gene expression changes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Histone Methylation
This protocol is used to detect changes in the levels of specific histone arginine methylation marks following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R17me2a, anti-H4R3me2a, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare lysates in Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
RNA-Sequencing
This protocol provides a general overview of the steps involved in an RNA-sequencing experiment to analyze the global gene expression changes induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer, Agilent)
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer. Samples with a high RNA Integrity Number (RIN) (typically >8) are suitable for library preparation.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA using a commercial kit. This typically involves mRNA purification (for poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform. The sequencing depth should be sufficient to detect changes in gene expression (typically 20-30 million reads per sample).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the this compound-treated and control groups using statistical packages like DESeq2 or edgeR.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis tools to identify the biological pathways that are significantly affected by this compound treatment.
-
Conclusion
This compound is a promising therapeutic agent that exerts its anti-cancer effects by inhibiting Type I PRMTs and subsequently altering the gene expression landscape of tumor cells. The downregulation of genes involved in cell proliferation and DNA repair, coupled with the upregulation of genes promoting apoptosis and immune responses, provides a strong rationale for its continued investigation in oncology. The protocols and information provided in this guide serve as a valuable resource for researchers dedicated to elucidating the full therapeutic potential of this compound.
References
- 1. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Western Analysis of Histone Modifications (Aspergillus nidulans) [en.bio-protocol.org]
- 4. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
A Technical Guide to Preclinical Studies of GSK3368715, a Type I PRMT Inhibitor
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the preclinical data for GSK3368715, a first-in-class, orally available, and reversible inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). The information presented is collated from various preclinical studies to serve as a technical resource for professionals in oncology and drug development.
Mechanism of Action
This compound is a potent, S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor that targets the protein substrate binding pocket of Type I PRMTs.[1] This family of enzymes, which includes PRMT1, 3, 4, 6, and 8, is responsible for catalyzing the formation of asymmetric dimethylarginine (ADMA) on substrate proteins.[2][3][4] Dysregulation and overexpression of Type I PRMTs have been linked to the progression of numerous solid and hematopoietic cancers, playing a key role in cell proliferation, migration, and invasion.[2][5]
The primary mechanism of this compound is the inhibition of this asymmetric dimethylation process.[5] This leads to a global reduction in cellular ADMA levels and a corresponding accumulation of monomethyl-arginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs like PRMT5.[1][2][6][7] This shift in arginine methylation states on hundreds of protein substrates disrupts cellular signaling, gene expression, and RNA processing, ultimately leading to anti-tumor effects.[3][5]
References
- 1. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. bioengineer.org [bioengineer.org]
An In-depth Technical Guide to GSK3368715: A Potent and Selective Type I PRMT Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of GSK3368715, a first-in-class, orally active, and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting arginine methylation in oncology and other diseases.
Chemical Structure and Properties
This compound, also known as EPZ019997, is a small molecule inhibitor with the following chemical identity and properties. The compound is available in its parent form as well as hydrochloride and trihydrochloride salts.
Table 1: Chemical Identity of this compound and its Salts
| Identifier | Value |
| IUPAC Name | N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine |
| CAS Number | 1629013-22-4 (Parent)[1] |
| 2227587-25-7 (HCl) | |
| 2227587-26-8 (3HCl)[2] | |
| Molecular Formula | C₂₀H₃₈N₄O₂ (Parent) |
| C₂₀H₃₈N₄O₂ · HCl (HCl)[3] | |
| C₂₀H₄₁Cl₃N₄O₂ (3HCl)[2] | |
| SMILES | CNCCN(CC1=CNN=C1C2CCC(COCC)(COCC)CC2)C[1] |
Table 2: Physicochemical Properties of this compound and its Salts
| Property | Value |
| Molecular Weight | 366.54 g/mol (Parent) |
| 403.0 g/mol (HCl)[3][4] | |
| 475.92 g/mol (3HCl)[2] | |
| Appearance | Solid[3] |
| Solubility | DMSO: 40 mg/mL (HCl)[3], 81 mg/mL (3HCl)[2] |
| Water: 81 mg/mL (3HCl) | |
| Ethanol: 81 mg/mL (3HCl) | |
| Storage | Pure form: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |
Mechanism of Action and Biological Activity
This compound is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs. These enzymes are responsible for the asymmetric dimethylation of arginine residues on histone and non-histone proteins, a post-translational modification that plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and DNA repair.[5] Dysregulation of Type I PRMT activity has been implicated in the pathogenesis of various cancers.[5]
This compound exhibits high potency and selectivity for Type I PRMTs, as demonstrated by its low nanomolar inhibition constants.
Table 3: In Vitro Potency of this compound against PRMT Enzymes
| Target | IC₅₀ (nM) | Kᵢapp (nM) |
| PRMT1 | 3.1[1][3] | 1.5[2] |
| PRMT3 | 48[1] | - |
| PRMT4 (CARM1) | 1148[1] | - |
| PRMT6 | 5.7[1] | - |
| PRMT8 | 1.7[1] | - |
| PRMT5 (Type II) | >20,408[3] | - |
| PRMT7 (Type III) | >40,000[3] | - |
| PRMT9 (Type II) | >15,000[3] | - |
The inhibitory activity of this compound translates into potent anti-proliferative effects across a broad range of cancer cell lines and significant anti-tumor activity in preclinical xenograft models.
Table 4: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing | Outcome |
| Toledo DLBCL | 9.375-150 mg/kg | Reduced tumor volume[3] |
| BxPC-3 Pancreatic | 150 mg/kg | 78% tumor growth reduction[1] |
| 300 mg/kg | 97% tumor growth reduction[1] | |
| ACHN Renal Carcinoma | 150 mg/kg & 300 mg/kg | Reduced tumor growth[3] |
| MDA-MB-468 Breast Cancer | 150 mg/kg & 300 mg/kg | Reduced tumor growth[3] |
Signaling Pathway
This compound targets the initial steps of protein arginine methylation catalyzed by Type I PRMTs. This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a subsequent shift towards monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the product of Type II PRMTs.
Caption: Inhibition of Type I PRMTs by this compound blocks the formation of ADMA.
Experimental Protocols
In Cell Western (ICW) Assay for Cellular Potency
This protocol describes a method to determine the cellular potency of this compound by measuring its effect on the proliferation of cancer cell lines.[2]
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., RKO) in a 384-well clear-bottom plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., a 20-point two-fold dilution series starting from 29.3 µM) or DMSO as a vehicle control (e.g., 0.15%).
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO₂.
-
Cell Fixation: Fix the cells by adding ice-cold methanol and incubating for 30 minutes at room temperature.
-
Washing: Wash the plates with phosphate-buffered saline (PBS).
-
Blocking: Block the wells with Odyssey blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for a housekeeping protein to normalize for cell number.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Signal Detection: Read the plate on an appropriate instrument (e.g., LI-COR Odyssey).
-
Data Analysis: Calculate the concentration of this compound that causes 50% inhibition of cell growth (gIC₅₀).
In Vivo Xenograft Tumor Model
This protocol provides a general outline for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.[2]
Methodology:
-
Animal Model: Utilize immunodeficient mice, such as female NMRI nu/nu mice.
-
Tumor Implantation: Implant tumor fragments or a suspension of cancer cells (e.g., Toledo, BxPC3) subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size, then randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound orally via gavage at various doses (e.g., 75, 150, 300 mg/kg) daily. The control group receives the vehicle solution.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: Monitor the body weight of the mice as a measure of general toxicity.
-
Endpoint: At the end of the study (e.g., based on tumor volume in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
- 5. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715: A Reversible Inhibitor of Type I Protein Arginine Methyltransferases
A Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent and selective small molecule inhibitor of type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical in regulating numerous cellular processes, including gene transcription, RNA splicing, DNA repair, and signal transduction.[2][3] Dysregulation of PRMT activity is implicated in the pathogenesis of various diseases, notably cancer, making them attractive therapeutic targets.[4] This technical guide provides an in-depth overview of this compound, with a core focus on its reversible inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Reversibility and Mechanism of Action
This compound is characterized as a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of type I PRMTs.[5][6] Its reversible nature signifies that it binds to its target enzymes through non-covalent interactions, and its inhibitory effect can be reversed upon its dissociation. This is in contrast to irreversible inhibitors that form a stable, covalent bond with their target. The SAM-uncompetitive mechanism indicates that this compound binds to the PRMT-substrate complex, rather than competing with the SAM cofactor for its binding site.[6]
The inhibition of type I PRMTs by this compound leads to a significant shift in the cellular landscape of arginine methylation. Specifically, it blocks the formation of asymmetric dimethylarginine (ADMA), a hallmark of type I PRMT activity, resulting in the accumulation of monomethylarginine (MMA) and a subsequent increase in symmetric dimethylarginine (SDMA), which is catalyzed by type II PRMTs.[3][5]
Quantitative Data
The inhibitory potency and selectivity of this compound against various PRMT isoforms have been quantitatively assessed through biochemical assays. The following tables summarize the key quantitative data.
| Target Enzyme | IC50 (nM) | Reference(s) |
| PRMT1 | 3.1 | [6] |
| PRMT3 | 48 | [6] |
| PRMT4 (CARM1) | 1148 | [6] |
| PRMT6 | 5.7 | [6] |
| PRMT8 | 1.7 | [6] |
Table 1: Inhibitory Potency (IC50) of this compound against Type I PRMTs
| Target Enzyme | Kiapp (nM) | Reference(s) |
| PRMT1 | 1.5 | [5] |
| PRMT3 | 81 | [5] |
| PRMT4 (CARM1) | - | |
| PRMT6 | - | |
| PRMT8 | - |
Table 2: Apparent Inhibition Constant (Kiapp) of this compound
Signaling Pathways
This compound exerts its cellular effects by modulating signaling pathways regulated by type I PRMTs. PRMT1, a primary target, is known to influence several key cancer-related pathways.
Caption: PRMT1 signaling pathways influenced by this compound.
Experimental Protocols
Determination of Inhibitor Reversibility: Jump Dilution Assay
This method is employed to determine the dissociation kinetics of a reversible inhibitor.
-
Enzyme-Inhibitor Pre-incubation: Purified recombinant PRMT1 enzyme is incubated with a saturating concentration of this compound (typically 10-fold higher than its IC50) in an appropriate assay buffer to allow for the formation of the enzyme-inhibitor complex to reach equilibrium.
-
Rapid Dilution: The pre-incubated enzyme-inhibitor complex is rapidly diluted (e.g., 100-fold) into a reaction mixture containing the enzyme's substrates (a methyl-acceptor protein or peptide and SAM) at concentrations well above their Km values. This dilution significantly reduces the concentration of free this compound, minimizing re-binding.
-
Monitoring Enzyme Activity: The recovery of enzyme activity is monitored over time as this compound dissociates from the enzyme. The reaction progress is measured using a suitable detection method, such as a radiometric assay that tracks the incorporation of a radiolabeled methyl group from [3H]-SAM into the substrate.
-
Data Analysis: The rate of recovery of enzyme activity is fitted to a first-order exponential decay equation to determine the dissociation rate constant (koff). A measurable koff value is indicative of a reversible inhibitor.
In Vitro Anti-proliferative Activity: Cell-Based Assay
This protocol outlines the assessment of this compound's effect on cancer cell proliferation.
-
Cell Seeding: Cancer cell lines (e.g., RKO colorectal cancer cells) are seeded into 384-well microplates at a predetermined density and allowed to adhere overnight under standard cell culture conditions (37°C, 5% CO2).[5]
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., a 20-point two-fold dilution series ranging from approximately 30 µM down to 0.03 nM) or a vehicle control (e.g., 0.15% DMSO).[5]
-
Incubation: The plates are incubated for a defined period (e.g., 3 days) to allow for the compound to exert its effect on cell proliferation.[5]
-
Cell Viability Assessment: After the incubation period, cell viability is assessed using a suitable method. For example, cells can be fixed with ice-cold methanol, washed, and then stained with a fluorescent dye that quantifies total DNA content or cellular protein.
-
Data Analysis: The fluorescence intensity is measured using a plate reader. The data is normalized to the vehicle-treated control cells, and the concentration of this compound that inhibits cell growth by 50% (gIC50) is calculated by fitting the data to a dose-response curve.
Experimental Workflows
In Vitro Experimental Workflow
Caption: Workflow for in vitro anti-proliferative assays.
In Vivo Experimental Workflow
Caption: Workflow for in vivo xenograft studies.
Conclusion
This compound is a well-characterized, potent, and reversible inhibitor of type I PRMTs. Its mechanism of action as a SAM-uncompetitive inhibitor leads to a global shift in arginine methylation, impacting various cellular signaling pathways implicated in cancer. The quantitative data on its potency and selectivity, combined with detailed experimental protocols and workflows, provide a solid foundation for its continued investigation and potential therapeutic application. The reversible nature of this compound is a key characteristic that influences its pharmacological profile and distinguishes it from covalent inhibitors.
References
- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the SAM-uncompetitive Inhibition of GSK3368715
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the biochemical mechanism of GSK3368715, a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs). The focus is on its unique S-adenosyl-L-methionine (SAM)-uncompetitive mode of inhibition, a critical aspect for understanding its therapeutic potential and for the development of future PRMT inhibitors.
Introduction to this compound and Type I PRMTs
Protein arginine methylation is a crucial post-translational modification regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing. This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). Type I PRMTs (PRMT1, 3, 4, 6, and 8) are responsible for the formation of asymmetric dimethylarginine (ADMA). Dysregulation of Type I PRMT activity has been implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention.
This compound is a first-in-class, orally bioavailable small molecule inhibitor of Type I PRMTs.[1][2] It exhibits potent inhibitory activity against several Type I PRMTs, leading to a global reduction in ADMA and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1][3] A key feature of this compound is its SAM-uncompetitive and substrate-competitive mechanism of inhibition.[4]
The SAM-uncompetitive Inhibition Mechanism
This compound exhibits a sophisticated inhibition mechanism that is dependent on the binding of the cofactor S-adenosyl-L-methionine (SAM) to the PRMT enzyme. This is known as SAM-uncompetitive inhibition, meaning that this compound preferentially binds to the PRMT-SAM binary complex.[4] Concurrently, the inhibitor competes with the protein or peptide substrate for binding to the active site, a characteristic known as substrate-competitive inhibition.[4]
This dual mechanism implies that the binding of SAM induces a conformational change in the PRMT enzyme, creating or stabilizing a binding pocket that this compound can occupy. By binding to this transient pocket, this compound physically obstructs the binding of the arginine-containing substrate, thereby preventing the transfer of the methyl group from SAM to the substrate.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified against a panel of Type I PRMTs. The following tables summarize the available data.
| Enzyme | IC50 (nM) | Reference |
| PRMT1 | 3.1 | [2] |
| PRMT3 | 48 | [2] |
| PRMT4 | 1148 | [2] |
| PRMT6 | 5.7 | [2] |
| PRMT8 | 1.7 | [2] |
| Table 1: IC50 Values of this compound for Type I PRMTs |
| Enzyme | Ki app (nM) | Reference |
| PRMT1 | 1.5 - 81 | [5] |
| PRMT3 | 1.5 - 81 | [5] |
| PRMT4 | 1.5 - 81 | [5] |
| PRMT6 | 1.5 - 81 | [5] |
| PRMT8 | 1.5 - 81 | [5] |
| Table 2: Apparent Ki Values of this compound for Type I PRMTs |
Experimental Protocols
The characterization of this compound's inhibition mechanism relies on robust biochemical assays. Below are detailed methodologies for key experiments.
Radiometric PRMT1 Inhibition Assay
This assay quantifies the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate.
Materials:
-
Recombinant human PRMT1
-
Biotinylated histone H4 peptide substrate (e.g., ac-SGRGKGGKGLGKGGAKRHRKVGGK(Biotin))[6]
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM EDTA, 0.5 mM DTT[7]
-
This compound stock solution in DMSO
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT1 enzyme (e.g., 5-20 nM), and the histone H4 peptide substrate (at a concentration around its Km).
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM (at a concentration around its Km).
-
Incubate the reaction at 37°C for a defined period (e.g., 60-120 minutes), ensuring the reaction is in the linear range.[8]
-
Stop the reaction by adding a solution of unlabeled SAM and SAH.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated peptide substrate will bind to the beads.
-
Incubate to allow for binding.
-
Measure the radioactivity using a scintillation counter. The proximity of the [³H]-methylated peptide to the scintillant in the beads will generate a signal.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Kinetic Analysis of Inhibition Mechanism
To elucidate the SAM-uncompetitive and substrate-competitive nature of this compound, a series of radiometric assays are performed with varying concentrations of both SAM and the peptide substrate.
Procedure:
-
To determine competition with the peptide substrate:
-
Perform the radiometric assay as described above.
-
Use a fixed, non-saturating concentration of [³H]-SAM.
-
Vary the concentration of the peptide substrate across a range (e.g., 0.5x to 10x Km).
-
For each substrate concentration, perform a dose-response curve for this compound to determine the IC50.
-
An increase in the IC50 value with increasing substrate concentration is indicative of substrate-competitive inhibition.
-
-
To determine uncompetition with SAM:
-
Perform the radiometric assay as described above.
-
Use a fixed, non-saturating concentration of the peptide substrate.
-
Vary the concentration of [³H]-SAM across a range (e.g., 0.5x to 10x Km).
-
For each SAM concentration, perform a dose-response curve for this compound to determine the IC50.
-
A decrease in the IC50 value with increasing SAM concentration is indicative of SAM-uncompetitive inhibition.
-
-
Data Analysis:
-
Plot the initial velocity data in a double reciprocal format (Lineweaver-Burk plot).
-
For substrate competition, the lines will intersect on the y-axis.
-
For SAM uncompetition, the lines will be parallel.
-
Conclusion
This compound is a potent Type I PRMT inhibitor with a unique SAM-uncompetitive and substrate-competitive mechanism. This mode of action provides a basis for its selectivity and efficacy. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers in the field of drug discovery and epigenetics, facilitating further investigation into PRMT inhibition and the development of novel therapeutics. The clinical development of this compound was terminated early due to a higher-than-expected incidence of thromboembolic events.[9] Nevertheless, the understanding of its inhibitory mechanism remains valuable for the design of next-generation PRMT inhibitors with improved safety profiles.
References
- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss. | Profiles RNS [connect.rtrn.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. M-TAP Dance: Targeting PRMT1 and PRMT5 Family Members to Push Cancer Cells Over the Edge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epigentek.com [epigentek.com]
- 8. epigentek.com [epigentek.com]
- 9. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GSK3368715 on Asymmetric Dimethylarginine (ADMA) Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with high potency for PRMT1. These enzymes play a crucial role in post-translational modification by catalyzing the transfer of methyl groups to arginine residues on substrate proteins, leading to the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA). Elevated levels of ADMA are implicated in various pathological processes, including endothelial dysfunction and cancer. This technical guide provides an in-depth overview of the effects of this compound on ADMA levels, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.
Core Mechanism of Action
This compound acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs. By binding to the substrate-binding pocket, it prevents the methylation of arginine residues on target proteins. This inhibition leads to a reduction in the cellular production of ADMA. Consequently, this shifts the cellular arginine methylation landscape, resulting in an accumulation of MMA and symmetric dimethylarginine (SDMA), the product of Type II PRMTs.[1][2][3] The primary therapeutic hypothesis is that by reducing ADMA levels, this compound can modulate downstream signaling pathways that are dependent on arginine methylation, thereby exerting its anti-tumor effects.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on the effect of this compound on ADMA and related biomarkers.
Table 1: Preclinical Efficacy of this compound
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC₅₀ | PRMT1 | 3.1 nM | |
| PRMT3 | 48 nM | [1] | |
| PRMT4 | 1148 nM | [1] | |
| PRMT6 | 5.7 nM | [1] | |
| PRMT8 | 1.7 nM | [1] | |
| ADMA Reduction | Preclinical models | Decrease observed after 72 hours | [3] |
Note: Detailed quantitative data on the percentage reduction of ADMA in specific preclinical models from the primary source (Fedoriw et al., 2019) were not publicly available in the reviewed literature.
Table 2: Clinical Pharmacodynamic Effects of this compound in Patients with Advanced Solid Tumors (Phase 1 Study NCT03666988)
| Biomarker | Dose Group | Mean Reduction (Day 15) | Standard Error | Reference |
| ADMA-R225-hnRNP-A1 in PBMCs | 100 mg | 43.1% | 5.81% | [5] |
| 200 mg | 54.7% | 6.92% | [5] | |
| Plasma Circulating Free ADMA | 50, 100, 200 mg | Data not reported in the publication | - | [5] |
Note: The Phase 1 study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited target engagement at lower doses.[3][5][6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Type I PRMTs and ADMA Metabolism
The following diagram illustrates the canonical pathway of ADMA synthesis by Type I PRMTs and the mechanism of inhibition by this compound.
Caption: Mechanism of this compound Action on ADMA Synthesis.
Experimental Workflow for ADMA Biomarker Assessment
The following diagram outlines a typical workflow for the quantification of ADMA-related biomarkers from clinical samples.
Caption: Workflow for ADMA Biomarker Analysis.
Experimental Protocols
Quantification of ADMA-R225-hnRNP-A1 in PBMCs by LC-MS/MS
This protocol is based on the methodology developed for the pharmacodynamic assessment of this compound in clinical trials.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples using standard density gradient centrifugation methods (e.g., Ficoll-Paque).
-
Cell Lysis and Protein Quantification: Isolated PBMCs are lysed in a suitable buffer containing protease inhibitors. The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Protein Digestion: A standardized amount of protein lysate (e.g., 50 µg) is subjected to enzymatic digestion. This typically involves reduction with dithiothreitol (DTT), alkylation with iodoacetamide (IAM), and overnight digestion with a sequence-specific protease such as trypsin.
-
Sample Cleanup: The digested peptide mixture is desalted and concentrated using solid-phase extraction (SPE) with C18 cartridges to remove interfering substances.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The peptide samples are separated using a reverse-phase liquid chromatography system (e.g., a C18 column) with a gradient of acetonitrile in formic acid.
-
Mass Spectrometric Detection: The eluted peptides are analyzed by a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode. Specific precursor-to-product ion transitions for the ADMA-methylated and unmethylated forms of the target peptide from hnRNP-A1 (containing Arginine 225) are monitored. Stable isotope-labeled synthetic peptides are used as internal standards for accurate quantification.
-
-
Data Analysis: The peak areas of the endogenous peptides are normalized to the peak areas of the corresponding internal standards. The ratio of the ADMA-methylated peptide to the total (methylated and unmethylated) peptide is calculated to determine the extent of target engagement.
General Protocol for Quantification of Circulating Free ADMA in Plasma by LC-MS/MS
This is a generalized protocol based on established methods for measuring free ADMA in plasma.
-
Sample Preparation:
-
Protein Precipitation: A small volume of plasma (e.g., 50-100 µL) is mixed with a protein precipitating agent, typically methanol or acetonitrile, containing a stable isotope-labeled internal standard (e.g., d7-ADMA).
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
-
Derivatization (Optional but common): To improve chromatographic retention and sensitivity, the supernatant containing ADMA can be derivatized. A common derivatizing agent is o-phthalaldehyde (OPA) in the presence of a thiol.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. Due to the polar nature of ADMA, hydrophilic interaction liquid chromatography (HILIC) or a derivatization-coupled reverse-phase method is often employed to achieve separation from its isomers, such as SDMA.
-
Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. Specific MRM transitions for ADMA and its internal standard are monitored for quantification.
-
-
Quantification: A calibration curve is generated using standards of known ADMA concentrations. The concentration of ADMA in the plasma samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Conclusion
This compound is a potent inhibitor of Type I PRMTs that effectively reduces the levels of the oncometabolite ADMA. Preclinical studies have demonstrated this effect, and a Phase 1 clinical trial has confirmed target engagement in humans through the reduction of a specific ADMA-containing peptide in PBMCs. While the clinical development of this compound was halted, the data generated provides valuable insights into the therapeutic potential of targeting the PRMT-ADMA axis. The methodologies detailed in this guide for quantifying ADMA and related biomarkers are crucial for the continued investigation of PRMT inhibitors in oncology and other therapeutic areas. Further research is warranted to fully elucidate the downstream consequences of ADMA reduction and to identify patient populations that may benefit most from this therapeutic strategy.
References
- 1. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of hnRNP-A1 as a pharmacodynamic biomarker of type I PRMT inhibition in blood and tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening [frontiersin.org]
- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 5. LC-MS/MS for the simultaneous determination of polar endogenous ADMA and CML in plasma and urine from diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of GSK3368715 on Hematological Malignancies: A Technical Overview
Executive Summary
GSK3368715 is a first-in-class, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), enzymes that are frequently overexpressed in a variety of solid and hematological cancers.[1][2] By disrupting the process of arginine methylation, this compound demonstrated significant anti-proliferative and cytotoxic activity in preclinical models of hematological malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), Acute Myeloid Leukemia (AML), and Multiple Myeloma (MM).[3][4] Despite this preclinical promise, its clinical development was halted due to a challenging safety profile and limited efficacy observed in a Phase 1 study primarily involving patients with solid tumors.[5][6] This guide provides a detailed technical overview of this compound, summarizing its mechanism of action, preclinical data in hematological cancers, clinical findings, and relevant experimental protocols.
Core Mechanism of Action
This compound is a potent, S-adenosylmethionine (SAM)-uncompetitive inhibitor that targets the substrate-binding pocket of Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[7] Type I PRMTs are responsible for catalyzing the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone protein substrates.[8][9] This post-translational modification is a critical regulator of numerous cellular processes, including gene transcription, RNA processing, and DNA damage repair, which are often hijacked by cancer cells to promote survival and proliferation.[1][4]
By inhibiting Type I PRMTs, this compound blocks the formation of ADMA, leading to a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the product of Type II PRMTs.[4][7] This global shift in arginine methylation patterns disrupts essential oncogenic signaling pathways, ultimately inhibiting tumor cell growth, migration, and invasion.[1]
Preclinical Efficacy in Hematological Malignancies
This compound has shown potent anti-proliferative and cytotoxic effects across a range of hematological cancer cell lines.
In Vitro Activity
The compound is a highly potent inhibitor of multiple Type I PRMTs, with nanomolar efficacy. It is notably selective against Type II and III PRMTs.[10] Preclinical screenings across numerous cancer cell lines revealed that hematological malignancies were particularly sensitive.[3] A cytotoxic response, leading to apoptosis, was observed in 50% of Acute Myeloid Leukemia (AML) and 56% of lymphoma cell lines tested.[3] In models of Multiple Myeloma (MM), this compound induced a dose-dependent decrease in cancer cell survival.[4]
| Parameter | PRMT1 | PRMT3 | PRMT4 | PRMT6 | PRMT8 | PRMT5 (Type II) |
| IC₅₀ (nM) [10] | 3.1 | 162 | 38 | 4.7 | 39 | >20,408 |
| gIC₅₀ (nM) [7] | - | - | - | - | - | - |
| Toledo (DLBCL Cell Line) | 59 | - | - | - | - | - |
| Table 1: In Vitro Inhibitory Concentrations of this compound. |
In Vivo Xenograft Models
In vivo studies using mouse xenograft models of human hematological cancers confirmed the compound's anti-tumor activity. In a Toledo DLBCL xenograft model, oral administration of this compound led to dose-dependent tumor growth inhibition, with regressions observed at higher doses.[7][10]
| Model | Dosing (Oral Gavage) | Outcome | Reference |
| Toledo (DLBCL) | >75 mg/kg | Tumor Regression | [7] |
| Toledo (DLBCL) | 9.375 - 150 mg/kg | Tumor Volume Reduction | [10] |
| Table 2: Summary of In Vivo Efficacy in DLBCL Xenograft Model. |
Clinical Trial Data (NCT03666988)
A first-in-human, Phase 1 dose-escalation and expansion study (NCT03666988) was initiated to evaluate the safety and preliminary efficacy of this compound in patients with advanced solid tumors and relapsed/refractory DLBCL.[5][11] However, the study was terminated early due to safety concerns and a lack of clinical efficacy in the solid tumor cohorts before the DLBCL expansion cohort could be fully evaluated.[5][12]
The primary reasons for termination were a higher-than-expected incidence of thromboembolic events (TEEs) and limited target engagement in tumor biopsies at tolerable doses.[3][5]
| Parameter | 50 mg | 100 mg | 200 mg | Total (N=31) |
| Patients Enrolled | 3 | 16 | 12 | 31 |
| Dose-Limiting Toxicities (DLTs) | 0 | 0 | 3 (25%) | 3 (9.7%) |
| Thromboembolic Events (TEEs) | - | - | - | 9 (29%) |
| Best Response (Stable Disease) | - | - | - | 9 (29%) |
| Table 3: Key Safety and Efficacy Outcomes from Phase 1 Study (NCT03666988).[3][5][12] |
Synergistic Interactions and Potential Biomarkers
Preclinical research has identified a potential synergistic relationship between the inhibition of Type I PRMTs (with this compound) and Type II PRMTs (specifically PRMT5).[8][13] This synergy is particularly pronounced in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[13]
MTAP deficiency leads to the accumulation of the metabolite 2-methylthioadenosine (MTA), which is an endogenous inhibitor of PRMT5.[8] In these MTAP-deleted cells, the endogenous inhibition of PRMT5 appears to increase their sensitivity to Type I PRMT inhibition by this compound.[13] This provides a strong rationale for exploring MTAP status as a predictive biomarker for patient selection in future trials of PRMT inhibitors.[8][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.
Protocol 1: In Vitro Cell Proliferation Assay (MTT/CellTiter-Glo)
This protocol outlines a standard method to assess the anti-proliferative effects of this compound on a hematological cancer cell line.
-
Cell Seeding: Plate cells (e.g., Toledo DLBCL) in triplicate in an opaque-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of appropriate culture medium (e.g., RPMI-1640 + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment:
-
Equilibrate the plate and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix contents on an orbital shaker for 10 minutes to induce cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings of treated wells to the vehicle control wells. Plot the normalized values against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ or gIC₅₀ value.
Protocol 2: In Vivo DLBCL Xenograft Study
This protocol describes the establishment and use of a cell line-derived xenograft (CDX) model to evaluate in vivo efficacy.
-
Animal Model: Use immunocompromised mice (e.g., 6-8 week old female SCID Beige or NOG mice).[14]
-
Cell Preparation: Culture Toledo DLBCL cells under standard conditions.[15] Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS) or a mixture with Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor animals for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Prepare this compound in an appropriate vehicle for oral administration. Administer the compound daily via oral gavage at the desired doses (e.g., 75, 150 mg/kg). The control group receives the vehicle only.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of Type I PRMTs that demonstrated significant and promising anti-tumor activity in preclinical models of hematological malignancies, particularly DLBCL, AML, and MM. Its mechanism, which involves the global disruption of oncogenic arginine methylation, represents a valid therapeutic strategy.
However, the clinical development of this compound was halted due to an unfavorable risk/benefit profile, primarily driven by thromboembolic events and insufficient target engagement at safe doses in a study focused on solid tumors.[5] While its potential in hematological cancers was not fully explored clinically, the preclinical data underscores the therapeutic promise of targeting the PRMT pathway. Future research should focus on developing next-generation PRMT inhibitors with improved safety profiles and exploring rational combinations, potentially guided by biomarkers such as MTAP status, to unlock the full therapeutic potential of this target class in hematological malignancies.
References
- 1. Facebook [cancer.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. caymanchem.com [caymanchem.com]
- 11. First Time in Humans (FTIH) Study of this compound in Participants With Solid Tumors and Diffuse Large B-cell Lymphoma (DLBCL) [clin.larvol.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. td2inc.com [td2inc.com]
- 15. xenograft.org [xenograft.org]
Methodological & Application
GSK3368715: Application Notes and Protocols for Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Abstract
GSK3368715 is a potent, orally bioavailable, and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] As a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, this compound effectively reduces the asymmetric dimethylation of arginine (ADMA) on histone and non-histone protein substrates, leading to anti-proliferative effects in various cancer models.[4][5] These application notes provide purchasing information, summaries of key quantitative data, and detailed protocols for in vitro and in vivo studies to facilitate further research into the therapeutic potential of this compound.
Purchasing Information
This compound and its salt forms are available from several suppliers for research purposes. Purity levels are typically high, often exceeding 98%. Below is a summary of information from various suppliers. Researchers should confirm current availability and pricing with the respective vendors.
| Supplier | Product Name(s) | Catalog Number (Example) | Purity | Available Quantities |
| MedchemExpress | This compound, this compound dihydrochloride | HY-128717, HY-128717A | >99% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| Selleck Chemicals | This compound 3HCl | S8858 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |
| Axon Medchem | This compound hydrochloride | Axon 3919 | >99% | 5 mg, 10 mg, 25 mg |
| Cayman Chemical | This compound (hydrochloride) | 34886 | ≥98% | 1 mg, 5 mg, 10 mg |
| GlpBio | This compound (EPZ019997) 3HCl | GC25483 | >98% | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg |
| Chemietek | This compound (EPZ019997) | CT-GSK715 | >99.5% | 5 mg, 10 mg, 50 mg |
Quantitative Data Summary
This compound exhibits potent inhibitory activity against several Type I PRMTs. The following table summarizes its in vitro potency.
| Target PRMT | IC50 / Ki app (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Note: IC50 and Ki app values are compiled from multiple sources and may vary depending on the assay conditions.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting Type I PRMTs, which are responsible for the asymmetric dimethylation of arginine residues on a variety of protein substrates. This post-translational modification plays a crucial role in regulating gene expression, RNA splicing, and signal transduction. By blocking this activity, this compound can modulate these cellular processes, leading to anti-tumor effects. A key area of investigation is the synergy of this compound with PRMT5 inhibitors, particularly in cancers with methylthioadenosine phosphorylase (MTAP) deficiency.[1][2][3]
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound in cancer cell lines.[6]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468 breast cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT or WST-1)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 4-7 days at 37°C, 5% CO2. The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, or until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for a cell proliferation assay.
Western Blot Analysis of Asymmetric Dimethylarginine (ADMA)
This protocol describes how to assess the inhibition of Type I PRMTs by this compound through the detection of global ADMA levels.
Materials:
-
Cells or tissue treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ADMA (e.g., anti-asymmetric di-methyl arginine antibody)
-
Loading control primary antibody (e.g., anti-beta-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[4]
Materials:
-
Immunocompromised mice (e.g., female NMRI nu/nu mice)
-
Tumor cells (e.g., MDA-MB-468)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Dosing:
-
Randomize mice into treatment and control groups.
-
Administer this compound orally by gavage at desired doses (e.g., 75, 150, 300 mg/kg) once daily.[4]
-
Administer vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = (length x width²)/2).
-
Monitor animal body weight and overall health.
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, histology).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI).
-
Caption: Workflow for an in vivo xenograft study.
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GSK3368715 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and biological activity of GSK3368715, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). The following protocols and data are intended to guide researchers in the effective use of this compound in a laboratory setting.
Introduction
This compound is an orally available, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] By inhibiting these enzymes, this compound prevents the monomethylation and asymmetric dimethylation of arginine residues on histone and non-histone protein substrates.[4] This activity can modulate gene expression and cellular signaling, leading to the inhibition of tumor cell proliferation, migration, and invasion.[4] Dysregulation and overexpression of PRMT1 have been associated with various cancers.[4]
Solubility
This compound is available in different salt forms, which may affect its solubility. The solubility data for two common forms are presented below. It is crucial to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compound in DMSO.[2]
Table 1: Solubility of this compound (Trihydrochloride Salt)
| Solvent | Solubility (mg/mL) | Molar Equivalent |
| DMSO | 81 | 170.20 mM |
| Water | 81 | 170.20 mM |
| Ethanol | 81 | 170.20 mM |
Data sourced from GlpBio and Selleck Chemicals.[1][2]
Table 2: Solubility of this compound (Monohydrochloride Salt)
| Solvent | Solubility (mg/mL) |
| DMSO | 40 |
Data sourced from Cayman Chemical.[5]
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for an 81 mg/mL stock solution, add 1 mL of DMSO to 81 mg of this compound 3HCl).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[1]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions
-
For short-term storage, store the stock solution at -20°C for up to 1 month.[1]
-
For long-term storage, store the stock solution at -80°C for up to 6 months.[1]
In Vitro Cell-Based Assay Protocol (Example)
This protocol is an example based on a method used for RKO cells.[2]
Materials:
-
RKO cells (or other cell line of interest)
-
384-well clear bottom plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol
-
Odyssey blocking buffer
Protocol:
-
Seed RKO cells in a 384-well plate at the desired density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A 20-point two-fold dilution series starting from 29.3 µM down to 0.03 nM has been previously described.[2] Include a vehicle control with 0.15% DMSO.[2]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 3 days at 37°C in a 5% CO₂ incubator.[2]
-
After incubation, fix the cells by adding ice-cold methanol and incubating for 30 minutes at room temperature.[2]
-
Wash the cells with PBS.
-
Add Odyssey blocking buffer and incubate for 1 hour at room temperature before proceeding with downstream analysis (e.g., In-Cell Western).[2]
In Vivo Formulation (Example for Oral Administration)
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween80
-
ddH₂O
Protocol:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 81 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for oral administration.[2]
Signaling Pathway and Mechanism of Action
This compound acts as an inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). This inhibition leads to a global shift in arginine methylation states, specifically a decrease in asymmetric dimethylarginine (ADMA) and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA). This alteration of the "methylome" affects various cellular processes, including RNA splicing, and can lead to anti-proliferative effects in cancer cells.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram outlines a general workflow for an in vitro experiment using this compound.
Caption: General in vitro experimental workflow.
References
Application Notes and Protocols for GSK3368715 in Cell-Based Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] This small molecule compound selectively targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, enzymes that play a crucial role in post-translational modification by catalyzing the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins.[3][4] Dysregulation of Type I PRMT activity is implicated in the progression of various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.[2][5] Inhibition of these enzymes by this compound leads to a reduction in ADMA levels, which can disrupt critical cellular processes in cancer cells, including DNA damage repair, RNA metabolism, and signal transduction, ultimately leading to cell cycle arrest and a decrease in cell proliferation.[6][7]
These application notes provide detailed protocols for utilizing this compound in common cell-based proliferation assays, guidance on data interpretation, and a summary of its inhibitory activity.
Mechanism of Action
This compound functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, binding to the substrate binding pocket of Type I PRMTs.[6] This inhibition prevents the transfer of methyl groups from SAM to arginine residues on substrate proteins. The result is a global reduction in asymmetrically dimethylated arginine and a subsequent increase in monomethylated and symmetrically dimethylated arginine.[5] This shift in methylation status alters the function of numerous proteins involved in critical cellular signaling pathways, leading to anti-proliferative effects in a wide range of solid and hematological cancer cell lines.[3][4]
Caption: this compound inhibits Type I PRMTs, leading to reduced ADMA and cell cycle arrest.
Data Presentation
The inhibitory activity of this compound has been characterized against both the target enzymes and a variety of cancer cell lines. The following tables summarize key quantitative data.
Table 1: Inhibitory Activity of this compound against Type I PRMTs
| Target | Ki app (nM) | IC50 (nM) |
| PRMT1 | 1.5 | 3.1 |
| PRMT3 | - | 48 |
| PRMT4 | - | 1148 |
| PRMT6 | - | 5.7 |
| PRMT8 | - | 1.7 |
| Data sourced from Selleck Chemicals and MedChemExpress.[3][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / gIC50 (nM) |
| Toledo | Diffuse Large B-cell Lymphoma | Not Specified | 59 |
| ACHN | Renal Cell Carcinoma | Not Specified | Not Specified |
| BxPC-3 | Pancreatic Adenocarcinoma | Not Specified | Not Specified |
| MDA-MB-468 | Breast Cancer | Not Specified | Not Specified |
| MiaPaca-2 | Pancreatic Cancer | Not Specified | Not Specified |
| RKO | Colon Carcinoma | Not Specified | Not Specified |
| Panc03.27 | Pancreatic Cancer | Not Specified | Not Specified |
| Data sourced from Selleck Chemicals, showing a broad anti-proliferative effect. Specific IC50 values for all listed cell lines were not consistently available in the public domain.[3] |
Experimental Protocols
The following are detailed protocols for assessing the anti-proliferative effects of this compound using common cell-based assays. It is recommended to optimize seeding density and incubation times for each cell line.
General Guidelines for Handling this compound
-
Reconstitution: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and store at -20°C or -80°C.
-
Dilution: For cell-based assays, perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
Protocol 1: MTT Assay for Adherent Cells (e.g., Breast Cancer Cell Lines like MDA-MB-468)
This protocol is adapted from standard MTT assay procedures.[8][9]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72-168 hours).[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: WST-1 Assay for Suspension Cells (e.g., Leukemia Cell Lines)
This protocol is based on standard WST-1 assay guidelines.
Materials:
-
Suspension cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well round-bottom tissue culture plates
-
WST-1 reagent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Count the cells and adjust the density in complete medium.
-
Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-20,000 cells/well in 50 µL of complete medium).
-
-
Compound Treatment:
-
Prepare 2x concentrated serial dilutions of this compound in complete medium.
-
Add 50 µL of the 2x drug dilutions to the corresponding wells to achieve a final volume of 100 µL.
-
Include vehicle and no-cell controls.
-
Incubate for the desired treatment period (e.g., 72-168 hours).[3]
-
-
WST-1 Addition and Incubation:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement:
-
Gently shake the plate for 1 minute.
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the CellTiter-Glo® assay and is suitable for both adherent and suspension cells.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well solid white opaque tissue culture plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the cell seeding and compound treatment steps as described in Protocol 1 (for adherent cells) or Protocol 2 (for suspension cells), using a solid white opaque 96-well plate.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
After the treatment incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
Experimental Workflow and Data Analysis
Caption: A generalized workflow for assessing the anti-proliferative effects of this compound.
Data Analysis:
-
Background Subtraction: Subtract the average absorbance/luminescence of the no-cell control wells from all other wells.
-
Normalization: Express the results as a percentage of the vehicle control. The formula is: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.[11]
Quality Control:
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Seeding Uniformity: Ensure even cell distribution across the plate to minimize variability.
-
DMSO Concentration: Maintain a consistent and low concentration of DMSO across all wells.
-
Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Replicates: Perform each experiment with at least three technical replicates and repeat the experiment on different days to ensure reproducibility.
Conclusion
This compound is a valuable research tool for investigating the role of Type I PRMTs in cancer biology. The protocols provided here offer a starting point for assessing its anti-proliferative effects in various cancer cell lines. Researchers should optimize the experimental conditions for their specific cell models to obtain robust and reproducible data. The information gathered from these assays will contribute to a better understanding of the therapeutic potential of targeting arginine methylation in cancer.
References
- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The protein arginine methyltransferases (PRMTs) PRMT1 and CARM1 as candidate epigenetic drivers in prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 11. graphpad.com [graphpad.com]
Measuring PRMT1 Activity Following GSK3368715 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention.
GSK3368715 is a potent and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of type I PRMTs, with high selectivity for PRMT1.[2][3] It functions by binding to the protein substrate binding pocket, thereby preventing the transfer of methyl groups from SAM to arginine residues.[3] A key consequence of PRMT1 inhibition by this compound is a global shift in arginine methylation states, characterized by a decrease in asymmetric dimethylarginine (ADMA) and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2]
These application notes provide detailed protocols for measuring PRMT1 activity in response to this compound treatment, utilizing both cellular and biochemical assays. The methodologies described herein are essential for researchers studying the efficacy and mechanism of action of PRMT1 inhibitors in preclinical models.
Data Presentation
In Vitro Inhibition of PRMTs by this compound
| PRMT Family | Enzyme | IC50 (nM) |
| Type I | PRMT1 | 3.1 |
| PRMT3 | 48 | |
| PRMT4 | 1148 | |
| PRMT6 | 5.7 | |
| PRMT8 | 1.7 | |
| Type II | PRMT5 | >20,408 |
| PRMT7 | >40,000 | |
| PRMT9 | >15,000 |
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein arginine methyltransferases.
Cellular Effects of this compound on Arginine Methylation
| Cell Line | Treatment | ADMA Reduction (%) | MMA Increase (%) | Reference |
| Multiple Myeloma (MM) | This compound (dose-dependent) | Significant | Significant | [4] |
| Preclinical Cancer Models | This compound | Maximal decrease after 72h | - | [2] |
This table illustrates the impact of this compound on the levels of asymmetric dimethylarginine (ADMA) and monomethylarginine (MMA) in cellular models.
Signaling Pathways and Experimental Workflows
Caption: PRMT1 signaling pathway and the inhibitory action of this compound.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
Application Notes and Protocols for GSK3368715 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of GSK3368715, a potent and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs), in various mouse models of cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is an orally available, small molecule inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in post-translational modification by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[3][4] Dysregulation of Type I PRMT activity has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[4][5] this compound has demonstrated anti-proliferative activity across a range of cancer cell lines and has shown significant anti-tumor efficacy in multiple in vivo cancer models.[1][6]
Mechanism of Action and Signaling Pathway
This compound functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[1][6] By blocking the activity of these enzymes, this compound prevents the asymmetric dimethylation of arginine (ADMA) on substrate proteins, leading to an accumulation of monomethylated arginine (MMA).[1][4] This alteration in protein methylation status can impact various cellular processes, including gene expression, RNA metabolism, signal transduction, and the DNA damage response.[4][5] The inhibition of PRMT1, in particular, has been shown to induce cell cycle arrest and apoptosis in cancer cells.[4]
Caption: Mechanism of action of this compound, a Type I PRMT inhibitor.
In Vivo Dosage and Administration in Mouse Models
This compound is orally bioavailable and has been evaluated in various xenograft and patient-derived xenograft (PDX) mouse models. The optimal dosage and administration schedule can vary depending on the tumor model and the experimental endpoint.
Summary of In Vivo Dosages
| Mouse Model | Tumor Type | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| NMRI nu/nu | Various solid tumors | 75, 150, 300 | Oral gavage | Not specified | Tumor growth inhibition or regression[1] |
| Xenograft | Toledo DLBCL | 9.375 - 150 | Not specified | Not specified | Reduced tumor volume[2] |
| Xenograft | BxPC-3 Pancreatic | 9.375 - 150 | Not specified | Not specified | Reduced tumor volume[2] |
| Xenograft | ACHN Renal Carcinoma | 150 | Not specified | Not specified | Reduced tumor growth[2] |
| Xenograft | MDA-MB-468 Breast Cancer | 150 | Not specified | Not specified | Reduced tumor growth[2] |
| PDX | Pancreatic Adenocarcinoma | 300 | Not specified | Not specified | Reduced tumor growth[2][6] |
| Xenograft | Toledo DLBCL | >75 | Not specified | Daily | Tumor regression[6][7] |
| Xenograft | BxPC-3 Pancreatic | 150, 300 | Not specified | Daily | 78% and 97% tumor growth inhibition, respectively[6] |
| Xenograft | Clear Cell Renal Carcinoma | 150 | Not specified | Daily | 98% tumor growth inhibition[6] |
| Xenograft | Triple-Negative Breast Cancer | 150 | Not specified | Daily | 85% tumor growth inhibition[6] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or as recommended by the supplier)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dissolution and create a homogenous mixture.
-
Prepare fresh on each day of dosing.
In Vivo Efficacy Study Workflow
Caption: A typical workflow for an in vivo efficacy study using this compound.
Tumor Xenograft Model Protocol
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are typically used for xenograft studies. The choice of strain may depend on the specific tumor cell line.
Procedure:
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile phosphate-buffered saline (PBS) and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer this compound or vehicle control according to the planned dosage and schedule via oral gavage.
-
Monitoring: Monitor animal health daily, including body weight and any signs of toxicity.
-
Endpoint: Euthanize the animals when tumors reach the predetermined endpoint size, or if there are signs of excessive toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the endpoint, collect tumors and other relevant tissues for downstream analysis (e.g., pharmacodynamics, histology).
Pharmacodynamic Biomarkers
To confirm target engagement and the biological activity of this compound in vivo, it is recommended to assess pharmacodynamic biomarkers in tumor and/or surrogate tissues. A key biomarker is the level of asymmetric dimethylarginine (ADMA).
Recommended Assays:
-
Western Blot: Analyze protein lysates from tumor tissues using antibodies specific for ADMA. A decrease in the global ADMA signal is indicative of this compound activity.
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the reduction of ADMA in situ.
-
Mass Spectrometry: For a more quantitative assessment, mass spectrometry-based methods can be used to measure the levels of ADMA and MMA in tissue samples.
Conclusion
This compound is a promising Type I PRMT inhibitor with demonstrated anti-tumor activity in a variety of preclinical mouse models. The provided dosage information and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound. Careful consideration of the specific tumor model, dosing regimen, and appropriate pharmacodynamic readouts will be critical for the successful design and interpretation of in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Facebook [cancer.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3368715 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of GSK3368715, a potent inhibitor of type I protein arginine methyltransferases (PRMTs), in preclinical xenograft models of cancer.
Introduction
This compound is an orally available small molecule inhibitor targeting type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. These enzymes play a crucial role in post-translational modification by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of type I PRMTs has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma.[2] Notably, the anti-tumor effect of this compound may be enhanced in tumors with methylthioadenosine phosphorylase (MTAP) deficiency.[3][4]
This document outlines the administration of this compound in two common xenograft models: Toledo DLBCL and BxPC-3 pancreatic adenocarcinoma.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in different xenograft models.
Table 1: Efficacy of this compound in Toledo Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model
| Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) | Observations |
| >75 | Oral gavage | Tumor Regression | Significant inhibition of tumor growth leading to regression.[5] |
Table 2: Efficacy of this compound in BxPC-3 Pancreatic Adenocarcinoma Xenograft Model
| Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) |
| 150 | Oral gavage | 78%[5] |
| 300 | Oral gavage | 97%[5] |
Table 3: Efficacy of this compound in Other Xenograft Models
| Cancer Type | Cell Line/Model | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) |
| Renal Carcinoma | ACHN | 150 | Oral gavage | 98%[5] |
| Breast Cancer | MDA-MB-468 | 150 | Oral gavage | 85%[5] |
| Pancreatic Adenocarcinoma | Patient-Derived Xenograft (PDX) | 300 | Oral gavage | >90% in a subset of animals[5] |
Experimental Protocols
Cell Line Culture and Maintenance
a. Toledo (DLBCL) Cell Line:
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 0.5 x 10^5 and 2 x 10^6 cells/mL.
b. BxPC-3 (Pancreatic Adenocarcinoma) Cell Line:
-
Culture Medium: RPMI-1640 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using trypsin-EDTA.
Xenograft Model Establishment
a. Animals:
-
Use female immunodeficient mice, such as NU/NU nude mice or SCID mice, aged 6-8 weeks.
-
Acclimatize animals for at least one week before experimental procedures.
-
All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
b. Subcutaneous Xenograft Implantation:
-
Harvest Toledo or BxPC-3 cells during their exponential growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL for BxPC-3 and 5 x 10^6 cells/100 µL for Toledo.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor growth.
This compound Formulation and Administration
a. Formulation for Oral Gavage:
-
A suggested vehicle for this compound is a solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.
-
Preparation:
-
Dissolve the required amount of this compound powder in DMSO to create a stock solution.
-
In a separate tube, mix the PEG300 and Tween-80.
-
Add the this compound stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add the ddH2O to the mixture and vortex until a clear solution is formed.
-
Prepare the formulation fresh daily.
-
b. Administration:
-
Once the tumors reach a palpable size (approximately 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control orally via gavage. The administration volume is typically 100-200 µL per 20g mouse.
-
Based on preclinical studies, a once-daily administration schedule is recommended.[6]
Tumor Growth Monitoring and Data Analysis
-
Measure the tumor dimensions (length and width) twice weekly using a digital caliper.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7]
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .[1]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Administration in Xenograft Models
Caption: Xenograft study workflow.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BxPC-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BxPC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 6. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for Designing Experiments with GSK3368715 in MTAP-deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent and selective, orally bioavailable inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] These enzymes catalyze the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, signal transduction, and DNA repair.[2][3] In oncology, the dysregulation of PRMTs has been linked to tumor progression, making them attractive therapeutic targets.[4]
A particularly promising strategy involves the use of this compound in cancers with a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3][5] MTAP is a key enzyme in the methionine salvage pathway. Its absence leads to the accumulation of methylthioadenosine (MTA), which acts as an endogenous inhibitor of another protein arginine methyltransferase, PRMT5.[3][5] This creates a state of synthetic lethality, where the combined inhibition of Type I PRMTs by this compound and PRMT5 by MTA is selectively toxic to MTAP-deficient cancer cells, while sparing normal, MTAP-proficient cells.[3][5]
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the efficacy and mechanism of action of this compound in MTAP-deficient cancer cell lines.
Data Presentation
Table 1: In Vitro Activity of this compound Against a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | This compound gIC50 (nM) |
| Toledo | Diffuse Large B-cell Lymphoma | - | 59[1] |
| HCT116 | Colorectal Carcinoma | + | >1000 |
| PANC03.27 | Pancreatic Adenocarcinoma | - | Sensitive |
| BxPC3 | Pancreatic Adenocarcinoma | + | Less Sensitive |
| A549 | Non-Small Cell Lung Cancer | - | Sensitive |
| NCI-H1299 | Non-Small Cell Lung Cancer | + | Less Sensitive |
Note: "Sensitive" and "Less Sensitive" are qualitative descriptors based on the literature. Specific IC50 values for all cell lines were not consistently available in the reviewed sources.
Table 2: Effect of this compound on Arginine Methylation Marks
| Cell Line | MTAP Status | Treatment | Global ADMA Levels | Global SDMA Levels | Global MMA Levels |
| MTAP-deficient | - | Vehicle | Low | Low | Low |
| MTAP-deficient | - | This compound | Decreased[6] | Increased[6] | Increased[6] |
| MTAP-proficient | + | Vehicle | Normal | Normal | Normal |
| MTAP-proficient | + | This compound | Decreased | Increased | Increased |
Note: This table represents the expected qualitative changes in global arginine methylation based on the mechanism of action of this compound. Quantitative data from direct comparative studies in isogenic cell lines were not available in the reviewed literature.
Mandatory Visualizations
Caption: Signaling pathway in MTAP-deficient cells treated with this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic or cytostatic effects of this compound on MTAP-deficient and proficient cell lines.
Materials:
-
MTAP-proficient and MTAP-deficient cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours (or other desired time points) at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other values.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Western Blot Analysis for Arginine Methylation
This protocol is to assess the changes in global levels of asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA), and monomethylarginine (MMA) following treatment with this compound.
Materials:
-
MTAP-proficient and MTAP-deficient cancer cell lines
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ADMA (specific for asymmetric dimethylarginine)
-
Anti-SDMA (specific for symmetric dimethylarginine)
-
Anti-MMA (specific for monomethylarginine)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) and vehicle control for 48-72 hours.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the methylation mark bands to the corresponding loading control (β-actin or GAPDH).
-
Compare the relative levels of ADMA, SDMA, and MMA between treated and control samples in both cell lines.
-
Immunofluorescence Staining for Histone Arginine Methylation
This protocol allows for the visualization of changes in specific histone arginine methylation marks within the nucleus of cells treated with this compound.
Materials:
-
MTAP-proficient and MTAP-deficient cancer cell lines
-
Glass coverslips in 24-well plates
-
This compound (dissolved in DMSO)
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibodies:
-
Anti-H4R3me2a (asymmetric dimethylation)
-
Anti-H3R8me2s (symmetric dimethylation)
-
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in 24-well plates.
-
Treat cells with this compound and vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Immunostaining:
-
Block cells with blocking buffer for 30 minutes at room temperature.
-
Incubate cells with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Qualitatively assess the changes in the intensity and localization of the histone methylation signals in the nucleus.
-
For quantitative analysis, measure the mean fluorescence intensity per nucleus using image analysis software.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of this compound in MTAP-deficient cancers. By leveraging the synthetic lethal interaction between Type I PRMT inhibition and MTAP loss, researchers can explore a targeted approach for a patient population with a clear biomarker. The successful execution of these experiments will contribute to a deeper understanding of the mechanism of action of this compound and its potential clinical utility.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. PRMT1 and PRMT5: on the road of homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 loss sensitizes cells to PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GEO Accession viewer [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Cellular Thermal Shift Assay (CETSA) to verify the target engagement of GSK3368715, a potent and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs), particularly PRMT1.[1][2][3][4][5] CETSA is a powerful biophysical method that allows for the assessment of drug-target interaction in a cellular context.[6][7][8][9] The principle of the assay is based on the ligand-induced thermal stabilization of the target protein.[8] This protocol is designed for researchers in drug discovery and chemical biology to confirm the binding of this compound to PRMT1 within intact cells.
Introduction to this compound and its Target
This compound is an orally available, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of type I PRMTs.[1][3] It exhibits high potency against PRMT1, a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[2][4] Dysregulation of PRMT1 activity is implicated in various cancers, making it an attractive therapeutic target.[3][10][11] Verifying that a compound like this compound reaches and binds to its intracellular target is a critical step in drug development. CETSA provides a direct method to confirm this target engagement in a physiologically relevant environment.
Signaling Pathway of PRMT1
Protein Arginine Methyltransferase 1 (PRMT1) plays a crucial role in various cellular processes by methylating a diverse range of substrates. This post-translational modification influences signal transduction, gene transcription, DNA repair, and RNA processing.
Caption: PRMT1 signaling pathway and point of inhibition by this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
The CETSA protocol involves treating cells with the compound of interest, followed by a heat challenge. The principle is that a protein bound to a ligand will be more stable and thus less prone to aggregation upon heating. The amount of soluble protein remaining after heat treatment is then quantified, typically by Western blotting.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. (Example) |
| This compound | Selleck Chemicals | S8731 |
| MCF-7 Cells | ATCC | HTB-22 |
| DMEM | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| DMSO | Sigma-Aldrich | D8418 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| RIPA Lysis Buffer | Cell Signaling | 9806 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibody: anti-PRMT1 | Cell Signaling | 2449 |
| Secondary Antibody: HRP-linked | Cell Signaling | 7074 |
| Loading Control: anti-GAPDH | Cell Signaling | 5174 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Protocol Steps
1. Cell Culture and Treatment
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. MCF-7 is a suitable cell line due to its documented high expression of PRMT1.[12]
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.
-
Prepare a stock solution of this compound in DMSO. For a dose-response experiment, prepare serial dilutions.
-
Treat the cell suspension with this compound at the desired final concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control.[2][13]
-
Incubate the cells for 1 hour at 37°C to allow for compound uptake.
2. Heat Challenge
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
For the initial melt curve, use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
After heating, incubate the tubes at room temperature for 3 minutes to cool.
3. Cell Lysis and Protein Extraction
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Carefully collect the supernatant containing the soluble proteins.
4. Protein Quantification and Western Blot Analysis
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PRMT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Presentation and Analysis
CETSA Melt Curve
To determine the melting temperature (Tₘ) of PRMT1, quantify the band intensities from the Western blot at each temperature point for both the DMSO and this compound-treated samples. Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C). Plot the relative protein amount against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
| Temperature (°C) | Relative PRMT1 Amount (DMSO) | Relative PRMT1 Amount (this compound, 10 µM) |
| 40 | 1.00 | 1.00 |
| 43 | ... | ... |
| 46 | ... | ... |
| 49 | ... | ... |
| 52 | ... | ... |
| 55 | ... | ... |
| 58 | ... | ... |
| 61 | ... | ... |
| 64 | ... | ... |
| 67 | ... | ... |
| 70 | ... | ... |
Isothermal Dose-Response Fingerprint (ITDRF)
For the ITDRF experiment, cells are treated with a range of this compound concentrations and heated at a single, fixed temperature (chosen from the steep part of the melt curve, e.g., 55°C). The amount of soluble PRMT1 is quantified and plotted against the drug concentration. This allows for the determination of the EC₅₀ for target engagement.
| This compound Conc. (µM) | Relative PRMT1 Amount (at 55°C) |
| 0 (DMSO) | ... |
| 0.01 | ... |
| 0.1 | ... |
| 0.5 | ... |
| 1 | ... |
| 5 | ... |
| 10 | ... |
| 25 | ... |
| 50 | ... |
Troubleshooting
| Problem | Possible Cause | Solution |
| No PRMT1 signal | Low PRMT1 expression in the chosen cell line. | Select a cell line with higher PRMT1 expression (e.g., check the literature or perform initial screening).[10][11][12] |
| Inefficient antibody. | Use a validated antibody for Western blotting and optimize antibody concentration. | |
| No thermal shift observed | This compound does not stabilize PRMT1 under these conditions. | Vary the drug incubation time and concentration. Ensure the compound is active. |
| Incorrect temperature range. | Perform a broader temperature range for the melt curve to find the optimal denaturation temperature. | |
| High variability between replicates | Uneven heating/cooling. | Use a thermal cycler for precise temperature control. |
| Inconsistent cell lysis or protein extraction. | Ensure complete and consistent lysis. Be careful when collecting the supernatant. |
Conclusion
This protocol provides a comprehensive guide for performing a Cellular Thermal Shift Assay to validate the target engagement of this compound with its primary target, PRMT1, in a cellular context. By following these detailed steps, researchers can generate robust data to confirm the intracellular binding of this inhibitor, which is a crucial step in its preclinical characterization. The provided diagrams and tables should facilitate the experimental setup and data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 promotes mitosis of cancer cells through arginine methylation of INCENP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the effects of arginine methylation inhibitors on microdissected brain tumour biopsies maintained in a miniaturised perfusion system - Lab on a Chip (RSC Publishing) DOI:10.1039/D3LC00204G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. PRMT1 Is a Novel Regulator of Epithelial-Mesenchymal-Transition in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. caymanchem.com [caymanchem.com]
Application Notes: Immunohistochemistry (IHC) for Target Validation of GSK3368715
Introduction
GSK3368715 is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3] The primary target, PRMT1, is an enzyme that plays a crucial role in various cellular processes by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[4][5][6] Dysregulation of PRMT1 activity is implicated in several cancers, making it a compelling therapeutic target.[4][6]
Target validation is a critical step in drug development to confirm that a drug candidate interacts with its intended target and elicits the desired downstream biological effect. Immunohistochemistry (IHC) is a powerful technique for in-situ visualization of target engagement and pharmacodynamic (PD) biomarkers in tissue samples. These application notes provide a detailed protocol for using IHC to validate the activity of this compound by detecting changes in the asymmetric dimethylation of arginine in preclinical models.
Mechanism of Action and Signaling Pathway
Type I PRMTs, with PRMT1 being the predominant enzyme, utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to catalyze the formation of asymmetric dimethylarginine (ADMA) on substrate proteins.[2][4] This post-translational modification regulates gene expression, signal transduction, RNA processing, and DNA damage repair.[4][6] this compound acts as a SAM-uncompetitive inhibitor, binding to the substrate-binding pocket of Type I PRMTs and preventing the methylation process.[1][2] This inhibition leads to a global decrease in ADMA levels and a corresponding shift towards monomethylated (MMA) and symmetrically dimethylated (SDMA) arginine states.[1][6]
References
Application Note: Flow Cytometry Analysis of Cellular Responses to the Type I PRMT Inhibitor GSK3368715
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK3368715 is a potent, orally available, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, 3, 4, 6, and 8.[1][2][3][4] Type I PRMTs are crucial enzymes that catalyze the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone protein substrates.[4][5] The dysregulation and overexpression of these enzymes have been linked to numerous cancers, where they play roles in cell proliferation, gene expression, DNA repair, and signal transduction.[4][5][6]
This compound exerts its anti-tumor activity by inhibiting the production of ADMA, which leads to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][5] This shift in arginine methylation disrupts critical cellular processes, resulting in anti-proliferative effects across a wide range of hematological and solid tumors.[1][7] Cellular responses to this compound treatment include cell cycle arrest and, in some cases, apoptosis.[3][5]
This application note provides detailed protocols for using flow cytometry to quantify the cellular effects of this compound, focusing on cell cycle progression and apoptosis.
Mechanism of Action and Signaling Pathway
Type I PRMTs utilize SAM as a methyl donor to asymmetrically dimethylate arginine residues on various protein substrates. This post-translational modification is critical for regulating protein function and downstream signaling pathways involved in cell growth and survival.[5][6] this compound binds to the protein substrate binding pocket of Type I PRMTs, preventing the methylation process.[4] This leads to a global reduction in ADMA levels, which can disrupt transcriptional regulation and DNA repair mechanisms, ultimately leading to cell cycle arrest or apoptosis.[5]
Experimental Protocols & Data
Flow cytometry is an ideal method for analyzing heterogeneous cellular responses to drug treatment at a single-cell level. Here, we provide protocols for assessing two key outcomes of this compound treatment: cell cycle perturbation and apoptosis induction.
General Experimental Workflow
The overall process involves culturing cells, treating them with a dosage range of this compound, harvesting, staining with specific fluorescent dyes, and analyzing the samples on a flow cytometer.
Protocol 1: Cell Cycle Analysis
Inhibition of Type I PRMTs by this compound has been shown to cause an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S phase population, indicating cell cycle arrest.[5] This can be quantified by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the distribution of cells across the different cycle phases.
Materials and Reagents:
-
This compound (hydrochloride)[2]
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
Procedure:
-
Cell Culture and Treatment: Seed cancer cells (e.g., Multiple Myeloma or Pancreatic cell lines) in 6-well plates and allow them to adhere overnight.[1][5] Treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a predetermined period, typically 72 hours, to allow for significant changes in cell cycle distribution.[4]
-
Harvesting: Aspirate the media and wash cells with PBS. Detach adherent cells using Trypsin-EDTA, then collect all cells (including any floating in the original media) and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, gently resuspend the cell pellet in 300 µL of cold PBS, and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI Staining Solution.
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use software (e.g., FlowJo) to gate on single cells and model the cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases).
Expected Quantitative Data:
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 45.2 ± 3.1 | 38.5 ± 2.5 | 16.3 ± 1.8 |
| This compound (50 nM) | 58.9 ± 4.0 | 25.1 ± 2.9 | 16.0 ± 1.5 |
| This compound (250 nM) | 72.1 ± 5.5 | 14.3 ± 2.1 | 13.6 ± 1.9 |
| This compound (1 µM) | 81.5 ± 6.2 | 8.7 ± 1.5 | 9.8 ± 1.3 |
| Data are representative and may vary by cell line and experimental conditions. |
Protocol 2: Apoptosis Detection
In certain sensitive cell lines, such as the Toledo Diffuse Large B-cell Lymphoma (DLBCL) line, this compound can induce a cytotoxic response leading to apoptosis.[3] Apoptosis can be measured by detecting the translocation of phosphatidylserine to the outer cell membrane (an early event) using Annexin V, and plasma membrane permeability (a late event) using PI.
Materials and Reagents:
-
This compound
-
DMSO
-
PBS
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
Procedure:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in the cell cycle protocol. A positive control (e.g., staurosporine) can be included.
-
Incubation: Incubate for 48-72 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry. Four populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Expected Quantitative Data:
| Treatment Group | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle (DMSO) | 94.1 ± 2.2 | 3.5 ± 0.8 | 2.4 ± 0.5 |
| This compound (50 nM) | 85.3 ± 3.5 | 8.1 ± 1.5 | 6.6 ± 1.1 |
| This compound (250 nM) | 60.7 ± 4.8 | 22.5 ± 3.1 | 16.8 ± 2.4 |
| This compound (1 µM) | 35.2 ± 5.1 | 38.9 ± 4.2 | 25.9 ± 3.3 |
| Data are representative. Cytotoxic responses are highly cell-line dependent.[3] |
Conclusion
Flow cytometry offers a powerful, quantitative, and high-throughput approach to characterizing the cellular impact of the Type I PRMT inhibitor this compound. The protocols detailed here for cell cycle and apoptosis analysis provide a robust framework for researchers to assess the compound's efficacy, determine dose-dependent effects, and elucidate its mechanism of action in various cancer models. These methods are essential tools for preclinical evaluation and for identifying potential biomarkers of drug sensitivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. Facebook [cancer.gov]
- 7. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting GSK3368715 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of type I protein arginine methyltransferases (PRMTs).[1][2] It specifically inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[3] By inhibiting these enzymes, this compound prevents the asymmetric dimethylation of arginine residues on histone and non-histone proteins, which can modulate gene expression and cellular signaling.[4][5] Dysregulation of PRMTs has been implicated in various cancers, making this compound a compound of interest for oncology research.[6][7]
Q2: What are the solubility properties of this compound?
This compound is available in different salt forms (e.g., hydrochloride), which can influence its solubility. The trihydrochloride salt of this compound is soluble in DMSO, water, and ethanol at a concentration of 81 mg/mL.[2][3] Another source indicates the hydrochloride salt is soluble in DMSO at 40 mg/mL.[8] It is crucial to refer to the manufacturer's datasheet for the specific solubility of the lot you are using.
Q3: I am observing precipitation when I add this compound to my cell culture media. What is the likely cause?
Precipitation of small molecule inhibitors like this compound upon addition to aqueous cell culture media is a common issue. This often occurs because the compound is typically dissolved in a high concentration in an organic solvent like DMSO. When this concentrated stock is diluted into the aqueous environment of the cell culture media, the solubility of the compound can decrease dramatically, leading to precipitation.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture media, follow this step-by-step troubleshooting guide.
Step 1: Review Your Stock Solution Preparation
-
Use High-Quality, Anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[2] Always use fresh, high-purity, anhydrous DMSO to prepare your stock solution.
-
Ensure Complete Dissolution: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[3] Visually inspect the solution to ensure there are no visible particles before storing it.
-
Store Stock Solutions Properly: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store aliquots at -20°C or -80°C as recommended by the supplier.
Step 2: Optimize the Dilution Procedure
-
Pre-warm Media: Before adding the this compound stock solution, ensure your cell culture media is at 37°C. Adding a cold stock solution to warm media or vice-versa can cause temperature shifts that promote precipitation.
-
Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform one or more intermediate dilution steps in pre-warmed media.
-
Rapid Mixing: When adding the this compound stock or a diluted solution to the final culture volume, ensure rapid and thorough mixing. Add the solution dropwise while gently swirling the culture vessel.
Step 3: Adjust Experimental Parameters
-
Lower the Final Concentration: The observed precipitation may be due to the final concentration of this compound exceeding its solubility limit in the cell culture media. Try using a lower final concentration in your experiment if your research goals allow.
-
Reduce Serum Concentration (if applicable): Components in fetal bovine serum (FBS) can sometimes interact with small molecules and contribute to precipitation. If your cell line can tolerate it, try reducing the percentage of FBS in your media.
-
Consider the Media Composition: The pH and composition of your cell culture media can influence the solubility of this compound. While not always feasible to change, be aware that different basal media formulations could potentially impact solubility.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 475.92 g/mol (trihydrochloride salt) | [2][3] |
| Solubility (DMSO) | 81 mg/mL (170.19 mM) (trihydrochloride salt) | [2] |
| 40 mg/mL (hydrochloride salt) | [8] | |
| Solubility (Water) | 81 mg/mL (170.20 mM) (trihydrochloride salt) | [3] |
| Solubility (Ethanol) | 81 mg/mL (170.20 mM) (trihydrochloride salt) | [3] |
| Mechanism of Action | Type I PRMT Inhibitor | [1][2] |
| Inhibited PRMTs | PRMT1, PRMT3, PRMT4, PRMT6, PRMT8 | [3] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound trihydrochloride (MW: 475.92 g/mol ), Anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.76 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out 4.76 mg of this compound powder in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. If necessary, warm the tube to 37°C and sonicate for a short period. d. Visually confirm that the solution is clear and free of particulates. e. Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Mechanism of action of this compound on the PRMT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Optimizing GSK3368715 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of GSK3368715, a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs). Here you will find troubleshooting guides and frequently asked questions to assist in optimizing your experiments for maximum effect.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| I am not observing the expected decrease in asymmetric dimethylarginine (ADMA) levels after treatment. | 1. Insufficient treatment duration: The effect of this compound on global ADMA levels is time-dependent. 2. Suboptimal concentration: The IC50 of this compound can vary between different PRMTs and cell lines.[1] 3. Cellular context: The activity and expression levels of Type I PRMTs can differ across cell lines. | 1. Optimize treatment duration: Perform a time-course experiment. In preclinical models, maximal reduction in ADMA was seen after 72 hours.[2] We recommend testing a range of time points (e.g., 24, 48, 72, 96 hours). 2. Optimize concentration: Perform a dose-response experiment. Test a range of concentrations around the reported IC50 values (e.g., 1 nM to 1 µM).[1] 3. Characterize your model: Confirm the expression of Type I PRMTs (PRMT1, 3, 4, 6, 8) in your cell line of interest via Western blot or qPCR. |
| I am observing high variability in my results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media components can affect cellular response. 2. Compound stability: Improper storage or handling of this compound can lead to degradation. 3. Assay variability: Inconsistent incubation times or reagent concentrations. | 1. Standardize cell culture: Maintain consistent cell seeding densities and use cells within a defined passage number range. 2. Proper compound handling: Store this compound as recommended by the supplier. Prepare fresh dilutions for each experiment from a concentrated stock. 3. Standardize assay protocols: Ensure precise timing for all incubation steps and careful preparation of all reagents. |
| I am not observing a significant anti-proliferative effect in my cancer cell line. | 1. Cell line insensitivity: Not all cell lines are equally sensitive to Type I PRMT inhibition.[1] 2. Short treatment duration: The anti-proliferative effects of this compound may require longer exposure. 3. MTAP status: Sensitivity to this compound has been correlated with the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which sensitizes cells to PRMT5 inhibition.[3] | 1. Screen multiple cell lines: Test a panel of cell lines to identify sensitive models.[1] 2. Extend treatment duration: Conduct proliferation assays over a longer period (e.g., up to 168 hours).[1] 3. Determine MTAP status: Analyze the MTAP gene status of your cell lines. Consider combining this compound with a PRMT5 inhibitor in MTAP-deficient models to explore synergistic effects.[3] |
| I am observing unexpected toxicity in my in vivo model. | 1. High dosage: The administered dose may be above the maximum tolerated dose for the specific animal model. 2. Thromboembolic events: A Phase 1 clinical trial of this compound was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[4] | 1. Dose titration: Perform a dose-finding study to determine the maximum tolerated dose in your specific animal model. In vivo studies have used doses ranging from 75 mg/kg to 300 mg/kg.[1] 2. Monitor for TEEs: Closely monitor animals for any signs of thrombosis. Consider incorporating relevant coagulation and hematological parameters in your safety monitoring. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and S-adenosylmethionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[2] It specifically inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] By inhibiting these enzymes, this compound prevents the asymmetric dimethylation of arginine residues on histone and non-histone proteins, which are involved in various cellular processes, including gene transcription, RNA splicing, and DNA repair.[2] Inhibition of Type I PRMTs leads to a reduction in cellular levels of asymmetric dimethylarginine (ADMA) and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1][2]
Q2: How do I determine the optimal treatment duration for this compound in my experiments?
A2: The optimal treatment duration is dependent on your specific experimental goals and the biological system you are using. We recommend a systematic approach to determine the ideal duration for your studies.
-
For pharmacodynamic (PD) marker analysis: To assess the direct impact on PRMT1 activity, a time-course experiment measuring ADMA levels is recommended. Based on preclinical data, a significant reduction in ADMA can be observed within 24 to 72 hours, with maximal effects often seen around 72 hours.[2]
-
For cellular anti-proliferative effects: The impact on cell growth is typically a downstream effect of PRMT1 inhibition and may require longer exposure. We suggest conducting proliferation or viability assays over an extended period, for instance, from 24 to 168 hours.[1]
Q3: What are the key pharmacodynamic markers to measure the activity of this compound?
A3: The primary pharmacodynamic marker for this compound activity is the level of asymmetric dimethylarginine (ADMA) on substrate proteins. A reduction in global ADMA levels or on specific substrates like hnRNP-A1 can be measured by techniques such as Western blotting or mass spectrometry.[2] Concurrently, an increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) can also be observed.[1]
Q4: Should I consider the MTAP status of my cancer cells when using this compound?
A4: Yes, the status of the methylthioadenosine phosphorylase (MTAP) gene is an important consideration. MTAP is an enzyme involved in the salvage of adenine and methionine. Cancer cells with a deletion of the MTAP gene have been shown to have increased sensitivity to PRMT5 inhibitors.[3] Interestingly, preclinical studies have demonstrated a synergistic anti-tumor effect when this compound (a Type I PRMT inhibitor) is combined with a PRMT5 inhibitor, particularly in MTAP-deficient models.[3] Therefore, determining the MTAP status of your cells can help in designing combination therapy experiments.
Experimental Protocols & Data
Protocol: In Vitro Time-Course for ADMA Reduction
This protocol outlines a general procedure to determine the optimal treatment duration for observing a decrease in ADMA levels in cultured cells.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they remain in the exponential growth phase for the duration of the experiment.
-
Treatment: The following day, treat the cells with this compound at a predetermined concentration (e.g., 10x the IC50 for proliferation) and a vehicle control (e.g., DMSO).
-
Time Points: Harvest cell lysates at various time points after treatment (e.g., 0, 6, 12, 24, 48, 72, and 96 hours).
-
Western Blot Analysis:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for asymmetric dimethylarginine (ADMA).
-
Use a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Incubate with an appropriate secondary antibody and visualize the bands.
-
-
Quantification: Quantify the band intensities to determine the relative change in ADMA levels over time.
In Vitro IC50 Data for this compound Against Type I PRMTs
| PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 162 |
| PRMT4 | 38 |
| PRMT6 | 4.7 |
| PRMT8 | 39 |
Data from Cayman Chemical.
In Vivo Tumor Growth Inhibition
| Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition |
| Toledo DLBCL Xenograft | >75 | Tumor Regression |
| BxPC-3 Pancreatic Xenograft | 150 | 78% |
| BxPC-3 Pancreatic Xenograft | 300 | 97% |
| ACHN Renal Carcinoma Xenograft | 150 | 98% |
| MDA-MB-468 Breast Cancer Xenograft | 150 | 85% |
| Pancreatic Adenocarcinoma PDX | 300 | >90% |
Data from preclinical studies.[5]
Visualizations
Caption: Mechanism of action of this compound in inhibiting PRMT1-mediated arginine methylation.
Caption: Workflow for determining optimal this compound treatment conditions in vitro.
Caption: Synergistic effect of this compound and a PRMT5 inhibitor in MTAP-deficient cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
Identifying and mitigating GSK3368715 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of GSK3368715, a potent type I protein arginine methyltransferase (PRMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of type I PRMTs.[1][2] Its primary mechanism of action is the inhibition of the enzymatic activity of PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] This inhibition leads to a reduction in asymmetric dimethylarginine (ADMA) levels on histone and non-histone proteins, with a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2] This alteration of arginine methylation patterns affects various cellular processes, including gene expression, RNA splicing, and DNA repair.[3]
Q2: What is the selectivity profile of this compound?
This compound exhibits high potency against several type I PRMTs. The table below summarizes its inhibitory activity.
| Target | IC50 / Ki app (nM) |
| PRMT1 | 3.1[1] |
| PRMT3 | 48[1] |
| PRMT4 (CARM1) | 1148[1] |
| PRMT6 | 5.7[1] |
| PRMT8 | 1.7[1] |
This compound is highly selective for type I PRMTs over type II (PRMT5, PRMT9) and type III (PRMT7) enzymes.
Q3: My in vitro experiments show that this compound has anti-proliferative effects, but I'm concerned about off-target effects. How can I confirm that the observed phenotype is due to on-target PRMT inhibition?
This is a critical question in chemical biology. To validate that the observed phenotype is a direct result of type I PRMT inhibition, a multi-pronged approach is recommended:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the expression of the primary target, PRMT1. If the phenotype of PRMT1 knockdown/knockout cells resembles that of this compound treatment, it provides strong evidence for on-target action.
-
Rescue Experiments: In a PRMT1 knockout or knockdown background, express a resistant mutant of PRMT1 that is not inhibited by this compound. If the expression of the resistant mutant rescues the phenotype, it confirms the on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct target engagement of this compound with PRMT1 in intact cells. A shift in the thermal stability of PRMT1 upon drug treatment indicates direct binding.
Q4: The Phase 1 clinical trial of this compound was terminated due to thromboembolic events (TEEs). However, my in vitro experiments show that this compound inhibits platelet aggregation. How can this be explained?
This is a complex and important observation that highlights the potential disconnect between in vitro and in vivo pharmacology. While one study has indeed shown that this compound can inhibit platelet aggregation in vitro[4][5], the prothrombotic events in the clinical setting suggest a more intricate mechanism that may involve other components of the hemostatic system.[3] Potential explanations for this paradoxical effect include:
-
Effects on Endothelial Cells: PRMTs play a role in endothelial cell function.[6][7][8] Inhibition of PRMTs in the vascular endothelium by this compound could lead to a prothrombotic state by, for example, increasing the expression of pro-coagulant factors like tissue factor or reducing the expression of anti-coagulant proteins.
-
Activation of the Coagulation Cascade: this compound might have off-target effects on proteins involved in the coagulation cascade, leading to a hypercoagulable state that overrides its direct anti-platelet effects.
-
In Vivo Metabolites: Metabolites of this compound formed in vivo could have different pharmacological properties and potentially contribute to the prothrombotic phenotype.
-
Complex Biological Response: The net effect of this compound in vivo is a result of its impact on multiple cell types and pathways. The prothrombotic effects originating from other cell types may be dominant over the direct platelet inhibition observed in isolated systems.
Further investigation is required to elucidate the precise mechanism of the observed TEEs. Researchers encountering unexpected pro-coagulant effects in their models should consider investigating the impact of this compound on endothelial cell activation and the expression of coagulation factors.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound regularly. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
| Cell Line Variability | Ensure consistent cell passage number and growth conditions. Different cell lines may have varying levels of PRMT expression and different sensitivities to PRMT inhibition. |
| Off-target Effects | Perform control experiments as outlined in FAQ 3 to confirm on-target activity. Consider performing a broad kinase screen or other off-target profiling to identify potential confounding interactions. |
| Assay Interference | This compound may interfere with certain assay readouts (e.g., fluorescence-based assays). Run appropriate vehicle and compound-only controls to rule out assay artifacts. |
Issue 2: Difficulty confirming on-target engagement with CETSA.
| Potential Cause | Troubleshooting Step |
| Suboptimal Lysis Conditions | Optimize the lysis buffer and procedure to ensure efficient and reproducible protein extraction without denaturing the target protein. |
| Insufficient Antibody Quality | Validate the specificity and sensitivity of the primary antibody for the target PRMT. |
| Inadequate Heating Gradient | Perform a temperature gradient experiment to determine the optimal melting temperature of the target PRMT in your specific cell line. |
| Low Target Expression | Use a cell line known to express high levels of the target PRMT. Consider transiently overexpressing the target protein if endogenous levels are too low for detection. |
Issue 3: Investigating the paradoxical prothrombotic effects.
| Experimental Question | Suggested Assay |
| Does this compound activate endothelial cells? | Measure the expression of cell adhesion molecules (e.g., VCAM-1, ICAM-1) on the surface of endothelial cells (e.g., HUVECs) by flow cytometry or western blot after treatment with this compound. |
| Does this compound induce tissue factor expression? | Quantify tissue factor (F3) mRNA by RT-qPCR and protein expression by western blot or flow cytometry in endothelial cells or monocytes treated with this compound. |
| Does this compound alter the plasma coagulation time? | Perform prothrombin time (PT) and activated partial thromboplastin time (aPTT) assays using human plasma treated with this compound. |
| Does this compound have off-target effects on kinases involved in coagulation? | Conduct a comprehensive kinome scan to identify potential off-target kinases that may play a role in hemostasis. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.
1. Cell Treatment:
- Plate cells and grow to 80-90% confluency.
- Treat cells with the desired concentration of this compound or vehicle (DMSO) for the desired time at 37°C.
2. Heating:
- Harvest cells and resuspend in PBS supplemented with a protease inhibitor cocktail.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
3. Lysis:
- Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
- Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
4. Protein Analysis:
- Collect the supernatant and determine the protein concentration.
- Analyze the levels of the target PRMT in the soluble fraction by western blotting or ELISA.
5. Data Analysis:
- Quantify the band intensities from the western blot.
- Plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve indicates target engagement.
Protocol 2: Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is based on standard methods for assessing platelet function.[9]
1. Preparation of Platelet-Rich Plasma (PRP):
- Draw whole blood into tubes containing 3.2% sodium citrate.
- Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
- Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2,000 x g for 20 minutes. The PPP will be used as a reference (100% aggregation).
2. Assay Procedure:
- Pre-warm PRP aliquots to 37°C.
- Add this compound or vehicle (DMSO) to the PRP and incubate for the desired time.
- Place the cuvette with the PRP sample in a light transmission aggregometer and establish a baseline reading.
- Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
- Record the change in light transmission over time.
3. Data Analysis:
- The extent of aggregation is measured as the maximum percentage change in light transmission, with PPP representing 100% aggregation.
- Compare the aggregation curves and maximal aggregation percentages between vehicle- and this compound-treated samples.
Protocol 3: Plasma Coagulation Assays (PT and aPTT)
These are standard clinical laboratory tests to assess the extrinsic and intrinsic pathways of coagulation.
1. Prothrombin Time (PT):
- Pre-warm citrated human plasma and a commercial PT reagent (containing tissue factor and calcium) to 37°C.
- Add this compound or vehicle to the plasma and incubate.
- Add the PT reagent to the plasma sample.
- Measure the time it takes for a clot to form using a coagulometer.
2. Activated Partial Thromboplastin Time (aPTT):
- Pre-warm citrated human plasma, a commercial aPTT reagent (containing a contact activator and phospholipids), and a calcium chloride solution to 37°C.
- Add this compound or vehicle to the plasma and incubate.
- Add the aPTT reagent to the plasma and incubate for a specified time.
- Add the calcium chloride solution to initiate clotting.
- Measure the time to clot formation.
3. Data Analysis:
- Compare the clotting times of this compound-treated plasma with vehicle-treated controls. A prolongation or shortening of the clotting time indicates an effect on the coagulation cascade.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of Arginine Methylation Impairs Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - Endothelial PRMT5 plays a crucial role in angiogenesis after acute ischemic injury [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. PRMT1 Ablation in Endothelial Cells Causes Endothelial Dysfunction and Aggravates COPD Attributable to Dysregulated NF‐κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tf7.org [tf7.org]
Technical Support Center: GSK3368715 and Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of GSK3368715 in non-cancerous cell lines. This information is intended for researchers, scientists, and drug development professionals.
FAQs: Understanding Potential Cytotoxicity of this compound in Non-Malignant Cells
Q1: What is the known effect of this compound on non-cancerous cell lines?
Direct, comprehensive studies on the cytotoxicity of this compound across a wide range of non-cancerous human cell lines are limited in publicly available literature. However, data from a Phase 1 clinical trial in patients with advanced solid tumors provide significant insights into potential on-target or off-target toxicities in normal tissues. The trial was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs), including a grade 5 pulmonary embolism.[1][2][3] This suggests that this compound can have significant effects on normal physiological processes, particularly within the vascular system. Dose-limiting toxicities were also reported at a 200 mg dose.[1][2][3]
Q2: What is the mechanism of action of this compound that could lead to toxicity in normal cells?
This compound is a potent and reversible inhibitor of type I protein arginine methyltransferases (PRMTs), with high selectivity for PRMT1.[4] PRMTs are crucial enzymes that regulate numerous cellular processes through the methylation of arginine residues on histone and non-histone proteins. These processes include gene transcription, RNA splicing, DNA damage repair, and signal transduction.[5] Since these functions are fundamental to all cell types, not just cancerous ones, inhibition of PRMT1 can have widespread effects on healthy cells and tissues. For instance, PRMT1 has been shown to play a role in endothelial cell function and NF-κB signaling, which are critical for vascular homeostasis.[6]
Q3: Are there any known IC50 values for this compound in non-cancerous cell lines?
Q4: How does the cytotoxicity of this compound in cancer cells compare to its potential effects on normal cells?
While direct comparative cytotoxicity data is scarce, preclinical studies have shown that this compound has cytostatic effects in the majority of solid tumor cell lines tested and cytotoxic effects in a significant percentage of lymphoma and acute myeloid leukemia (AML) cell lines.[5] The severe adverse events observed in the clinical trial, such as thromboembolism, suggest that certain normal cell types may be highly sensitive to the effects of this compound, potentially at concentrations that are clinically relevant for its anti-tumor activity.
Troubleshooting Guide: Investigating Off-Target Effects and Cytotoxicity
This guide is designed to assist researchers in designing experiments to evaluate the potential cytotoxicity of this compound in non-cancerous cell lines.
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpected cell death or growth inhibition in a non-cancerous cell line. | On-target inhibition of PRMT1 affecting essential cellular functions. | 1. Perform a dose-response curve to determine the GI50/IC50 in your specific cell line. 2. Use a lower concentration range if the initial dose is too high. 3. Include a positive control for apoptosis/cell death and a vehicle control. |
| Variability in results between experiments. | Cell line instability, passage number, or inconsistent compound handling. | 1. Use cells within a consistent and low passage number range. 2. Ensure consistent seeding density and growth conditions. 3. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Difficulty in interpreting the mechanism of cytotoxicity. | Pleiotropic effects of PRMT1 inhibition. | 1. Assess markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining). 2. Perform cell cycle analysis to identify cell cycle arrest. 3. Investigate changes in RNA splicing of key genes known to be affected by PRMT1 inhibition. |
| Observing effects that may be specific to a particular cell type (e.g., endothelial cells). | The cell type may be particularly dependent on PRMT1 activity for survival or function. | 1. Compare the cytotoxic effects of this compound in your cell line of interest with other non-cancerous cell types (e.g., fibroblasts, epithelial cells). 2. Investigate specific functional assays relevant to the cell type (e.g., tube formation assay for endothelial cells). |
Data on Clinical Adverse Events
The following table summarizes the key adverse events observed in the Phase 1 clinical trial of this compound in patients with advanced solid tumors. This data can provide insights into the potential toxicities in normal tissues.
| Adverse Event | Incidence | Severity | Reference |
| Thromboembolic Events (TEEs) | 9 of 31 patients (29%) | 8 Grade 3 events, 1 Grade 5 pulmonary embolism | [1][2][3] |
| Dose-Limiting Toxicities (at 200 mg) | 3 of 12 patients (25%) | Not specified | [1][2][3] |
| Most Frequent Treatment-Emergent AEs | Nausea (29%), Anemia (29%), Fatigue (26%) | Grades 1-4 | [5] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using a Real-Time Glo Assay
This protocol describes a method to assess the cytotoxicity of this compound in a non-cancerous cell line over time.
Materials:
-
Non-cancerous cell line of interest (e.g., primary human umbilical vein endothelial cells - HUVECs)
-
Appropriate cell culture medium and supplements
-
This compound (with a validated stock solution in DMSO)
-
RealTime-Glo™ MT Cell Viability Assay kit
-
White, clear-bottom 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.
-
Assay Reagent Addition: Add the RealTime-Glo™ reagent at the time of compound addition according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence at time 0 and then at regular intervals (e.g., 2, 4, 8, 24, 48, 72 hours) using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the time 0 values and plot the cell viability against the concentration of this compound at each time point to determine the GI50/IC50 values.
Visualizations
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential mechanism of this compound-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1 Ablation in Endothelial Cells Causes Endothelial Dysfunction and Aggravates COPD Attributable to Dysregulated NF‐κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Understanding and Overcoming Resistance to GSK3368715
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating potential resistance mechanisms to GSK3368715, a potent inhibitor of Type I protein arginine methyltransferases (PRMTs). Given that the clinical development of this compound was terminated early, publicly available data on acquired resistance mechanisms is limited.[1][2] This guide, therefore, focuses on plausible, theoretically-grounded resistance mechanisms and provides practical troubleshooting strategies and experimental protocols to investigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and experimental issues that researchers may encounter when studying this compound resistance.
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to a targeted therapy like this compound can arise through several mechanisms. Based on the function of PRMT1 and general principles of drug resistance, potential mechanisms include:
-
Target Overexpression: Increased expression of PRMT1, the direct target of this compound, can titrate the drug, reducing its effective concentration at the target site.[3]
-
Target Mutation: Mutations in the PRMT1 gene could alter the drug-binding site, reducing the affinity of this compound for the enzyme.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating parallel or redundant signaling pathways that compensate for the inhibition of PRMT1. A key potential bypass mechanism involves the upregulation of Type II PRMTs, such as PRMT5.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively transport this compound out of the cell, lowering its intracellular concentration.[4][5]
-
Epigenetic Reprogramming: Cancer cells may undergo broad epigenetic changes that lead to a drug-tolerant state.[6][7] PRMT1 itself is involved in epigenetic reprogramming associated with chemoresistance.[6][7]
Q2: I am not observing the expected downstream effects of this compound treatment (e.g., changes in histone methylation). What should I check?
A2: If you are not seeing the expected molecular effects of this compound, consider the following troubleshooting steps:
-
Confirm Drug Potency: Ensure the this compound compound is active. If possible, test its activity in a sensitive, control cell line.
-
Optimize Drug Concentration and Treatment Duration: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line.
-
Verify Target Engagement: Use Western blotting to assess the levels of asymmetric dimethylarginine (aDMA), a direct product of Type I PRMT activity. A decrease in global aDMA levels is a key indicator of target engagement. You can also look for a concurrent increase in monomethylarginine (MMA).[5][8]
-
Assess Cell Permeability: If you suspect poor cell permeability, you could consider using a different vehicle for drug delivery or performing in vitro methylation assays with cell lysates.
-
Check for Contamination: Ensure your cell cultures are not contaminated with mycoplasma or other agents that could affect cellular metabolism and drug response.
Q3: How can I determine if my resistant cells have upregulated PRMT5 activity as a bypass mechanism?
A3: To investigate the role of PRMT5 in this compound resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein levels of PRMT5 and symmetric dimethylarginine (SDMA), the product of PRMT5 activity, in your sensitive and resistant cell lines. An increase in PRMT5 and/or SDMA in the resistant line would suggest upregulation of this pathway.
-
Combination Therapy: Treat your resistant cells with a combination of this compound and a PRMT5 inhibitor. If the combination restores sensitivity, it strongly suggests that PRMT5 activity is a key resistance mechanism.[9]
-
Gene Expression Analysis: Use qRT-PCR or RNA-seq to compare the mRNA levels of PRMT5 in sensitive and resistant cells.
Q4: What is the significance of MTAP deletion in the context of this compound sensitivity and resistance?
A4: Deletion of the methylthioadenosine phosphorylase (MTAP) gene is a frequent event in many cancers. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), which is an endogenous inhibitor of PRMT5.[9] This creates a state of "PRMT5 vulnerability." Cells with MTAP deletion have been shown to be more sensitive to this compound.[9] Therefore, the MTAP status of your cell line is an important factor to consider.
-
For sensitive cells: MTAP deletion may be a biomarker for sensitivity to this compound.
-
For resistant cells: If your cells have acquired resistance, it is less likely to be through a mechanism that relies on PRMT5 upregulation if they are MTAP-deleted, as PRMT5 is already partially inhibited. However, other bypass mechanisms could still be at play.
Experimental Protocols
Here are detailed protocols for key experiments to investigate resistance to this compound.
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.[10][11][12][13][14]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell culture flasks
-
MTT reagent (or other cell viability assay kit)
-
DMSO (for dissolving this compound and formazan)
-
Plate reader
Procedure:
-
Determine the initial IC50:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initial Drug Exposure:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC50.
-
Maintain the culture, changing the medium with fresh drug every 2-3 days, until the cell growth rate recovers.
-
-
Dose Escalation:
-
Once the cells are growing steadily at the IC50 concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Continue to culture the cells until they adapt to the new concentration.
-
Repeat this dose escalation process incrementally. This process can take several months.
-
-
Characterization of Resistant Cells:
-
Periodically, and once a resistant cell line is established (e.g., can tolerate at least 5-10 times the initial IC50), perform an MTT assay to determine the new IC50 and calculate the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).
-
Cryopreserve cells at different stages of resistance development.
-
Maintain a culture of the resistant cells in the presence of the final this compound concentration to ensure the resistant phenotype is maintained.
-
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]
Materials:
-
Cells cultured in 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Plate cells in a 96-well plate and treat with this compound as required for your experiment.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Western Blot for PRMT1 and Histone Methylation
This protocol allows for the analysis of protein expression levels of PRMT1 and the global levels of histone arginine methylation.
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-aDMA, anti-SDMA, anti-H3, anti-Actin or Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (Sensitive) | 50 | 1 |
| Resistant Clone 1 | 550 | 11 |
| Resistant Clone 2 | 800 | 16 |
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| PRMT1 | 1.0 | 3.5 |
| Asymmetric Dimethylarginine (aDMA) | 1.0 | 1.2 |
| PRMT5 | 1.0 | 2.8 |
| Symmetric Dimethylarginine (SDMA) | 1.0 | 3.1 |
| P-glycoprotein (P-gp) | 1.0 | 5.2 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. researchgate.net [researchgate.net]
- 3. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDR gene expression analysis of six drug-resistant ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDR Gene Expression Analysis of Six Drug-Resistant Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1 promotes epigenetic reprogramming associated with acquired chemoresistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Preclinical Research with GSK3368715: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing GSK3368715, a first-in-class, reversible inhibitor of type I protein arginine methyltransferases (PRMTs), in preclinical studies. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges and provide clarity on the available toxicological data.
Frequently Asked Questions (FAQs)
Q1: What were the dose-limiting toxicities (DLTs) of this compound observed in preclinical models?
While specific dose-limiting toxicities in preclinical models are not extensively detailed in publicly available literature, it is known that toxicology studies were conducted in both mice and dogs. These studies were foundational in establishing a safe starting dose for human clinical trials. The initial dose of 50 mg in the Phase 1 study provided a 16-fold and 33-fold safety margin for the steady-state area under the curve (AUC) and maximum concentration (Cmax), respectively, based on findings from dog toxicology studies.[1]
Q2: What was the Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect-Level (NOAEL) of this compound in preclinical studies?
Specific quantitative data for the MTD and NOAEL in preclinical species for this compound have not been publicly disclosed. Dose-range finding studies are typically conducted to establish these values, which then inform the dose selection for pivotal toxicology studies and first-in-human trials.
Q3: What preclinical models were used to assess the safety of this compound?
Preclinical safety and toxicology assessments for this compound were conducted in mice and dogs.[1] These are standard species for nonclinical safety evaluation of new drug candidates.
Q4: What were the effective anti-tumor doses of this compound in preclinical models?
In mouse xenograft models of various cancers, this compound demonstrated anti-tumor activity at daily doses ranging from over 75 mg/kg to 300 mg/kg.[1]
Troubleshooting Guide
Issue: Difficulty in determining an appropriate starting dose for a new in vivo experiment.
Recommendation: While specific preclinical DLTs are not published, the established effective dose range in mice (>75 mg/kg to 300 mg/kg) can serve as a starting point for efficacy studies.[1] For safety and tolerability studies, it is advisable to conduct a dose-range finding study in the specific animal model and strain being used. This typically involves administering escalating single doses to small groups of animals to identify the MTD.
Issue: Observing unexpected adverse events in your animal model.
Recommendation:
-
Review Clinical Data: In the Phase 1 clinical trial of this compound, the primary dose-limiting toxicities in humans were thromboembolic events, including aortic thrombosis and pulmonary embolism, as well as atrial fibrillation and decreased platelet count, which occurred at a dose of 200 mg.[1] While preclinical models may not always perfectly predict human toxicities, it is prudent to monitor for any signs of coagulopathy or cardiovascular irregularities in your animal studies.
-
Pathological Examination: If unexpected mortalities or severe adverse events occur, a thorough gross necropsy and histopathological examination of key organs should be performed to identify potential target organ toxicities.
-
Consult Literature on PRMT Inhibitors: As this compound is a type I PRMT inhibitor, reviewing the toxicological profiles of other molecules in this class may provide insights into potential on-target or off-target toxicities.
Data Presentation
Due to the limited availability of public data on the preclinical dose-limiting toxicities of this compound, a quantitative summary table cannot be provided at this time. Researchers are advised to perform their own dose-range finding studies to determine the MTD and NOAEL in their specific experimental systems.
Experimental Protocols
A generalized protocol for a dose-range finding study is provided below. This should be adapted to the specific research question and animal model.
Protocol: Single-Dose Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Select a suitable mouse strain (e.g., CD-1, BALB/c). Use both male and female animals (n=3-5 per group).
-
Dose Selection: Based on the known effective dose range (>75 mg/kg), select a starting dose and several escalating dose levels. A geometric dose progression (e.g., 50, 100, 200, 400 mg/kg) is often used.
-
Drug Formulation and Administration: Prepare this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage).
-
Observation Period: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 6, and 24 hours post-dose) and then daily for up to 14 days.
-
Parameters to Monitor:
-
Clinical observations (e.g., changes in posture, activity, breathing)
-
Body weight changes
-
Mortality
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or serious, irreversible clinical signs of toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
Visualizations
Signaling Pathway
This compound is an inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). These enzymes play a crucial role in post-translational modification by catalyzing the formation of asymmetric dimethylarginine (ADMA) on substrate proteins. This process influences various cellular functions, including signal transduction, gene regulation, and RNA processing.
References
GSK3368715 Clinical Trial: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of the GSK3368715 clinical trial.
Frequently Asked Questions (FAQs)
Q1: Why was the Phase 1 clinical trial for this compound terminated?
The Phase 1 clinical trial for this compound (NCT03666988) in patients with advanced solid tumors was terminated due to a combination of three key factors[1][2][3]:
-
Higher-than-expected incidence of thromboembolic events (TEEs) : A significant number of patients experienced blood clots, including a fatal pulmonary embolism.[1][2]
-
Limited target engagement at lower doses : The drug did not sufficiently inhibit its target, Type I protein arginine methyltransferases (PRMTs), at doses that were considered safe.[1][2][3]
-
Lack of observed clinical efficacy : The trial did not show meaningful anti-tumor activity in the enrolled patients.[1][2][3]
A risk/benefit analysis based on these findings led to the early termination of the study.[1][2]
Troubleshooting Guide
Issue: Understanding the Adverse Events Profile of this compound
Problem: Researchers may be concerned about the thromboembolic events observed in the clinical trial and the potential mechanisms behind them.
Troubleshooting Steps:
-
Review the Safety Data: A notable percentage of patients in the trial experienced TEEs. It is crucial to analyze the frequency and severity of these events across different dose cohorts.
-
Investigate Potential Mechanisms: While the exact cause of the TEEs was not definitively determined in the trial, it is important to consider the biological functions of Type I PRMTs that might be related to coagulation pathways. Further non-clinical studies would be required to explore this relationship.
-
Consider Patient Population: The trial enrolled patients with advanced-stage solid tumors, who are already at an increased risk for thromboembolic events. This baseline risk should be factored into any analysis of the drug's safety profile.
Data Presentation
Table 1: Summary of Thromboembolic Events (TEEs) in the this compound Phase 1 Trial
| Metric | Value | Reference |
| Total Patients with TEEs | 9 out of 31 (29%) | [1][2] |
| Total Number of TEEs | 12 | [1][2] |
| Grade 3 TEEs | 8 | [1][2] |
| Grade 5 TEE (Pulmonary Embolism) | 1 | [1][2] |
Table 2: Clinical Efficacy and Target Engagement of this compound
| Metric | Value | Reference |
| Best Overall Response | Stable Disease | [1][2] |
| Patients with Stable Disease | 9 out of 31 (29%) | [1][2] |
| Target Engagement in Blood | Observed, but modest | [1][2] |
| Target Engagement in Tumor Biopsies (at 100 mg) | Modest and variable | [1][2] |
Experimental Protocols
Methodology for Assessing Target Engagement:
Pharmacodynamic (PD) biomarkers were used to assess the extent to which this compound inhibited Type I PRMTs in patients.
-
Sample Collection: Blood and tumor biopsy samples were collected from patients at various time points during the trial.
-
Biomarker Analysis: The primary method for assessing target engagement was the measurement of asymmetric dimethylarginine (ADMA) levels, a product of Type I PRMT activity. This was done using:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify global ADMA levels in plasma and tumor tissues.
-
Immunohistochemistry (IHC): To visualize the distribution and intensity of ADMA in tumor biopsies.
-
-
Rationale: A decrease in ADMA levels following treatment with this compound would indicate successful target engagement. However, the observed changes were modest and inconsistent.[2]
Signaling Pathway and Experimental Workflow
Type I PRMT Signaling Pathway in Cancer:
This compound is an inhibitor of Type I protein arginine methyltransferases (PRMTs), such as PRMT1.[4][5] These enzymes play a crucial role in various cellular processes by methylating arginine residues on histone and non-histone proteins.[5] In cancer, dysregulation of Type I PRMTs can lead to altered gene expression and the activation of pro-tumorigenic signaling pathways.
Caption: Type I PRMT Signaling Pathway in Cancer.
This compound Clinical Trial Workflow:
The following diagram illustrates the planned workflow of the NCT03666988 clinical trial.
Caption: Planned workflow of the this compound clinical trial.
References
Overcoming poor target engagement of GSK3368715 in tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK3368715. Our goal is to help you overcome challenges related to poor target engagement in tumors and effectively utilize this compound in your experiments.
Troubleshooting Guides
Issue: Low or Variable Target Engagement in Tumor Tissue
You've administered this compound to your in vivo model, but analysis of tumor biopsies shows modest and inconsistent reduction of the target pharmacodynamic (PD) biomarker, asymmetric dimethylarginine (ADMA).
Potential Causes and Troubleshooting Steps:
-
Inadequate Drug Delivery to the Tumor:
-
Verify Drug Formulation and Administration: Ensure the vehicle is appropriate for this compound and that the compound is fully solubilized. Confirm the accuracy of dosing and the administration route.
-
Assess Plasma Pharmacokinetics (PK): Measure the concentration of this compound in plasma over time to confirm systemic exposure. A 2023 phase 1 study in patients with advanced solid tumors showed that the maximum plasma concentration of this compound was reached within one hour of dosing.[1][2]
-
Measure Intra-tumoral Drug Concentration: Directly quantify the amount of this compound in tumor tissue using techniques like liquid chromatography-mass spectrometry (LC-MS). Poor drug penetration into the tumor is a common reason for a lack of efficacy.[3]
-
-
Tumor Microenvironment (TME) Barriers:
-
High Interstitial Fluid Pressure (IFP): Dense extracellular matrix (ECM) and leaky vasculature can increase IFP, hindering drug penetration. Consider co-administration of agents that normalize tumor vasculature or degrade the ECM.
-
Dense Extracellular Matrix (ECM): The ECM can act as a physical barrier. Strategies to overcome this include the use of enzymes that degrade ECM components.
-
Poor Vascularization: Tumors with necrotic cores or poorly formed blood vessels will have impaired drug delivery. Evaluate tumor vascularity using immunohistochemistry (IHC) with markers like CD31.
-
-
Cellular Mechanisms of Reduced Compound Activity:
-
Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein (P-gp) can actively transport this compound out of tumor cells. Assess the expression of common drug transporters in your tumor models.
-
Target Accessibility: While this compound is cell-permeable, sub-cellular compartmentalization of its targets (Type I PRMTs) could potentially limit access in some contexts.
-
Experimental Protocols
Assessing Target Engagement: ADMA-R225-hnRNP-A1 Quantification
A key pharmacodynamic biomarker for this compound is the reduction of asymmetric dimethylation on Arginine 225 of heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1).[4][5]
a) Immunohistochemistry (IHC) for ADMA-R225-hnRNP-A1 in FFPE Tumor Tissue:
-
Objective: To visualize and semi-quantify the reduction of ADMA-R225-hnRNP-A1 in tumor sections.
-
Key Reagents:
-
Primary Antibody: Anti-ADMA-R225-hnRNP-A1 (A specific and sensitive antibody clone, 26H3, has been identified for this purpose).[4]
-
Total hnRNP-A1 antibody (for normalization).
-
Standard IHC detection system (e.g., HRP-conjugated secondary antibody and DAB substrate).
-
-
Procedure Outline:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform antigen retrieval (method to be optimized for the specific antibody).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the primary antibody (anti-ADMA-R225-hnRNP-A1 or total hnRNP-A1).
-
Incubate with a secondary antibody.
-
Develop with a suitable substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Data Analysis: Use image analysis software to quantify the staining intensity. Normalize the ADMA-R225-hnRNP-A1 signal to the total hnRNP-A1 signal.
b) Liquid Chromatography-Mass Spectrometry (LC-MS) for ADMA-R225-hnRNP-A1 in Fresh Frozen Tumor Tissue or PBMCs:
-
Objective: To accurately quantify the levels of ADMA-R225-hnRNP-A1.
-
Procedure Outline:
-
Homogenize fresh-frozen tumor tissue or lyse peripheral blood mononuclear cells (PBMCs).
-
Extract total protein.
-
Perform proteolytic digestion (e.g., with trypsin) to generate peptides.
-
Enrich for the hnRNP-A1 peptide containing Arginine 225.
-
Analyze the peptide mixture using a triple quadrupole LC-MS/MS system.
-
Monitor the specific mass transitions for the methylated and unmethylated forms of the target peptide.
-
-
Data Analysis: Calculate the ratio of the ADMA-R225-containing peptide to a control peptide from hnRNP-A1 (to normalize for total protein levels).
Assessing Tumor Drug Penetration
-
Multilayered Cell Culture (MCC) Assay: This in vitro method uses a disk of cultured tumor cells (approximately 150 µm thick) to assess drug penetration based on its effect on cells at different depths.[6][7]
-
In Vivo Imaging: Techniques like matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) can be used to visualize the spatial distribution of this compound within tumor tissue sections.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Cell Line | gIC50 (nM) |
| PRMT1 | 3.1[8] | Toledo (DLBCL) | 59[8] |
| PRMT3 | 48[8] | ||
| PRMT4 | 1148[8] | ||
| PRMT6 | 5.7[8] | ||
| PRMT8 | 1.7[8] |
IC50: Half-maximal inhibitory concentration. gIC50: Half-maximal growth inhibition.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition | Notes |
| Toledo (DLBCL) | >75[8] | Tumor Regression | Dose-dependent inhibition observed.[8] |
| BxPC3 (Pancreatic) | 150[8] | 78%[8] | Significant effects at all tested doses.[8] |
| 300[8] | 97%[8] | ||
| ACHN (Renal) | 150[8] | 98%[8] | |
| MDA-MB-468 (Breast) | 150[8] | 85%[8] | |
| Pancreatic PDX | 300[8] | >90% in a subset of animals |
DLBCL: Diffuse Large B-Cell Lymphoma. PDX: Patient-Derived Xenograft.
Visualizations
Caption: PRMT1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting poor target engagement of this compound.
Caption: Relationship between causes of poor engagement and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of type I protein arginine methyltransferases (PRMTs), including PRMT1, 3, 4, 6, and 8.[8][9] By inhibiting these enzymes, it prevents the asymmetric dimethylation of arginine residues on various protein substrates, which are involved in processes like gene regulation, RNA splicing, and cell signaling that are often dysregulated in cancer.[10]
Q2: Why was the Phase 1 clinical trial for this compound (NCT03666988) terminated?
A2: The trial was terminated early due to a combination of factors: a higher-than-expected incidence of thromboembolic events (TEEs), a lack of observed clinical efficacy, and modest and variable target engagement in tumor biopsies at the 100 mg dose.[2]
Q3: What is the evidence for the anti-tumor activity of this compound in preclinical models?
A3: In preclinical studies, this compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.[8][9] In vivo, it has been shown to cause complete tumor growth inhibition or even regression in various xenograft models, including diffuse large B-cell lymphoma, pancreatic cancer, renal carcinoma, and breast cancer.[8]
Q4: What is MTAP status, and how might it relate to this compound sensitivity?
A4: MTAP (methylthioadenosine phosphorylase) is a gene that is often deleted in some cancers.[11] Deletion of MTAP leads to the accumulation of a metabolite that endogenously inhibits PRMT5, the main type II PRMT. It has been suggested that this pre-existing inhibition of PRMT5 could render cancer cells more sensitive to the inhibition of type I PRMTs by this compound, providing a potential patient selection biomarker.[11][12]
Q5: What are the key pharmacodynamic biomarkers to measure this compound activity?
A5: The primary pharmacodynamic biomarker is the reduction of asymmetric dimethylarginine (ADMA) on protein substrates. Specifically, the reduction of ADMA on Arginine 225 of hnRNP-A1 (ADMA-R225-hnRNP-A1) has been identified as a robust biomarker that can be measured in both blood (PBMCs) and tumor tissue by LC-MS and IHC.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor Drug Penetration Measurements Could Be the Neglected Piece of the Personalized Cancer Treatment Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of hnRNP-A1 as a pharmacodynamic biomarker of type I PRMT inhibition in blood and tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct assessment of drug penetration into tissue using a novel application of three-dimensional cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound - My Cancer Genome [mycancergenome.org]
- 11. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Managing thromboembolic events associated with GSK3368715
Technical Support Center: GSK3368715
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing potential thromboembolic events (TEEs) associated with the use of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally available, and reversible inhibitor of type I protein arginine methyltransferases (PRMTs).[1][2] It specifically inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] The inhibition of these enzymes prevents the monomethylation and asymmetric dimethylation of arginine residues on histone and non-histone protein substrates.[3] This disruption of arginine methylation plays a crucial role in modulating protein function, signal transduction, and gene expression, which may inhibit tumor cell proliferation.[3][4]
Q2: What is the link between this compound and thromboembolic events?
A2: A Phase 1 clinical study (NCT03666988) in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[2][5] In the study, 9 out of 31 patients (29%) experienced TEEs across different dosage groups.[2][6] These events included deep vein thrombosis, aortic thrombosis, and a fatal pulmonary embolism.[2][5] While the exact mechanism for drug-induced thrombosis is not fully elucidated for this compound, drugs can generally promote thrombosis by causing endothelial damage, altering coagulation factor balance, or increasing platelet adhesion and aggregation.[7]
Q3: What specific thromboembolic events were observed in the clinical trial?
A3: The Phase 1 study reported 12 TEEs among 9 patients. These included 8 grade 3 events and 1 grade 5 pulmonary embolism.[2][5][6] Specific events mentioned were deep vein thrombosis, aortic thrombosis, and atrial fibrillation in the 200 mg dose group.[5]
Q4: Is the risk of thromboembolic events dose-dependent?
A4: The clinical trial data suggests a potential dose-dependency. Enrollment in the Phase 1 study was paused at the 200 mg dose level following the high incidence of TEEs.[2][5] Dose-limiting toxicities were reported in 25% of patients (3 out of 12) at the 200 mg dose.[2][6]
Data Summary
Table 1: Inhibitory Potency of this compound against Type I PRMTs
| Target PRMT | IC50 / Ki app (nM) |
|---|---|
| PRMT1 | 3.1 |
| PRMT3 | 162 |
| PRMT4 | 38 |
| PRMT6 | 4.7 |
| PRMT8 | 39 |
Data sourced from Cayman Chemical and Selleck Chemicals.[1][8]
Table 2: Summary of Thromboembolic Events (TEEs) in Phase 1 Trial (NCT03666988)
| Metric | Finding |
|---|---|
| Total Patients | 31 |
| Patients with TEEs | 9 (29%) |
| Total TEEs | 12 |
| Grade 3 TEEs | 8 |
| Grade 5 TEEs | 1 (Pulmonary Embolism) |
| Dose Paused | 200 mg |
Data sourced from the British Journal of Cancer.[2][5][6]
Signaling Pathway and Workflow Diagrams
Troubleshooting Guide for Preclinical Research
Issue: Observation of potential signs of a thromboembolic event in an animal model (e.g., sudden death, limb swelling, respiratory distress).
This guide provides a logical workflow for researchers to follow when a potential TEE is suspected in an in vivo experiment involving this compound.
Experimental Protocols
Protocol 1: Monitoring for Thromboembolic Events in Rodent Models
-
Objective: To proactively monitor for and document potential TEEs in rodent models treated with this compound.
-
Methodology:
-
Daily Health Checks: Conduct and document twice-daily health assessments for all animals.
-
Clinical Signs Monitoring: Be vigilant for specific signs indicative of TEEs:
-
Pulmonary Embolism (PE): Sudden onset of respiratory distress, cyanosis, lethargy, or sudden death.
-
Deep Vein Thrombosis (DVT): Unilateral limb swelling, discoloration (red or blue hue), and tenderness upon gentle palpation.
-
General Signs: Ruffled fur, hunched posture, reduced activity, or weight loss.
-
-
Body Weight Measurement: Record body weights three times per week. A sudden drop in weight can be an early indicator of adverse effects.
-
Immediate Action: If any of the above signs are observed, immediately consult with the institutional veterinarian and follow the "Decision-Making Workflow for a Suspected Thromboembolic Event" (see diagram above).
-
Necropsy and Histology: For any animal that is euthanized due to severe symptoms or is found deceased, perform a thorough necropsy. Pay close attention to the pulmonary arteries, vena cava, and deep veins of the limbs. Collect relevant tissues (lungs, heart, affected limbs) for histopathological analysis to confirm the presence of thrombi.
-
Protocol 2: Assessment of Target Engagement via ADMA Levels
-
Objective: To determine the pharmacodynamic effect of this compound by measuring changes in asymmetric dimethylarginine (ADMA), a key biomarker of Type I PRMT activity.[6][9]
-
Methodology Workflow:
-
Detailed Steps:
-
Sample Collection: Collect blood and/or tumor tissue from control and this compound-treated animals at predetermined time points.
-
Protein Lysate Preparation: For Western Blot or LC-MS analysis, homogenize tissues or cell pellets (e.g., PBMCs) in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Western Blot Analysis:
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with a primary antibody specific for asymmetrically dimethylated arginine (e.g., anti-ADMA antibody) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in signal in treated samples indicates target engagement.
-
-
Immunohistochemistry (IHC):
-
Use formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform antigen retrieval as required.
-
Follow a standard IHC protocol using an anti-ADMA primary antibody.
-
Visualize with a suitable detection system and counterstain.
-
Compare staining intensity between treated and control groups to assess target engagement in situ.[6]
-
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-induced thrombosis: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. bioengineer.org [bioengineer.org]
Interpreting variable results in GSK3368715 experiments
Welcome to the technical support center for GSK3368715, a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting variable results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available small molecule that selectively inhibits Type I protein arginine methyltransferases (PRMTs), with high potency against PRMT1.[1] Its mechanism of action involves blocking the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This inhibition of methylation events disrupts various cellular processes that are often dysregulated in cancer, such as gene expression, RNA processing, and signal transduction.[2]
Q2: I am not seeing the expected anti-proliferative effect of this compound in my cancer cell line. What could be the reason?
A2: Several factors can contribute to a lack of response. Firstly, the sensitivity to this compound is highly cell-line dependent.[3][4] Some cell lines may have lower expression of Type I PRMTs or have compensatory mechanisms. Secondly, the absence of the methylthioadenosine phosphorylase (MTAP) gene has been correlated with increased sensitivity to this compound in some cancer cell lines.[5][6] You may want to verify the MTAP status of your cell line. Lastly, experimental conditions such as cell density, passage number, and media composition can influence the outcome.
Q3: Why were the clinical trials for this compound terminated early?
A3: A Phase 1 clinical trial (NCT03666988) in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs) at higher doses.[7][8] Additionally, at lower, safer doses, there was modest and variable target engagement observed in tumor biopsies, leading to a risk/benefit analysis that resulted in the study's termination.[7][8]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO. Prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, specific formulations in vehicles like corn oil or a mix of DMSO, PEG300, Tween-80, and saline have been used. Always refer to the manufacturer's instructions for detailed solubility and stability information.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibition of Arginine Methylation
Possible Causes:
-
Inactive Compound: Improper storage or handling may have led to compound degradation.
-
Suboptimal Assay Conditions: Incorrect antibody selection, insufficient lysis buffer strength, or problems with substrate availability in the assay.
-
Low PRMT1 Expression: The cell line or tissue model may have low endogenous levels of Type I PRMTs.
-
Cellular Efflux: The cells may be actively pumping the compound out.
Troubleshooting Steps:
-
Confirm Compound Activity: Test the compound on a sensitive positive control cell line known to respond to this compound (e.g., Toledo DLBCL cells).[3]
-
Optimize Western Blot Protocol:
-
Use antibodies specific for asymmetric dimethylarginine (ADMA) on a known PRMT1 substrate (e.g., H4R3me2a).
-
Ensure complete cell lysis to release nuclear proteins.
-
Include a positive control lysate from untreated sensitive cells and a negative control (e.g., PRMT1 knockout cells if available).
-
-
Assess PRMT1 Expression: Check the baseline expression level of PRMT1 and other Type I PRMTs in your experimental model by Western blot or qPCR.
-
Vary Incubation Time and Concentration: Perform a dose-response and time-course experiment to determine the optimal conditions for observing methylation inhibition.
Issue 2: High Variability in Cell Viability/Proliferation Assays
Possible Causes:
-
Inconsistent Seeding Density: Variations in the initial number of cells per well can lead to significant differences in proliferation rates.
-
Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell growth.
-
Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and drug sensitivity.
-
Drug-Serum Protein Binding: this compound may bind to serum proteins, reducing its effective concentration.[9][10]
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a multichannel pipette or an automated cell dispenser for accurate and consistent cell seeding. Perform a cell count to ensure accuracy.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to maintain humidity.
-
Test Serum Lots: If possible, test new lots of FBS for their effect on cell growth and drug response before use in large-scale experiments.
-
Consider Serum-Free or Reduced-Serum Conditions: If feasible for your cell line, performing the assay in serum-free or reduced-serum media for the duration of the drug treatment can minimize interference from serum proteins.
Data Presentation
In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / gIC50 (nM) | Effect | Reference |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 | Cytotoxic | [3] |
| BxPC-3 | Pancreatic Adenocarcinoma | Varies | Cytostatic | [4] |
| ACHN | Renal Cell Carcinoma | Varies | Cytostatic | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Varies | Cytostatic | [4] |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | Varies | Cytostatic | [3] |
Note: IC50/gIC50 values can vary between studies and experimental conditions.
In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| Toledo | DLBCL | >75 | Tumor Regression | [3] |
| BxPC-3 | Pancreatic | 150 | 78% | [3] |
| BxPC-3 | Pancreatic | 300 | 97% | [3] |
| ACHN | Renal | 150 | 98% | [3] |
| MDA-MB-468 | Breast | 150 | 85% | [3] |
Experimental Protocols
Protocol 1: Western Blot for Arginine Methylation
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates briefly to shear DNA and ensure complete lysis of nuclear proteins.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the specific methylated substrate (e.g., anti-ADMA, anti-H4R3me2a) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Normalize the signal to a loading control (e.g., β-actin, GAPDH, or total histone H4).
-
Protocol 2: Cell Viability (MTT/WST-1) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or vehicle control. Include wells with media only as a background control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with DMSO or a solubilization buffer.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the results to the vehicle-treated control, and plot the dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: PRMT1 Signaling Pathway and Inhibition by this compound.
References
- 1. Facebook [cancer.gov]
- 2. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to improve the bioavailability of GSK3368715 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with GSK3368715 in vivo. The information is based on available preclinical and clinical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] It specifically targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[3][4] By inhibiting these enzymes, this compound prevents the monomethylation and asymmetric dimethylation of arginine residues on various protein substrates, which can inhibit the proliferation, migration, and invasion of cancer cells where PRMT1 is overexpressed or dysregulated.[1]
Q2: What is the recommended formulation for this compound in preclinical in vivo studies?
A2: While an optimal formulation for improved bioavailability has not been published, several vehicle compositions have been used for preclinical research. These formulations aim to solubilize this compound for oral administration. Commonly used solvents include DMSO, PEG300, Tween-80, and corn oil.[5][6] It is crucial to keep the percentage of DMSO low in the final solution to avoid toxicity in animal models.[5] For specific, tested protocols, please refer to the "Experimental Protocols" section.
Q3: What is the pharmacokinetic profile of this compound in humans?
A3: In a Phase 1 clinical trial, orally administered this compound was rapidly absorbed, with the maximum plasma concentration (Tmax) reached within 1 hour of dosing.[7][8][9] The trial evaluated single and repeat daily doses of 50 mg, 100 mg, and 200 mg.[7][8]
Q4: Why was the Phase 1 clinical trial for this compound terminated?
A4: The Phase 1 study (NCT03666988) was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs), including a grade 5 pulmonary embolism.[7][8] Additionally, there was limited evidence of target engagement in tumor biopsies at the 100 mg dose and a lack of observed clinical efficacy, which led to an unfavorable risk/benefit assessment.[7][8][9]
Q5: Can this compound be combined with other inhibitors?
A5: Preclinical studies have shown that combining this compound with a PRMT5 inhibitor (a Type II PRMT inhibitor) can result in synergistic anti-tumor effects.[9][10][11] This synergy is particularly noted in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent tumor growth inhibition in xenograft models. | - Poor Bioavailability/Formulation: The compound may be precipitating out of solution or not being adequately absorbed. - Variable Drug Administration: Inconsistent gavage technique can lead to variable dosing. - Tumor Model Heterogeneity: The specific cell line or patient-derived xenograft (PDX) model may have intrinsic resistance. | - Optimize Formulation: Refer to the "Experimental Protocols" section for suggested vehicle compositions. Ensure the formulation is a clear solution before administration.[5] - Refine Technique: Ensure proper oral gavage technique to deliver the intended dose consistently. - Characterize Model: Assess the MTAP status of your cancer model, as MTAP deletion has been correlated with sensitivity to this compound.[10][11] |
| Unexpected toxicity or adverse events in animal models (e.g., weight loss, lethargy). | - Vehicle Toxicity: The vehicle, particularly at high concentrations of DMSO, can cause toxicity. - On-Target or Off-Target Drug Toxicity: As seen in the clinical trial, this compound has been associated with thromboembolic events.[7][8] While the mechanism is not fully elucidated, similar underlying toxicities could occur in preclinical models. | - Vehicle Control: Always include a vehicle-only control group to assess the toxicity of the formulation itself. Minimize the percentage of DMSO in the final dosing solution.[5] - Dose De-escalation: If toxicity is observed, consider reducing the dose. Preclinical studies have shown anti-tumor activity at doses as low as 9.375 mg/kg.[4] - Monitor Hematological Parameters: Given the clinical findings, consider monitoring relevant coagulation and hematological parameters in your animal models. |
| Lack of target engagement in tumor tissue. | - Insufficient Dose: The dose administered may not be high enough to achieve adequate drug concentrations in the tumor tissue. - Limited Drug Penetration: The compound may have poor penetration into the tumor microenvironment. - Rapid Metabolism: The drug may be rapidly metabolized and cleared before it can effectively engage its target in the tumor. | - Dose Escalation: If tolerated, a dose escalation study may be warranted. Doses up to 300 mg/kg have been used in mice.[3][4] - Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to correlate plasma drug concentration with target engagement (e.g., reduction of asymmetric dimethylarginine - ADMA) in both plasma and tumor tissue. - Consider Combination Therapy: As preclinical data suggests, combining with a PRMT5 inhibitor might enhance efficacy, potentially requiring lower, more tolerable doses of this compound.[9][10] |
Data Presentation
Table 1: Summary of this compound Pharmacokinetics in Humans (Phase 1 Study)
| Parameter | Value | Reference |
| Route of Administration | Oral, once-daily | [7][8] |
| Dose Levels Evaluated | 50 mg, 100 mg, 200 mg | [7][8] |
| Time to Maximum Plasma Concentration (Tmax) | Within 1 hour post-dosing | [7][8][9] |
| Observed Efficacy | Best response was stable disease in 29% of patients. | [7][8][9] |
| Key Adverse Events | Thromboembolic events (29% of patients) | [7][8] |
Table 2: Preclinical In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Model | Dose (mg/kg) | Outcome | Reference |
| Toledo DLBCL | >75 | Tumor regression | [3] |
| Toledo DLBCL | 9.375 - 150 | Reduced tumor volume | [4] |
| BxPC-3 Pancreatic | 150 | 78% tumor growth inhibition | [3][4] |
| BxPC-3 Pancreatic | 300 | 97% tumor growth inhibition | [3][4] |
| ACHN Renal Carcinoma | 150 | 98% tumor growth inhibition | [3] |
| MDA-MB-468 Breast Cancer | 150 | 85% tumor growth inhibition | [3] |
| Pancreatic Adenocarcinoma (PDX) | 300 | >90% tumor growth inhibition | [3] |
Experimental Protocols
Formulation of this compound for Oral Gavage in Rodents
Below are three example protocols for preparing this compound for in vivo studies, based on information from chemical suppliers. Researchers should perform their own solubility and stability tests.
Protocol 1: PEG300/Tween-80/Saline Formulation [5]
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10% of the final volume).
-
Add PEG300 to 40% of the final volume and mix until the solution is clear.
-
Add Tween-80 to 5% of the final volume and mix.
-
Add saline to bring the solution to its final volume and mix thoroughly.
-
Final composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Protocol 2: SBE-β-CD Formulation [5]
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10% of the final volume).
-
Prepare a 20% solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Add the SBE-β-CD solution to the DMSO stock to 90% of the final volume.
-
Mix until a clear solution is achieved.
-
Final composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).
Protocol 3: Corn Oil Formulation [5]
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10% of the final volume).
-
Add corn oil to bring the solution to its final volume.
-
Mix thoroughly. Sonication may be used to aid dissolution.
-
Final composition: 10% DMSO, 90% Corn Oil.
Visualizations
Caption: Experimental workflow for a preclinical in vivo study of this compound.
Caption: this compound inhibits Type I PRMTs, blocking ADMA formation.
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK3368715 degradation and stability issues in long-term experiments
Welcome to the technical support center for GSK3368715. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term experiments, with a focus on addressing potential degradation and stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing stock solutions of this compound?
A1: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO).[1] For example, a stock solution of 10 mM can be prepared. To ensure the compound is fully dissolved, gentle warming or sonication may be applied. It is crucial to use high-purity, anhydrous DMSO to minimize degradation.
Q2: How should I store the powdered compound and its stock solutions?
A2: The powdered form of this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[2] Under these conditions, the stock solution is expected to be stable for several months.
Q3: Can I store diluted working solutions of this compound in cell culture media?
A3: It is not recommended to store this compound in aqueous solutions or cell culture media for extended periods. The compound's stability in aqueous environments over time has not been extensively characterized, and components in the media could potentially contribute to its degradation.[3][4] It is best practice to prepare fresh dilutions from the DMSO stock solution for each experiment.
Q4: What are the potential signs of this compound degradation in my experiments?
A4: A gradual or sudden loss of the expected biological effect over the course of a long-term experiment can be an indicator of compound degradation. This might manifest as a decrease in the inhibition of PRMT1 activity or a reduced impact on cell proliferation. Visual signs such as precipitation or a change in the color of the culture medium are also potential indicators.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
Issue 1: Diminished or complete loss of compound activity over time.
-
Possible Cause A: Degradation in Aqueous Solution. this compound, like many small molecules, may be susceptible to hydrolysis or other forms of degradation in the aqueous environment of cell culture medium, especially during prolonged incubation at 37°C. The pyrazole moiety, present in this compound, can be prone to hydrolytic degradation under certain conditions.
-
Troubleshooting Steps:
-
Replenish the Compound: In long-term experiments (e.g., several days to weeks), it is advisable to replace the culture medium with freshly prepared medium containing this compound every 24-48 hours. This minimizes the impact of potential degradation.
-
Perform a Time-Course Experiment: To assess the stability of the compound under your specific experimental conditions, you can perform a pilot experiment. Prepare a cell-free culture medium with this compound and incubate it alongside your experimental plates. Collect aliquots at different time points (e.g., 0, 24, 48, 72 hours) and test their biological activity in a short-term assay.
-
Analytical Chemistry Confirmation: If resources permit, use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (LC-MS) to directly measure the concentration of intact this compound in the culture medium over time.
-
-
-
Possible Cause B: Adsorption to Plastics. Small molecules can adsorb to the plastic surfaces of culture plates and tubes, leading to a decrease in the effective concentration in the medium.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Whenever possible, use labware specifically designed for low protein and small molecule binding.
-
Pre-treatment of Plates: In some cases, pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding, although this should be tested for compatibility with your cell type and assay.
-
-
-
Possible Cause C: Cellular Metabolism. The cells themselves may metabolize this compound over time, converting it into less active or inactive forms.
-
Troubleshooting Steps:
-
Frequent Media Changes: As with degradation in the medium, frequent replenishment of the compound will help maintain a more constant intracellular concentration.
-
Use of Metabolic Inhibitors: In mechanistic studies, it may be possible to co-treat with broad-spectrum metabolic inhibitors to assess their impact on this compound activity, although this can have confounding effects on the cells.
-
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause A: Inconsistent Stock Solution Handling. Repeated freeze-thaw cycles of the DMSO stock solution can lead to compound precipitation and degradation.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare multiple small aliquots of the stock solution to be used for individual experiments. Thaw a fresh aliquot for each experiment and discard any unused portion.
-
Proper Dissolution: Ensure the compound is fully dissolved in DMSO before making further dilutions. Visually inspect the solution for any precipitate.
-
-
-
Possible Cause B: Variability in Cell Culture Conditions. Factors such as cell density, passage number, and media composition can influence the cellular response to this compound.
-
Troubleshooting Steps:
-
Quantitative Data Summary
The following table provides an illustrative example of the stability of a hypothetical small molecule inhibitor in cell culture medium over 72 hours at 37°C. Note: This is not actual data for this compound but is provided to demonstrate a potential stability profile.
| Time (hours) | Concentration in Medium (μM) | Percent Remaining |
| 0 | 1.00 | 100% |
| 24 | 0.85 | 85% |
| 48 | 0.65 | 65% |
| 72 | 0.45 | 45% |
Experimental Protocols
Protocol: Long-Term Cell Viability Assay with this compound
This protocol describes a 7-day cell viability assay, incorporating best practices to mitigate compound stability issues.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates (low-binding, if available)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use amber tubes and store at -80°C.
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not lead to overconfluence by the end of the 7-day experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment and Media Changes:
-
Day 0: Thaw a fresh aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing the compound.
-
Day 2, 4, and 6: Prepare fresh dilutions of this compound in complete culture medium. Carefully remove the medium from each well and replace it with the freshly prepared compound-containing medium.
-
-
Cell Viability Measurement:
-
Day 7: Perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the results to the vehicle control (e.g., 0.1% DMSO) to determine the percent viability for each concentration of this compound.
-
Visualizations
Signaling Pathway of PRMT1 Inhibition by this compound
Caption: Inhibition of PRMT1 by this compound blocks protein arginine methylation.
Experimental Workflow for Troubleshooting Compound Stability
Caption: A logical workflow for troubleshooting loss of this compound activity.
Logical Relationship of Stability Factors
Caption: Interrelated factors influencing the stability of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Adjusting GSK3368715 dosage for different cancer cell lines
Welcome to the technical support center for GSK3368715, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. It acts as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor. By inhibiting these enzymes, this compound prevents the asymmetric dimethylation of arginine residues on histone and non-histone protein substrates. This disruption of protein methylation plays a key role in modulating gene expression, cellular signaling, RNA processing, and DNA repair, ultimately leading to the inhibition of tumor cell proliferation, migration, and invasion.
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is typically supplied as a solid. For in vitro assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). One supplier suggests a stock solution of up to 40 mg/mL in DMSO. For long-term storage, the solid compound should be stored at -20°C and is stable for at least four years. Stock solutions in DMSO can be stored at -20°C for shorter periods, but it is always best to refer to the manufacturer's specific recommendations. Avoid repeated freeze-thaw cycles.
Q3: What is the expected outcome of this compound treatment on cancer cell lines?
A3: Treatment with this compound has been shown to have anti-proliferative effects across a broad range of hematological and solid tumor cell lines. The cellular response can be either cytostatic (growth inhibition) or cytotoxic (cell death), depending on the cell line and its genetic background. For example, a cytotoxic response was observed in the Toledo diffuse large B-cell lymphoma (DLBCL) cell line, while a more cytostatic effect was seen in the OCI-Ly1 DLBCL cell line. Inhibition of Type I PRMTs by this compound leads to a decrease in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels on protein substrates.
Q4: Are there any known biomarkers that correlate with sensitivity to this compound?
A4: Yes, the deletion of the methylthioadenosine phosphorylase (MTAP) gene has been identified as a potential biomarker for increased sensitivity to this compound. MTAP-deficient cancer cells accumulate the metabolite 2-methylthioadenosine (MTA), which is an endogenous inhibitor of PRMT5, the primary Type II PRMT. This partial inhibition of PRMT5 appears to render these cells more vulnerable to the inhibition of Type I PRMTs by this compound, a concept known as synthetic lethality.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect on cell viability | - Insufficient drug concentration.- Short incubation time.- Cell line is resistant to Type I PRMT inhibition.- Improper drug handling or storage. | - Perform a dose-response experiment with a wider concentration range.- Increase the incubation time (e.g., 72 hours or longer).- Verify the expression and activity of Type I PRMTs in your cell line.- Ensure proper storage of the compound and use freshly prepared dilutions. |
| Precipitation of the compound in cell culture medium | - Exceeding the solubility limit of this compound in aqueous solutions.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).- Prepare fresh dilutions from a concentrated stock just before use.- Test different serum concentrations or use serum-free medium for the duration of the treatment if possible. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Differences in drug preparation and dilution.- Contamination of cell cultures. | - Maintain consistent cell seeding densities across all experiments.- Prepare a large batch of concentrated stock solution for a series of experiments.- Regularly test cell cultures for mycoplasma contamination. |
| Difficulty in detecting changes in methylation marks (ADMA, MMA, SDMA) by Western Blot | - Antibody quality or specificity.- Insufficient inhibition of PRMT activity.- Low abundance of the target protein. | - Validate antibodies using positive and negative controls.- Increase the concentration of this compound or the treatment duration.- Consider immunoprecipitation of the protein of interest before Western blotting to enrich the target. |
Data Presentation
In Vitro Activity of this compound Against Type I PRMTs
| Enzyme | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Anti-proliferative Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / gIC50 | Notes |
| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | 59 nM (gIC50) | Shows a cytotoxic response. |
| OCI-Ly1 | Diffuse Large B-Cell Lymphoma (DLBCL) | - | Exhibits a cytostatic response. |
| BxPC-3 | Pancreatic Adenocarcinoma | - | Significant growth inhibition observed in xenograft models. |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2.62 µM (IC50) | - |
Note: A comprehensive table of IC50 values across a wide range of cancer cell lines is not publicly available in a consolidated format. The majority of the 249 cell lines tested showed 50% or more growth inhibition.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the drug-treated wells) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Methylation Marks
This protocol provides a general workflow for detecting changes in asymmetric dimethylarginine (ADMA), monomethylarginine (MMA), and symmetric dimethylarginine (SDMA) levels in total cell lysates after this compound treatment.
Materials:
-
This compound-treated and control cell pellets
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against ADMA, MMA, SDMA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ADMA) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Imaging:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip and re-probe the membrane for other methylation marks and the loading control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Key signaling pathways modulated by PRMT1.
Technical Support Center: GSK3368715 Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of negative controls in experiments involving GSK3368715, a potent and reversible Type I Protein Arginine Methyltransferase (PRMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and reversible inhibitor of Type I PRMTs.[1][2][3] It is S-adenosyl-L-methionine (SAM) uncompetitive and targets the protein substrate binding pocket.[4] By inhibiting Type I PRMTs, this compound prevents the asymmetric dimethylation of arginine residues on histone and non-histone proteins, which can modulate gene expression and signaling pathways implicated in cancer.[3][4]
Q2: Why are negative controls crucial in my this compound experiments?
A2: Negative controls are essential to ensure that the observed effects in your experiment are specifically due to the inhibition of Type I PRMTs by this compound and not due to off-target effects, solvent effects, or other experimental artifacts. Properly designed negative controls are critical for the validation of your results and the correct interpretation of your data.
Q3: What are the recommended negative controls for a this compound experiment?
A3: A multi-level approach to negative controls is recommended for robust and reliable data:
-
Vehicle Control: This is the most fundamental control. The vehicle (e.g., DMSO) used to dissolve this compound should be added to control cells or reactions at the same final concentration as in the experimental conditions. This accounts for any effects of the solvent itself.[5]
-
Structurally Similar Inactive Compound: The ideal negative control is a compound that is structurally very similar to this compound but lacks inhibitory activity against Type I PRMTs. While a specific inactive analog of this compound is not commercially available, researchers can adopt the principle of using such a control. For instance, MS094 has been developed as a negative control for the Type I PRMT inhibitor MS023.[1][6] MS094 is a close analog of MS023 but is inactive in biochemical and cellular assays.[1][6] Using a compound like MS094, or a custom-synthesized inactive analog of this compound, can help to rule out off-target effects that might be associated with the chemical scaffold.
-
Genetic Controls: In cellular experiments, using cell lines with genetic knockout or knockdown of the target PRMT (e.g., PRMT1) can provide the highest level of specificity. If this compound has no effect in these cells, it strongly supports that its mechanism of action is on-target.
-
Enzymatically Inactive Mutant: For in vitro biochemical assays, using a catalytically inactive mutant of the PRMT enzyme can serve as an excellent negative control. This compound should not show any effect in an assay with an inactive enzyme.
Q4: Where can I find a suitable structurally similar inactive control for this compound?
A4: Currently, a commercially available, validated inactive analog of this compound is not documented in the public domain. Researchers may need to consider custom synthesis of an inactive analog. Alternatively, for studies on Type I PRMTs, using a well-characterized pair of active/inactive compounds like MS023/MS094 can serve as a proof-of-concept for the importance of such controls, even if the core scaffold differs from this compound.[1][6]
Quantitative Data
Table 1: Inhibitory Activity of this compound against Type I PRMTs
| PRMT Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of a Type I PRMT and the inhibitory effect of this compound.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound
-
Negative Control (Vehicle: DMSO; Structurally similar inactive compound, if available)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and the negative control compound in assay buffer. The final DMSO concentration should be consistent across all wells and not exceed 1%.
-
In a 96-well plate, add the assay buffer, recombinant PRMT1 enzyme, and either this compound, the negative control, or vehicle.
-
Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide and ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Cellular Western Blot for Arginine Methylation
This protocol assesses the effect of this compound on the levels of asymmetric dimethylarginine (ADMA) in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., a line known to be sensitive to PRMT1 inhibition)
-
This compound
-
Negative Control (Vehicle: DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-ADMA, anti-SDMA, anti-MMA, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the vehicle control for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for SDMA, MMA, and the loading control to assess changes in other methylation states and ensure equal protein loading.
Visualizations
Caption: Type I PRMT signaling pathway and points of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GSK3368715's on-target effects on PRMT1
An Objective Guide to Validating the On-Target Effects of GSK3368715 on PRMT1
This guide provides a comprehensive comparison of this compound with other Protein Arginine Methyltransferase 1 (PRMT1) inhibitors, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and drug development professionals working on PRMT1-targeted therapies.
Introduction to PRMT1 and this compound
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification, known as arginine methylation, plays a crucial role in various cellular processes, including gene transcription, RNA processing, DNA repair, and signal transduction.[1][3] PRMT1 is the predominant Type I PRMT, responsible for the majority of asymmetric dimethylarginine (ADMA) formation in cells.[1][2] Dysregulation of PRMT1 activity has been implicated in several cancers, making it an attractive therapeutic target.[1][2][4]
This compound (also known as EPZ019997) is a potent, orally available, and reversible inhibitor of Type I PRMTs, with a high affinity for PRMT1.[4][5][6] It acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor.[5] By inhibiting PRMT1, this compound blocks the formation of ADMA and leads to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), thereby impacting the cellular processes driven by PRMT1 activity.[5][7][8]
Mechanism of Action of this compound
This compound functions by inhibiting the enzymatic activity of PRMT1, which in turn blocks the asymmetric dimethylation of arginine residues on its substrate proteins.[4] This leads to a global shift in arginine methylation states within the cell.[5][7] The on-target effect of this compound can be validated by observing a decrease in the levels of ADMA and a corresponding increase in MMA.[8]
Comparison of PRMT1 Inhibitors
The following table provides a comparative overview of this compound and other known PRMT1 inhibitors.
| Inhibitor | Type | PRMT1 IC50 | Selectivity | Mechanism of Action |
| This compound | Type I PRMT inhibitor | 3.1 nM[5][9] | Selective for Type I PRMTs over Type II and III[9] | Reversible, SAM-uncompetitive[5] |
| MS023 | Type I PRMT inhibitor | Not specified | Potent Type I PRMT inhibitor[10] | Substrate-mimetic[11] |
| AMI-1 | Pan-PRMT inhibitor | ~1.2 µM[12] | Pan-PRMT inhibitor, selective against lysine methyltransferases[13] | Not specified |
| Furamidine (DB75) | Diamidine compound | Not specified | Inhibits PRMT1[12][14] | Substrate-competitive[12] |
| Stilbamidine | Diamidine compound | 57 µM[12] | Inhibits PRMT1[12] | Substrate-competitive[12] |
| WCJ-394 | 2,5-substituted furan derivative | Not specified | Potent PRMT1 inhibitor[14] | Targets the substrate arginine-binding site[2] |
Experimental Data for On-Target Validation of this compound
The on-target effects of this compound can be validated through various biochemical and cellular assays.
Biochemical Assay Data
The inhibitory activity of this compound against a panel of PRMTs is summarized below.
| Enzyme | IC50 (nM) |
| PRMT1 | 3.1[5][9] |
| PRMT3 | 48[5] |
| PRMT4 (CARM1) | 1148[5] |
| PRMT6 | 5.7[5] |
| PRMT8 | 1.7[5] |
| PRMT5 | >20,408[9] |
| PRMT7 | >40,000[9] |
| PRMT9 | >15,000[9] |
Cellular Assay Data
Treatment of cancer cell lines with this compound demonstrates its on-target effects through anti-proliferative activity and modulation of arginine methylation.
| Cell Line | Cancer Type | gIC50 (nM) | Effect |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59[5] | Cytotoxic, induces sub-G1 accumulation[5] |
| BxPC3 | Pancreatic Adenocarcinoma | Not specified | Inhibits tumor growth in xenograft models[5][9] |
| ACHN | Renal Carcinoma | Not specified | Inhibits tumor growth in xenograft models[7][9] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | Inhibits tumor growth in xenograft models[7][9] |
Experimental Protocols
Detailed methodologies for key experiments to validate the on-target effects of this compound are provided below.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a peptide substrate.
Materials:
-
Recombinant human PRMT1
-
Biotinylated histone H4 peptide substrate[2]
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
This compound and other inhibitors
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)[15]
-
Scintillation cocktail
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in assay buffer.
-
In a 96-well plate, add PRMT1 enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for 15 minutes at room temperature.[15]
-
Initiate the reaction by adding a mixture of the histone H4 peptide substrate and [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Assay for PRMT1 Target Engagement (Western Blot)
This assay assesses the levels of specific arginine methylation marks in cells treated with this compound.
Materials:
-
Cancer cell line with high basal levels of H4R3me2a (e.g., MCF7)[1]
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H4R3me2a, anti-ADMA, anti-MMA, anti-total Histone H4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 48-72 hours).[10]
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the change in methylation levels.
Visualizations
The following diagrams illustrate key concepts related to the validation of this compound's on-target effects.
Caption: PRMT1 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for cellular target engagement assay.
Caption: Logical framework for validating this compound's on-target effects.
References
- 1. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. bioengineer.org [bioengineer.org]
- 9. caymanchem.com [caymanchem.com]
- 10. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 11. A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors | bioRxiv [biorxiv.org]
- 12. Small Molecule Inhibitors of Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Confirming GSK3368715 Activity: A Comparative Guide to Downstream Biomarkers
For researchers, scientists, and drug development professionals, confirming the on-target activity of a therapeutic candidate is a critical step. This guide provides a comparative overview of downstream biomarkers to verify the cellular activity of GSK3368715, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), with a primary focus on PRMT1. We compare this compound with other known Type I PRMT inhibitors, presenting supporting experimental data and detailed methodologies.
This compound is an orally active, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] Its mechanism of action involves binding to the substrate-binding pocket of these enzymes, leading to a global shift in arginine methylation states.[2] The primary downstream effect is a decrease in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][3]
Comparative Analysis of Downstream Biomarkers
The activity of this compound and other Type I PRMT inhibitors can be quantitatively assessed by measuring the changes in the levels of arginine methylation products. The table below summarizes the expected changes in key biomarkers following treatment with this compound and provides a comparison with other widely used Type I PRMT inhibitors, MS023 and DB75.
| Biomarker | This compound | MS023 | DB75 | Rationale |
| Global ADMA Levels | ↓↓↓ | ↓↓↓ | ↓↓ | Direct inhibition of Type I PRMTs, the primary producers of ADMA.[4][5] |
| Global MMA Levels | ↑↑ | ↑↑ | ↑ | Inhibition of the second methylation step from MMA to ADMA leads to MMA accumulation. |
| Global SDMA Levels | ↑ | ↑ | No significant change | Inhibition of Type I PRMTs can shunt MMA towards the Type II PRMT pathway, leading to increased SDMA.[4] |
| Histone H4R3me2a | ↓↓↓ | ↓↓↓ | ↓↓ | PRMT1 is the primary enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3.[6][7] |
| Methylation of PRMT1 Substrates (e.g., hnRNP-A1) | ↓↓↓ | ↓↓↓ | Not extensively reported | Inhibition of PRMT1 prevents the methylation of its specific protein substrates.[3] |
Arrow magnitude indicates the relative degree of change.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PRMT1 signaling pathway and a typical experimental workflow for assessing the activity of this compound.
Experimental Protocols
Quantification of ADMA, MMA, and SDMA by LC-MS/MS
This protocol provides a general framework for the analysis of methylated arginines in cell lysates.
a. Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or alternative inhibitors at various concentrations and time points.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
Perform protein precipitation by adding a 4-fold excess of ice-cold acetonitrile containing isotopically labeled internal standards (e.g., d7-ADMA, d4-MMA, d7-SDMA).
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
b. LC-MS/MS Analysis:
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for separation of the polar analytes.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Optimize MRM transitions for each analyte and internal standard.
-
Quantify the analytes by comparing the peak area ratios of the endogenous analytes to their corresponding internal standards against a calibration curve.
Western Blot Analysis of Histone H4R3me2a
This protocol outlines the detection of a specific histone methylation mark.
-
Prepare nuclear extracts from treated and untreated cells.
-
Separate proteins by SDS-PAGE on a 15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for asymmetric dimethyl-Histone H4-R3 (H4R3me2a) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the H4R3me2a signal to a loading control such as total Histone H4 or another nuclear protein.
Conclusion
The confirmation of this compound activity in a research setting can be robustly achieved through the monitoring of specific downstream biomarkers. The primary and most direct biomarkers are the global levels of ADMA, MMA, and SDMA, which can be accurately quantified using LC-MS/MS. For a more specific assessment of PRMT1 target engagement, the analysis of histone H4R3me2a methylation by Western blot is a reliable method. When comparing this compound to other Type I PRMT inhibitors like MS023 and DB75, a similar pattern of biomarker modulation is expected, with potential differences in potency and selectivity that can be elucidated through dose-response studies. The provided protocols and pathway diagrams serve as a guide for researchers to design and execute experiments aimed at validating the on-target effects of this compound and other PRMT inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1-mediated modification of H4R3me2a promotes liver cancer progression by enhancing the transcriptional activity of SOX18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mspace.lib.umanitoba.ca]
A Comparative Guide to the Efficacy of GSK3368715 and Other PRMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GSK3368715, a potent Type I protein arginine methyltransferase (PRMT) inhibitor, with other notable PRMT1 inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Introduction to PRMT1 Inhibition
Protein arginine methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes, including gene transcription, signal transduction, and DNA repair.[1] Dysregulation of PRMT1 activity has been implicated in several diseases, most notably cancer, making it an attractive therapeutic target.[1] A variety of small molecule inhibitors have been developed to target PRMT1, each with distinct biochemical and cellular profiles. This guide focuses on comparing the efficacy of this compound with other well-characterized PRMT1 inhibitors.
Biochemical Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and other PRMT1 inhibitors against a panel of Type I PRMTs. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | PRMT1 IC50 | PRMT3 IC50 | PRMT4 (CARM1) IC50 | PRMT6 IC50 | PRMT8 IC50 |
| This compound | 3.1 nM[2] | 48 nM[2] | 1148 nM[2] | 5.7 nM[2] | 1.7 nM[2] |
| MS023 | 30 nM[1] | 119 nM[1] | 83 nM[1] | 4 nM[1] | 5 nM[1] |
| AMI-1 | 8.8 µM[3] | - | - | - | - |
| Furamidine (DB75) | 9.4 µM[4] | - | >400 µM[4] | 283 µM[4] | - |
| TC-E 5003 | 1.5 µM[2] | - | - | - | - |
| C-7280948 | 12.75 µM[2] | - | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Cellular and In Vivo Efficacy
Beyond biochemical potency, the efficacy of an inhibitor in a cellular context and in vivo is paramount.
This compound has demonstrated potent anti-proliferative activity in a broad range of cancer cell lines and has been shown to inhibit tumor growth in in vivo xenograft models.[5] Its mechanism of action involves the reduction of asymmetric dimethylarginine (ADMA) levels, a product of PRMT1 activity.[5]
MS023 has also shown to be a potent and cell-active inhibitor of Type I PRMTs.[1] It has been used in studies to demonstrate that PRMT1 inhibition can sensitize cancer cells to DNA damaging agents.[6]
Furamidine (DB75) has been shown to inhibit the proliferation and tumorsphere formation of glioblastoma stem cells and suppress tumor growth in vivo.[7]
AMI-1 , a cell-permeable and reversible inhibitor, has been shown to reduce the viability of sarcoma cells in a dose- and time-dependent manner.[3]
PRMT1 Signaling Pathway in Cancer
PRMT1 is involved in multiple signaling pathways that are critical for cancer progression. Understanding these pathways is essential for elucidating the mechanism of action of PRMT1 inhibitors.
Caption: PRMT1 signaling pathways implicated in cancer.
Experimental Protocols
The following sections outline the general methodologies used to assess the efficacy of PRMT1 inhibitors.
Biochemical IC50 Determination
Principle: The inhibitory effect of a compound on PRMT1 enzymatic activity is typically measured using a biochemical assay. A common method is the Scintillation Proximity Assay (SPA) .[8] This assay quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate.
General Protocol:
-
Recombinant PRMT1 enzyme is incubated with a biotinylated histone peptide substrate and [³H]-SAM in a reaction buffer.
-
The test inhibitor (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and streptavidin-coated SPA beads are added. The biotinylated peptide binds to the beads.
-
When the radiolabeled methyl group is transferred to the peptide, it is brought into close proximity to the scintillant in the bead, generating a light signal.
-
The signal is measured using a microplate scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Another method is the radioactive methylation inhibition assay , which measures the amount of [³H]-methyl groups transferred from [³H]-SAM to a peptide substrate, followed by separation and quantification of the methylated peptide.[9]
Cellular Efficacy Assays
Cell Viability and Proliferation Assays (MTT/WST-1): Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the PRMT1 inhibitor for a specified duration (e.g., 72 hours).
-
MTT or WST-1 reagent is added to the wells and incubated.
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan solution is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.[10]
Western Blotting for Target Engagement: Principle: This technique is used to detect changes in the levels of specific proteins, such as the reduction of ADMA-modified proteins, to confirm the inhibitor's effect in cells.
General Protocol:
-
Cells are treated with the PRMT1 inhibitor.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-ADMA).
-
A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescence or fluorescence).
-
The signal is captured and quantified to determine the relative protein levels.[11]
In Vivo Efficacy Models
Xenograft Tumor Models: Principle: To evaluate the anti-tumor efficacy of a PRMT1 inhibitor in a living organism, human cancer cells are implanted into immunocompromised mice.
General Protocol:
-
Human cancer cells are injected subcutaneously into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The treatment group receives the PRMT1 inhibitor (e.g., orally or via injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, biomarker analysis).[7]
Experimental Workflow for Inhibitor Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different PRMT1 inhibitors.
Caption: Workflow for PRMT1 inhibitor efficacy comparison.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PRMT1 Suppresses the Growth of U87MG-Derived Glioblastoma Stem Cells by Blocking the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. MS023 | Structural Genomics Consortium [thesgc.org]
A Head-to-Head Comparison of Type I PRMT Inhibitors GSK3368715 and MS023 in Triple-Negative Breast Cancer
For researchers and drug development professionals, this guide provides an objective comparison of two prominent Type I protein arginine methyltransferase (PRMT) inhibitors, GSK3368715 and MS023, in the context of triple-negative breast cancer (TNBC). This document synthesizes available experimental data on their efficacy, mechanism of action, and selectivity, and provides detailed experimental protocols for key assays.
Triple-negative breast cancer remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Protein arginine methyltransferases (PRMTs) have emerged as promising therapeutic targets in various cancers, including TNBC. Both this compound and MS023 are potent, cell-active, small molecule inhibitors of Type I PRMTs, which catalyze the formation of asymmetric dimethylarginine on substrate proteins. Inhibition of these enzymes has been shown to elicit anti-tumor responses in TNBC models.
Comparative Efficacy and Potency
While a direct head-to-head study comparing the IC50 values of this compound and MS023 across a broad panel of TNBC cell lines in a single publication is not available, existing data allows for a comparative assessment of their anti-proliferative effects.
One study investigating MS023 in 17 TNBC cell lines identified both sensitive and resistant lines. For instance, MDA-MB-468 was identified as a sensitive cell line, while Hs578-T was found to be resistant.[1] A similar differential inhibitory pattern was observed with this compound in these sensitive and resistant cell lines.[1] In a xenograft model using MDA-MB-468 cells, this compound administered at 150 mg/kg resulted in 85% tumor growth inhibition.[2] Similarly, MS023 has demonstrated anti-tumor activity in TNBC xenograft models.[3]
Table 1: Comparison of Anti-proliferative and Anti-tumor Activity
| Parameter | This compound | MS023 | Cell Lines/Model |
| In Vitro Activity | Shows differential inhibition in sensitive vs. resistant TNBC cell lines.[1] | Demonstrates efficacy in a subset of TNBC cell lines, with MDA-MB-468 being sensitive and Hs578-T being resistant.[1] | MDA-MB-468, Hs578-T, and a panel of 17 TNBC cell lines. |
| In Vivo Efficacy | 85% tumor growth inhibition in a TNBC xenograft model at 150 mg/kg.[2] | Reduces tumor growth in an MDA-MB-468 xenograft model.[1] | MDA-MB-468 xenograft. |
Mechanism of Action: A Tale of Two Inhibitors, One Pathway?
A key mechanism of action for MS023 in TNBC is the induction of a "viral mimicry" response.[3][4] Inhibition of Type I PRMTs by MS023 leads to an interferon response through the antiviral defense pathway, triggered by the accumulation of double-stranded RNA (dsRNA).[3][5] This response is a significant contributor to its anti-tumor activity and is more pronounced in TNBC cells with a pre-existing high interferon signature.[3]
Recent findings suggest that this compound may also leverage a similar mechanism. Studies have shown that PRMT1 inhibition with this compound can activate type I and II interferon response genes.[1] PRMT1 has been found to methylate and suppress the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers interferon production.[6] Therefore, inhibition by this compound could relieve this suppression and activate an anti-tumor immune response. However, direct evidence of this compound inducing a viral mimicry response specifically in TNBC cell lines to the same extent as MS023 requires further investigation.
Both inhibitors have also been shown to regulate the Wnt signaling pathway. In MDA-MB-468 cells, both MS023 and this compound decreased Wnt activity in a dose-dependent manner.[7]
Selectivity Profile
Both this compound and MS023 are potent inhibitors of multiple Type I PRMTs. Their selectivity profiles are crucial for understanding their on-target effects and potential off-target activities.
Table 2: Comparative Selectivity Profile (IC50 in nM)
| PRMT | This compound (IC50, nM) | MS023 (IC50, nM) |
| PRMT1 | 3.1[8] | 30[9] |
| PRMT3 | 48[8] | 119[9] |
| PRMT4 (CARM1) | 1148[8] | 83[9] |
| PRMT6 | 5.7[8] | 4[9] |
| PRMT8 | 1.7[8] | 5[9] |
Based on the available data, this compound appears to be a more potent inhibitor of PRMT1, PRMT3, and PRMT8, while MS023 shows higher potency against PRMT4 (CARM1). Both compounds exhibit high potency against PRMT6.
Clinical Development
This compound entered a Phase 1 clinical trial for advanced solid tumors (NCT03666988).[10] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited target engagement at lower doses.[10] There is no readily available information on clinical trials for MS023 in TNBC.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for key assays used to evaluate this compound and MS023 in TNBC cells.
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed TNBC cells (e.g., MDA-MB-468, MDA-MB-231) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[11]
-
Compound Treatment: Treat cells with a range of concentrations of this compound or MS023 for 48 to 72 hours.[11]
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[12]
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 550 nm using a microplate reader.[12]
-
Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting
-
Cell Lysis: Treat TNBC cells with this compound or MS023 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-ADMA, anti-H4R3me2a, anti-p-STAT1, anti-p-IRF3, anti-PRMT1, and a loading control like actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and MS023 are potent Type I PRMT inhibitors with demonstrated anti-tumor activity in TNBC models. MS023's mechanism involving the induction of a viral mimicry response is a key finding, and emerging evidence suggests this compound may act through a similar pathway. While this compound shows higher potency against PRMT1, its clinical development was halted due to safety concerns. MS023 remains a valuable tool for preclinical research, and further studies are warranted to explore its full therapeutic potential in TNBC. The choice between these inhibitors for research purposes may depend on the specific PRMT isoform of interest and the desired potency profile. This guide provides a foundation for researchers to make informed decisions and design rigorous experiments to further elucidate the role of Type I PRMT inhibition in triple-negative breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound (EPZ019997) - Chemietek [chemietek.com]
- 4. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRMT1 mediated methylation of cGAS suppresses anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quercetin suppresses cell viability in triple-negative breast cancer by targeting ORM2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling a Potent Anti-Cancer Strategy: The Synergistic Dance of GSK3368715 and PRMT5 Inhibitors
A deep dive into the synergistic effects of the Type I PRMT inhibitor, GSK3368715, in combination with PRMT5 inhibitors reveals a promising therapeutic avenue for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison, supported by experimental data, to illuminate the potential of this dual-inhibition strategy in oncology.
The combination of this compound, a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with inhibitors of PRMT5, the primary Type II PRMT, has demonstrated significant synergistic anti-tumor activity across various cancer models. This synergy is particularly pronounced in tumors with a specific genetic alteration—deletion of the methylthioadenosine phosphorylase (MTAP) gene—unveiling a targeted approach to cancer therapy.
The Power of Two: Enhanced Anti-Proliferative Effects
Preclinical studies have consistently shown that the concurrent inhibition of Type I PRMTs and PRMT5 leads to a more profound anti-proliferative effect than either agent alone. This synergistic interaction is not merely additive but indicates a cooperative mechanism of action that cripples essential cellular processes in cancer cells.
Comparative Efficacy in Cancer Cell Lines
The synergistic effect has been quantified in various cancer cell lines, with the combination of this compound and the PRMT5 inhibitor GSK3326595 showing marked success. The synergy is often more pronounced in cell lines harboring an MTAP deletion. This is because MTAP-deficient cells have an accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5, which already partially compromises PRMT5 activity. The addition of a Type I PRMT inhibitor like this compound in this context creates a synthetic lethal environment for the cancer cells.[1][2]
| Cell Line | Cancer Type | MTAP Status | Inhibitor Combination | Key Findings |
| Various | Pancreatic, Lung, Hematological | Wild-Type & Deleted | This compound + GSK3326595 | Strong synergistic anti-proliferative effects observed.[1] |
| MTAP-deleted cells | Various | Deleted | This compound | Increased sensitivity to this compound as a single agent due to endogenous PRMT5 inhibition.[1][2] |
The Underlying Mechanism: A Two-Pronged Assault on Arginine Methylation
Protein arginine methylation is a critical post-translational modification that regulates numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair. This process is primarily governed by two types of PRMTs: Type I PRMTs (like PRMT1) that catalyze asymmetric dimethylarginine (ADMA) formation, and Type II PRMTs (like PRMT5) that are responsible for symmetric dimethylarginine (SDMA) formation.
This compound specifically inhibits Type I PRMTs, leading to a decrease in ADMA levels.[1] PRMT5 inhibitors, on the other hand, block the formation of SDMA. The combined action of these inhibitors results in a global reduction of arginine methylation, disrupting the fine-tuned regulation of cellular functions that cancer cells heavily rely on for their growth and survival. A threshold of overall arginine methylation reduction appears necessary to trigger this synergistic anti-tumor activity.
Experimental Corner: Protocols for Synergy Assessment
To aid researchers in replicating and building upon these findings, detailed methodologies for key experiments are outlined below.
Cell Viability and Synergy Analysis
This protocol is designed to assess the anti-proliferative effects of this compound and a PRMT5 inhibitor, both alone and in combination, and to quantify their synergistic interaction.
1. Cell Culture and Seeding:
-
Culture cancer cell lines of interest (e.g., those with and without MTAP deletion) in appropriate media.
-
Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
2. Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and the PRMT5 inhibitor in a suitable solvent (e.g., DMSO).
-
Serially dilute the compounds to create a dose-response matrix.
-
Treat the cells with single agents and combinations at various concentrations. Include a vehicle control (e.g., DMSO).
3. Incubation:
-
Incubate the treated cells for a predetermined period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
4. Viability Assessment:
-
Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each compound alone.
-
Analyze the combination data using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Western Blotting for Arginine Methylation Marks
This protocol allows for the visualization and quantification of changes in global ADMA and SDMA levels following treatment with the inhibitors.
1. Cell Lysis:
-
Treat cells with this compound, a PRMT5 inhibitor, or the combination for the desired time.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for ADMA and SDMA. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software to determine the relative changes in ADMA and SDMA levels.
Concluding Remarks
The synergistic combination of this compound and PRMT5 inhibitors represents a compelling and targeted strategy for cancer treatment. The enhanced efficacy, particularly in MTAP-deficient tumors, underscores the potential for a personalized medicine approach. The experimental protocols provided herein offer a framework for further investigation into this promising therapeutic combination, paving the way for future drug development and clinical applications.
References
A Comparative Guide to the Combination Therapy of GSK3368715 and GSK3326595 for Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy involving GSK3368715, a Type I protein arginine methyltransferase (PRMT) inhibitor, and GSK3326595, a PRMT5 inhibitor. This analysis is based on available preclinical and clinical data, offering insights into the synergistic anti-tumor effects and the underlying mechanisms of this combination. The guide also briefly touches upon alternative therapeutic strategies involving these inhibitors.
Introduction: Targeting Protein Arginine Methylation in Cancer
Protein arginine methylation is a critical post-translational modification that regulates numerous cellular processes, including gene transcription, RNA splicing, and DNA damage repair. The dysregulation of protein arginine methyltransferases (PRMTs) is implicated in the development and progression of various cancers, making them attractive therapeutic targets.
This compound is a potent and reversible inhibitor of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues.[1] In preclinical models, this compound has demonstrated anti-proliferative activity across a range of solid and hematological tumor types.[1]
GSK3326595 is a selective inhibitor of PRMT5, the primary enzyme responsible for symmetric dimethylation of arginine.[2] PRMT5 is overexpressed in several cancers and plays a crucial role in tumorigenesis.[2]
The combination of these two inhibitors targets both major types of protein arginine methylation, leading to a synergistic anti-tumor effect.[2]
Mechanism of Action and Synergy
This compound, by inhibiting Type I PRMTs, reduces the levels of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins. This leads to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1]
GSK3326595 specifically inhibits PRMT5, thereby decreasing SDMA levels. The combination of both inhibitors results in a more comprehensive blockade of arginine methylation.[2]
Preclinical studies have shown that the combination of this compound and GSK3326595 leads to synergistic cancer cell growth inhibition.[2][3] This synergy is particularly pronounced in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5, making these tumors more susceptible to further PRMT inhibition.[2]
References
- 1. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Efficacy of GSK3368715 and EPZ015666 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the Type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715, in combination with the PRMT5 inhibitor, EPZ015666 (also known as GSK3235025). The synergistic anti-tumor activity of this combination has been demonstrated in various cancer models, offering a promising therapeutic strategy. This document summarizes key experimental data, details the methodologies employed, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play crucial roles in regulating various cellular processes, including gene transcription, RNA splicing, and DNA repair. Their dysregulation has been implicated in the development and progression of numerous cancers. This compound is a potent and selective inhibitor of Type I PRMTs (PRMT1, 3, 4, 6, and 8), which are responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1] EPZ015666 is a selective inhibitor of PRMT5, the primary enzyme responsible for symmetric arginine dimethylation.[2] The rationale for combining these two inhibitors lies in the distinct but complementary roles of Type I and Type II PRMTs in cancer biology. Preclinical studies have shown that dual inhibition can lead to a synergistic anti-proliferative effect in cancer cells.
Mechanism of Action and Therapeutic Rationale
This compound functions by inhibiting the catalytic activity of Type I PRMTs, leading to a reduction in asymmetric dimethylarginine (ADMA) levels and a subsequent increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1] This alteration in arginine methylation patterns can disrupt cancer cell proliferation, migration, and invasion.[3]
EPZ015666 specifically targets PRMT5, an enzyme whose overexpression is observed in various cancers, including mantle cell lymphoma.[2][4] Inhibition of PRMT5 by EPZ015666 blocks the symmetric dimethylation of its substrates, such as SmD3, leading to cell cycle arrest and apoptosis in cancer cells.[2]
The combination of this compound and a PRMT5 inhibitor has been shown to result in synergistic cancer cell growth inhibition.[5] This synergy is particularly pronounced in cancer cells with a deficiency in the methylthioadenosine phosphorylase (MTAP) gene. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5, making these cells more susceptible to Type I PRMT inhibition.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and EPZ015666, both as single agents and in combination, across various cancer cell lines and xenograft models.
Table 1: In Vitro Anti-Proliferative Activity (IC50, nM)
| Cell Line | Cancer Type | This compound (IC50, nM) | EPZ015666 (IC50, nM) | Combination (IC50, nM) & Synergy |
| Z-138 | Mantle Cell Lymphoma | - | 96 | Data on specific combination IC50 not available, but synergy reported. |
| Granta-519 | Mantle Cell Lymphoma | - | 904 | Data on specific combination IC50 not available, but synergy reported. |
| Maver-1 | Mantle Cell Lymphoma | - | 450 | Data on specific combination IC50 not available, but synergy reported. |
| Mino | Mantle Cell Lymphoma | - | 904 | Data on specific combination IC50 not available, but synergy reported. |
| Jeko-1 | Mantle Cell Lymphoma | - | 904 | Data on specific combination IC50 not available, but synergy reported. |
| Pancreatic & DLBCL cell lines | Pancreatic Cancer & Diffuse Large B-cell Lymphoma | - | - | Greater inhibition of tumor growth in combination versus single agents. |
Note: Specific IC50 values for the combination are often not reported directly; instead, synergy is determined by methods such as the Bliss Independence model. The combination of a Type I PRMT inhibitor (this compound) and a PRMT5 inhibitor has been shown to have synergistic effects on tumor cell growth.
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Z-138 (MCL) | EPZ015666 | 200 mg/kg, p.o., BID | >93% TGI after 21 days | [6] |
| Maver-1 (MCL) | EPZ015666 | 200 mg/kg, p.o., BID | >70% TGI after 21 days | [6] |
| Pancreatic & DLBCL Models | This compound + GSK3326595 (PRMT5i) | Not specified | Greater TGI than either agent alone |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, EPZ015666, or the combination of both drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve. Synergy is calculated using models like the Bliss Independence or Loewe Additivity model.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups: vehicle control, this compound alone, EPZ015666 alone, and the combination of this compound and EPZ015666. The drugs are typically administered orally (p.o.) once or twice daily (QD or BID).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate statistical tests.
Conclusion
The combination of the Type I PRMT inhibitor this compound and the PRMT5 inhibitor EPZ015666 demonstrates significant synergistic anti-tumor activity in preclinical models of various cancers. This therapeutic strategy holds promise, particularly for tumors with specific genetic backgrounds such as MTAP deficiency. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals exploring the therapeutic potential of dual PRMT inhibition in oncology. Further investigation into the precise mechanisms of synergy and the identification of predictive biomarkers will be crucial for the clinical translation of this combination therapy. It is important to note that a Phase 1 clinical trial of this compound in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events, highlighting the need for careful safety and risk-benefit analysis in future clinical development.[7][8]
References
- 1. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 3. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
Validating the Targets of PRMT Inhibitor GSK3368715: A Comparative Guide to CRISPR-Cas9 and Alternative Approaches
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CRISPR-Cas9-based methods against other techniques for validating the targets of the Type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715. This document synthesizes experimental data to evaluate the precision and efficacy of these validation strategies.
This compound is a potent, reversible, and S-adenosylmethionine (SAM)-uncompetitive inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] These enzymes play a crucial role in various cellular processes, and their dysregulation is implicated in several cancers.[2] Validating that the effects of this compound are indeed on-target is a critical step in its development as a therapeutic agent. The advent of CRISPR-Cas9 technology has provided a powerful tool for precise gene editing, enabling a direct comparison between pharmacological inhibition and genetic knockout of putative drug targets.
Comparing Target Validation Methodologies: CRISPR-Cas9 vs. Traditional Approaches
Target validation for a drug like this compound aims to confirm that its biological effects are a direct consequence of modulating its intended molecular targets. CRISPR-Cas9 offers a highly specific genetic approach to mimic pharmacological inhibition, while other methods provide alternative, complementary evidence.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Knockout | Permanent disruption of the gene encoding the target protein. | High specificity; directly assesses the consequence of target loss; allows for comparison of single vs. multiple gene knockouts. | Potential for off-target effects; cellular compensation mechanisms may arise in stable knockout lines.[3] |
| RNA interference (RNAi) | Transient knockdown of target gene expression using siRNA or shRNA. | Relatively quick and easy to implement for transient studies. | Incomplete knockdown; potential for significant off-target effects. |
| Chemical Probes/Analogs | Use of structurally related but inactive molecules to control for off-target effects. | Can help differentiate on-target from off-target effects of the parent molecule. | Synthesis of appropriate analogs can be challenging; analogs may have their own off-target effects. |
| Biochemical Assays | In vitro assays to measure the direct inhibition of purified target enzymes. | Directly measures enzyme inhibition and potency (e.g., IC50, Ki). | Does not capture cellular context, such as permeability, metabolism, and engagement of the target in a complex. |
Head-to-Head: CRISPR-Cas9 Knockout vs. This compound Inhibition
Recent studies have directly compared the phenotypic consequences of CRISPR-Cas9-mediated knockout of Type I PRMTs with the effects of this compound treatment, providing robust validation of the inhibitor's on-target activity.
A key study in pancreatic ductal adenocarcinoma (PDAC) demonstrated that pharmacological inhibition of PRMT1 with this compound phenocopies the effects of its genetic depletion.[1] CRISPR/Cas9-mediated knockout of PRMT1, but not other Type I PRMTs like PRMT4 or PRMT6, led to a significant reduction in cell growth and colony formation, an effect mirrored by this compound treatment.[1]
Similarly, in lung cancer cell lines, the efficacy of this compound was maintained in cells with CRISPR knockouts of PRMT3, PRMT4, or PRMT6, suggesting that PRMT1 is the primary target for the drug's persistence-reducing effects in that context.[4]
Quantitative Comparison of Cellular Effects
| Cell Line | Intervention | Effect on Cell Viability/Colony Formation | Effect on Asymmetric Dimethylarginine (ADMA) | Reference |
| PATC53 (PDAC) | CRISPR KO of PRMT1 | Significant decrease | Significant decrease | [1] |
| PATC53 (PDAC) | This compound | Dose-dependent decrease | Dose-dependent decrease | [1] |
| PATC53 (PDAC) | CRISPR KO of PRMT4/6 | No significant effect | No significant effect | [1] |
| PC9 (Lung Cancer) | CRISPR KO of PRMT1 + this compound | Reduced persistence | Not reported | [4] |
| PC9 (Lung Cancer) | CRISPR KO of PRMT3/4/6 + this compound | No loss of this compound efficacy | Not reported | [4] |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of Type I PRMTs
This protocol provides a general framework for generating single and multiple knockouts of PRMT1, PRMT3, PRMT4, and PRMT6 using a CRISPR-Cas9 approach, based on methodologies described in recent literature.[1][4]
1. gRNA Design and Cloning:
-
Design at least two independent single guide RNAs (sgRNAs) targeting exons of each PRMT gene (PRMT1, PRMT3, PRMT4, PRMT6) to minimize off-target effects.
-
Clone the designed sgRNAs into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
2. Lentivirus Production and Transduction:
-
Co-transfect the lentiviral vectors containing the sgRNAs and packaging plasmids into a producer cell line (e.g., HEK293T).
-
Harvest the lentiviral particles and transduce the target cancer cell lines (e.g., PATC53, PC9).
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
3. Validation of Knockout:
-
Confirm gene knockout at the protein level by Western blotting using specific antibodies for each PRMT.
-
Assess the functional consequence of knockout by measuring global levels of asymmetric dimethylarginine (ADMA) via Western blot or mass spectrometry. A decrease in ADMA is an indicator of successful Type I PRMT inhibition.
Phenotypic Comparison with this compound
1. Cell Viability and Colony Formation Assays:
-
Seed both the wild-type and PRMT knockout cell lines in multi-well plates.
-
Treat the wild-type cells with a dose range of this compound.
-
Culture the cells for an appropriate duration (e.g., 7-14 days).
-
Assess cell viability using a reagent such as CellTiter-Glo® or by staining for colony formation with crystal violet.
-
Compare the reduction in viability/colony formation in the knockout cells to that observed with this compound treatment in the wild-type cells.
Visualizing the Workflow and Pathway
Caption: Workflow for validating this compound targets using CRISPR-Cas9.
Caption: PRMT1 catalyzes arginine methylation, a process inhibited by this compound.
Conclusion
The use of CRISPR-Cas9 to generate knockouts of the putative targets of this compound provides a powerful and precise method for on-target validation. The strong correlation between the phenotypic effects of PRMT1 knockout and this compound treatment in multiple cancer models robustly confirms that PRMT1 is a key target of this inhibitor. This comparative approach, integrating genetic and pharmacological methods, is becoming the gold standard in drug development for rigorously validating drug targets and understanding their mechanism of action.
References
A Comparative Guide to the Proteomic Analysis of Cellular Responses to the PRMT1 Inhibitor GSK3368715
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular response to GSK3368715, a potent and reversible inhibitor of type I protein arginine methyltransferases (PRMTs), with other relevant alternatives. It is designed to assist researchers in understanding the proteomic consequences of PRMT1 inhibition and to provide detailed experimental protocols for reproducing and expanding upon these findings.
Introduction to this compound and PRMT1 Inhibition
This compound is an orally available small molecule that selectively inhibits type I PRMTs, with a particularly high potency for PRMT1. PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on a wide range of protein substrates, including histones and non-histone proteins involved in signal transduction, RNA processing, and gene expression. By inhibiting PRMT1, this compound modulates the methylation status of these substrates, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of PRMT1 activity has been implicated in various cancers, making it an attractive therapeutic target.
Mechanism of Action and Signaling Pathway
This compound functions by binding to the substrate-binding pocket of type I PRMTs, thereby preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. This leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a concurrent increase in monomethylarginine (MMA) levels. One of the key substrates of PRMT1 is heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1), a protein involved in multiple stages of RNA metabolism. Inhibition of PRMT1 by this compound has been shown to decrease the asymmetric dimethylation of hnRNP-A1, making it a valuable pharmacodynamic biomarker for assessing drug activity in both preclinical and clinical settings.
The signaling pathway affected by this compound-mediated PRMT1 inhibition involves a cascade of events stemming from altered protein methylation. This can impact various downstream pathways, including those involved in cell cycle regulation, DNA damage response, and RNA splicing.
Caption: Signaling pathway of this compound-mediated PRMT1 inhibition.
Comparative Proteomics Analysis
To objectively evaluate the cellular response to this compound, a comparative analysis with other PRMT1 inhibitors is essential. MS023 is another potent and selective type I PRMT inhibitor that has been characterized in proteomics studies. While comprehensive, global quantitative proteomics data for this compound is not yet publicly available, targeted studies have provided valuable insights.
| Inhibitor | Target | Key Proteomic Findings | Reference |
| This compound | Type I PRMTs (high potency for PRMT1) | Decreased asymmetric dimethylation of hnRNP-A1. Global reduction in ADMA and increase in MMA. | |
| MS023 | Type I PRMTs | In a study, treatment resulted in the differential expression of 499 proteins. | |
| AMI-1 | General PRMT inhibitor | Dampens the PI3K-Akt signaling pathway. |
Experimental Protocols for Proteomics Analysis
A robust and reproducible experimental workflow is critical for obtaining high-quality proteomics data. The following protocol outlines a standard procedure for quantitative proteomics analysis of cells treated with a drug inhibitor, such as this compound, using either Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling.
Caption: Experimental workflow for quantitative proteomics analysis.
Detailed Methodologies
1. Cell Culture and Treatment:
-
Culture chosen cancer cell lines (e.g., in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin) to ~80% confluency.
-
For SILAC experiments, culture cells for at least five passages in either "light" (normal amino acids) or "heavy" (isotope-labeled amino acids, e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine) SILAC medium to ensure complete incorporation.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest cells, wash with ice-cold PBS, and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate or vortex the lysates to ensure complete cell disruption and solubilization of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
3. Protein Quantification and Digestion:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Take equal amounts of protein from each sample (for TMT) or mix "light" and "heavy" lysates in a 1:1 ratio (for SILAC).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
4. Peptide Labeling (TMT):
-
If using TMT, label the digested peptides from each condition with the respective isobaric tags according to the manufacturer's protocol.
-
Quench the labeling reaction and combine the labeled peptide samples.
5. Peptide Desalting:
-
Desalt the peptide mixture using C18 solid-phase extraction to remove salts and other contaminants that can interfere with mass spectrometry analysis.
6. LC-MS/MS Analysis:
-
Analyze the prepared peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
The mass spectrometer will be programmed to perform data-dependent acquisition, fragmenting the most abundant peptide ions for sequencing.
7. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the fragmentation data against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.
-
For quantitative analysis, the software will calculate the intensity ratios of "heavy" to "light" peptides (SILAC) or the reporter ion intensities (TMT) to determine the relative abundance of each protein between the different conditions.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed upon this compound treatment.
8. Bioinformatics Analysis:
-
Perform functional annotation and pathway analysis (e.g., Gene Ontology, KEGG) on the list of differentially expressed proteins to identify the biological processes and signaling pathways that are most significantly affected by PRMT1 inhibition.
Conclusion
The proteomics analysis of the cellular response to this compound provides crucial insights into its mechanism of action and its effects on various cellular pathways. While global quantitative data is still emerging, targeted studies have already identified key biomarkers like hnRNP-A1, demonstrating the power of proteomics in drug development. By employing standardized and rigorous experimental protocols, such as those outlined in this guide, researchers can contribute to a more comprehensive understanding of the therapeutic potential of PRMT1 inhibitors and accelerate the development of novel cancer therapies.
GSK3368715: A Comparative Guide to its Selectivity Profile Against Other Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GSK3368715, a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), against other methyltransferase enzymes. The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for their studies.
Executive Summary
This compound is a highly selective inhibitor of Type I protein arginine methyltransferases (PRMTs). It demonstrates potent inhibition of PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, with significantly less activity against Type II and Type III PRMTs. Furthermore, it has been shown to be selective against a broader panel of 20 other methyltransferases, underscoring its specificity. This high degree of selectivity makes this compound a valuable tool for investigating the specific biological roles of Type I PRMTs.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against a panel of protein arginine methyltransferases.
Table 1: Inhibitory Activity of this compound against Type I PRMTs
| Methyltransferase | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1[1][2] | 1.5[3] |
| PRMT3 | 162[1] | 48[2] |
| PRMT4 (CARM1) | 38[1] | 1148[2] |
| PRMT6 | 4.7[1] | 5.7[2] |
| PRMT8 | 39[1] | 1.7[2] |
Table 2: Inhibitory Activity of this compound against Type II and Type III PRMTs
| Methyltransferase | IC50 (nM) |
| PRMT5 (Type II) | >20,408[1] |
| PRMT7 (Type III) | >40,000[1] |
| PRMT9 (Type II) | >15,000[1] |
Selectivity Against Other Methyltransferases:
This compound has been profiled against a panel of 20 additional methyltransferases and was found to be highly selective for Type I PRMTs.[1] While specific IC50 values for these other methyltransferases, such as DNA methyltransferases (DNMTs) and lysine methyltransferases (KMTs), are not publicly available in the reviewed literature, the broad screening confirms the specific nature of this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound is typically performed using in vitro biochemical assays. A general protocol for a radiometric methyltransferase assay to determine IC50 values is outlined below.
Radiometric Methyltransferase Inhibition Assay (General Protocol)
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a substrate by the methyltransferase enzyme.
Materials:
-
Purified recombinant methyltransferase enzyme (e.g., PRMT1, PRMT5)
-
Substrate (e.g., histone H4 peptide)
-
This compound or other test inhibitors
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Stop Solution (e.g., 1% trifluoroacetic acid)
-
Scintillation cocktail
-
Filter paper or alternative capture method
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, the methyltransferase enzyme, and the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.
-
Initiation of Reaction: Start the reaction by adding [³H]-SAM to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Capture of Substrate: Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-SAM.
-
Quantification: Place the filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for assessing methyltransferase inhibitor selectivity.
Caption: Inhibition of Type I PRMTs by this compound.
References
A Head-to-Head Comparison of GSK3368715 and Other Epigenetic Modifiers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug development, targeting protein arginine methyltransferases (PRMTs) has emerged as a promising strategy for various malignancies. GSK3368715, a potent inhibitor of type I PRMTs, has been a subject of significant preclinical and clinical investigation. This guide provides an objective, data-driven comparison of this compound with other key epigenetic modifiers, focusing on their mechanisms, preclinical efficacy, and clinical development status.
This compound: A Potent Type I PRMT Inhibitor with a Challenging Clinical Path
This compound is an orally available, reversible, and S-adenosylmethionine (SAM)-uncompetitive inhibitor of type I PRMTs.[1] These enzymes catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in regulating gene expression, RNA processing, and signal transduction.[2][3] Dysregulation of type I PRMTs, particularly PRMT1, is implicated in the pathogenesis of numerous solid and hematological cancers.[4][5]
This compound has demonstrated potent inhibition of several type I PRMTs, with Kiapp values ranging from 1.5 to 81 nM for PRMT1, 3, 4, 6, and 8.[1] Preclinical studies have shown its anti-proliferative effects across a broad range of cancer cell lines and in vivo tumor models.[1][6]
However, the clinical development of this compound encountered significant hurdles. A Phase 1 study (NCT03666988) in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[7][8] The study also showed limited target engagement in tumor biopsies at the doses evaluated and a lack of significant clinical efficacy, with stable disease being the best response observed.[7][8]
The Epigenetic Landscape: Comparators to this compound
Given the clinical development status of this compound, a comparison with other epigenetic modifiers in clinical or late-preclinical development is crucial for understanding the therapeutic potential of targeting PRMTs and related pathways. This guide will focus on two key comparator classes:
-
PRMT5 Inhibitors: As the primary type II PRMT, PRMT5 catalyzes symmetric arginine dimethylation and represents a distinct but related therapeutic target.
-
EZH2 Inhibitors: As a core component of the Polycomb Repressive Complex 2 (PRC2), EZH2 is a histone methyltransferase that has been successfully targeted in certain cancers.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the biochemical potency of this compound against its primary targets and compares it with representative inhibitors of PRMT5 and EZH2.
| Compound | Primary Target(s) | IC50 / Kiapp | Selectivity |
| This compound | PRMT1, PRMT3, PRMT4, PRMT6, PRMT8 | Kiapp: 1.5-81 nM[1] | Selective for type I PRMTs over type II (PRMT5, PRMT7, PRMT9)[6] |
| GSK3326595 (PRMT5i) | PRMT5 | IC50: <10 nM | Selective over other methyltransferases |
| Tazemetostat (EZH2i) | EZH2 | IC50: 2-11 nM | Selective for EZH2 over EZH1 |
Preclinical Efficacy: A Comparative Overview
This table provides a snapshot of the preclinical anti-tumor activity of this compound and comparator agents in representative cancer models.
| Compound | Cancer Model(s) | Observed Effects |
| This compound | Diffuse Large B-cell Lymphoma (DLBCL), Pancreatic, Renal, Breast Cancer Xenografts | Tumor growth inhibition and regression[1][6] |
| GSK3326595 (PRMT5i) | MTAP-deleted solid tumors | Synergistic anti-tumor activity with Type I PRMT inhibitors |
| Tazemetostat (EZH2i) | Epithelioid Sarcoma, Follicular Lymphoma | Inhibition of tumor growth in xenograft models |
A key preclinical finding for this compound is its synergistic effect when combined with PRMT5 inhibition, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[2][9] MTAP deletion leads to the accumulation of an endogenous PRMT5 inhibitor, sensitizing these tumors to type I PRMT inhibition.[2][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Mechanism of action of this compound in inhibiting Type I PRMTs.
Caption: Synergistic effect of this compound and PRMT5 inhibition in MTAP-deleted cancers.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of PRMT inhibitors.
In Vitro PRMT Inhibition Assay (Biochemical)
-
Objective: To determine the in vitro potency (IC50) of a test compound against a specific PRMT enzyme.
-
Materials: Recombinant human PRMT enzyme, substrate (e.g., histone H4 peptide), 3H-SAM, test compound, assay buffer, scintillation fluid, and microplates.
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a microplate, combine the PRMT enzyme, substrate, and test compound.
-
Initiate the reaction by adding 3H-SAM.
-
Incubate at a controlled temperature for a defined period (e.g., 1 hour at 30°C).
-
Stop the reaction and transfer the mixture to a filter plate to capture the methylated substrate.
-
Wash the filter plate to remove unincorporated 3H-SAM.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay
-
Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate for a specified duration (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the percent growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
This compound is a potent and selective inhibitor of type I PRMTs that has shown significant preclinical anti-tumor activity. However, its clinical development was halted due to safety concerns and limited efficacy. The learnings from the this compound program are invaluable for the continued development of PRMT inhibitors. The synergistic relationship between type I and type II PRMT inhibition, especially in the context of MTAP deficiency, highlights a promising path forward for patient stratification and combination therapies.
Future research in this area will likely focus on developing next-generation PRMT inhibitors with improved safety profiles and exploring rational combination strategies to overcome resistance and enhance efficacy. The comparative data and experimental context provided in this guide aim to support researchers in navigating this complex but promising field of epigenetic drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. Facebook [cancer.gov]
- 5. Facebook [cancer.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Published Data on GSK3368715
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available data on GSK3368715, a first-in-class, reversible inhibitor of type I protein arginine methyltransferases (PRMTs). The information is compiled from preclinical studies and a Phase 1 clinical trial to aid researchers in evaluating its performance and potential applications.
Executive Summary
This compound is a potent inhibitor of type I PRMTs, including PRMT1, 3, 4, 6, and 8.[1] Preclinical studies demonstrated its anti-proliferative activity in a wide range of cancer cell lines and tumor growth inhibition in animal models.[2] However, a Phase 1 clinical trial in patients with advanced solid tumors was terminated prematurely due to a higher-than-expected incidence of thromboembolic events (TEEs), limited target engagement at tolerated doses, and a lack of clinical efficacy.[3][4]
Data Presentation
In Vitro Activity
Table 1: Inhibitory Activity of this compound against Type I PRMTs
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Source: Data compiled from publicly available research.[2]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Response | gIC50 (nM) |
| Toledo | Diffuse Large B-cell Lymphoma | Cytotoxic | 59 |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | Cytostatic | - |
| Various | 12 different tumor types | >50% growth inhibition in the majority | - |
Source: Data from in vitro studies on 249 cancer cell lines.[2]
In Vivo Activity
Table 3: Anti-tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg) | Tumor Growth Inhibition |
| Toledo | Diffuse Large B-cell Lymphoma | >75 | Tumor regression |
| BxPC3 | Pancreatic Adenocarcinoma | 150 | 78% |
| BxPC3 | Pancreatic Adenocarcinoma | 300 | 97% |
| Clear Cell Renal Carcinoma | - | 150 | 98% |
| Triple-Negative Breast Cancer | - | 150 | 85% |
| Pancreatic Adenocarcinoma (PDX) | - | 300 | >90% in a subset |
Source: Data from in vivo preclinical studies.[2]
Clinical Trial Data (Phase 1, NCT03666988)
Table 4: Key Findings from the Phase 1 Clinical Trial of this compound
| Parameter | Finding |
| Safety | Higher-than-expected incidence of thromboembolic events (TEEs); 9 of 31 patients experienced TEEs.[3][5] |
| Dose-limiting toxicities reported in 25% (3/12) of patients at the 200 mg dose.[3][5] | |
| Efficacy | Best response was stable disease in 29% (9/31) of patients.[3][5] |
| Lack of observed clinical efficacy led to early study termination.[3][5] | |
| Pharmacokinetics | Maximum plasma concentration reached within 1 hour post-dosing.[3][5] |
| Pharmacodynamics | Target engagement observed in blood, but was modest and variable in tumor biopsies at 100 mg.[3][5] |
Source: Published results from the terminated Phase 1 study.[3][5]
Experimental Protocols
In Vitro Enzyme Inhibition Assay
A biochemical assay was likely used to determine the IC50 values of this compound against purified recombinant human PRMT enzymes. The assay would typically involve incubating the enzyme with its substrates, S-adenosyl-L-methionine (SAM) and a methyl-acceptor protein or peptide, in the presence of varying concentrations of this compound. The enzyme activity would be measured by quantifying the amount of methylated product formed, often using a radiolabeled methyl group from SAM or through antibody-based detection methods.
Cell Proliferation Assay
The anti-proliferative effects of this compound were assessed across a panel of cancer cell lines. A common method for this is the use of a colorimetric or fluorometric assay that measures cell viability, such as the MTT or CellTiter-Glo® assay. Cells would be seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). The concentration at which 50% of cell growth is inhibited (gIC50) is then calculated.
In Vivo Xenograft Studies
Human cancer cell lines were implanted into immunocompromised mice to generate tumor xenografts. Once tumors reached a specified size, mice were treated with this compound orally at various doses. Tumor volume was measured regularly to assess the anti-tumor activity. At the end of the study, tumors could be excised for further pharmacodynamic analysis.
Phase 1 Clinical Trial (NCT03666988)
This was a dose-escalation study in adult patients with advanced solid tumors.[3][5][6] The primary objectives were to evaluate the safety, tolerability, and pharmacokinetics of this compound.[7] Patients received escalating oral doses of the drug once daily.[3][5] Safety was monitored through the assessment of adverse events, with a particular focus on thromboembolic events.[3][6] Pharmacodynamic assessments included measuring target engagement in peripheral blood mononuclear cells and tumor biopsies.[5]
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Generalized preclinical drug development workflow.
Comparison with Alternatives
Direct comparisons with other Type I PRMT inhibitors in the same studies are limited in the public domain. However, some reports suggest that PRMT5 inhibitors (a Type II PRMT) have shown more encouraging clinical activity with a manageable safety profile.[5] For instance, the PRMT5 inhibitor JNJ-64619178 demonstrated a partial response rate of 13% in patients with adenoid cystic carcinoma.[5]
Furthermore, preclinical studies have indicated a synergistic effect when this compound is combined with a PRMT5 inhibitor, suggesting a potential therapeutic strategy that warrants further investigation.[8][9]
Conclusion
The available data on this compound present a mixed profile. While it demonstrates potent preclinical anti-tumor activity, the clinical development was halted due to safety concerns and a lack of efficacy at tolerated doses. This guide summarizes the key quantitative data and experimental context to help researchers make informed decisions regarding future studies or the development of similar molecules. The discrepancy between the promising preclinical data and the clinical outcome highlights the challenges in translating in vitro and in vivo findings to human subjects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. Facebook [cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of GSK3368715's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of GSK3368715, a potent and reversible Type I protein arginine methyltransferase (PRMT) inhibitor. The data presented herein summarizes key preclinical findings, including direct comparisons with and combinations with PRMT5 inhibitors, offering valuable insights for researchers in oncology and drug development.
Executive Summary
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. As a Type I PRMT inhibitor, it effectively modulates arginine methylation on histone and non-histone proteins, leading to cell cycle arrest and apoptosis in cancer cells. Notably, its efficacy is significantly enhanced when used in combination with PRMT5 inhibitors, particularly in tumors with methylthioadenosine phosphorylase (MTAP) deletion. This guide provides a detailed analysis of its in vivo performance, experimental methodologies, and the underlying signaling pathways.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo efficacy of this compound as a monotherapy and in combination with the PRMT5 inhibitor, GSK3326595.
Table 1: this compound Monotherapy in Xenograft Models
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression[1] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition[1] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition[1] |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition[1] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition[1] |
| Pancreatic Adenocarcinoma | Patient-Derived Xenograft (PDX) | 300 mg/kg, oral | >90% tumor growth inhibition in a subset of animals[1] |
Table 2: Comparative Efficacy of this compound and PRMT5 Inhibitor (GSK3326595) Monotherapy
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Mantle Cell Lymphoma | Z-138 | GSK3326595, 100 mg/kg BID, oral | 106.05% tumor growth inhibition[1] |
| Mantle Cell Lymphoma | REC-1 (p53 mutant) | GSK3326595, 100 mg/kg BID, oral | 55% tumor growth inhibition[1] |
| Acute Myeloid Leukemia | MV-4-11 | GSK3326595, 10 mg/kg BID, intraperitoneal | 39.3% tumor growth inhibition[2] |
Table 3: Synergistic Anti-Tumor Activity of this compound and GSK3326595 Combination Therapy
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Pancreatic Cancer | BxPC-3 | This compound (75 mg/kg, oral) + GSK3326595 (100 mg/kg, oral) | Greater tumor growth inhibition than either agent alone[3] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | This compound + GSK3326595 | Greater tumor growth inhibition than either agent alone[3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for in vivo studies.
Figure 1: Simplified signaling pathway of PRMT1 and PRMT5 inhibition leading to anti-tumor effects.
Figure 2: General experimental workflow for in vivo xenograft studies.
Experimental Protocols
Toledo DLBCL Xenograft Model
-
Cell Line: Toledo (human diffuse large B-cell lymphoma) cells are cultured under standard conditions.
-
Animal Model: Female immunodeficient mice (e.g., NOD-SCID or equivalent) are used.
-
Implantation: 5 x 106 Toledo cells in 0.2 mL of a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 200 mm3. Mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally (p.o.) once daily at the specified doses. The vehicle control typically consists of 0.5% methylcellulose. For combination studies, GSK3326595 is also administered orally.
-
Monitoring and Endpoints: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length x width2)/2. The study endpoint is reached when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between treated and vehicle control groups.
BxPC-3 Pancreatic Cancer Xenograft Model
-
Cell Line: BxPC-3 (human pancreatic adenocarcinoma) cells are maintained in appropriate culture medium.
-
Animal Model: Immunodeficient mice (e.g., athymic nude) are utilized.
-
Implantation: 5 x 106 BxPC-3 cells in a mixture of media and Matrigel are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Randomization: When tumors reach an average volume of 150-200 mm3, mice are randomized into different treatment cohorts.
-
Drug Administration: Oral gavage is used for the daily administration of this compound and/or GSK3326595 at the indicated dosages.
-
Monitoring and Endpoints: Tumor measurements and body weights are recorded regularly. The primary endpoint is the final tumor volume at the end of the study, and tumor growth inhibition is calculated relative to the vehicle-treated group.
Discussion and Conclusion
The preclinical in vivo data strongly support the anti-tumor activity of this compound, particularly in hematological and solid tumor models. The synergistic effect observed with the PRMT5 inhibitor GSK3326595 highlights a promising combination strategy, especially for cancers with MTAP deletion, which results in endogenous PRMT5 inhibition[3][4]. This suggests that a dual-inhibition approach targeting both Type I and Type II PRMTs could be a more effective therapeutic strategy than targeting either enzyme alone.
It is important to note that a Phase 1 clinical trial (NCT03666988) of this compound in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested, with stable disease being the best response observed in 29% of patients[3]. These findings underscore the importance of further research to optimize the therapeutic window and patient selection for Type I PRMT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, this compound, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GSK3368715: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the type I PRMT inhibitor, GSK3368715, ensuring laboratory safety and regulatory compliance.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures outline the proper disposal methods, summarize key quantitative data, and detail a representative experimental protocol to ensure the safe and effective use of this compound in a laboratory setting.
Quantitative Data Summary
This compound is a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] Its inhibitory activity against various PRMTs is summarized in the table below.
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT8 | 1.7 |
| PRMT6 | 5.7 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| Table 1: Inhibitory Potency of this compound. This table displays the half-maximal inhibitory concentration (IC50) values of this compound against a panel of Type I protein arginine methyltransferases, demonstrating its high potency and selectivity.[1] |
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting Type I PRMTs. These enzymes play a critical role in gene regulation by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. Specifically, Type I PRMTs produce monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[2][3] This post-translational modification is crucial for various cellular processes, including signal transduction, RNA processing, and DNA damage repair.[2][3][4] By blocking this activity, this compound can alter gene expression and inhibit the proliferation of cancer cells.[5]
Caption: Inhibition of Type I PRMTs by this compound.
Proper Disposal Procedures
The proper disposal of this compound and its associated waste is critical to maintain a safe laboratory environment and comply with local, state, and federal regulations. As with any research chemical, a comprehensive waste management plan should be in place before beginning any experiment.[6]
Step-by-Step Disposal Guide:
-
Unused or Expired Compound:
-
Solid this compound should be disposed of in its original container if possible, or a clearly labeled, sealed container.
-
The container must be labeled as hazardous waste, including the full chemical name: N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, monohydrochloride.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
-
Liquid Waste (Solutions):
-
Solutions of this compound, typically in solvents like DMSO, should be collected in a dedicated, sealed, and chemically compatible waste container.
-
The waste container must be clearly labeled as "Hazardous Waste" and include the name of the chemical and the solvent used.
-
Never dispose of solutions containing this compound down the drain.[7]
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a designated hazardous waste bag or container.
-
For highly contaminated items or in the case of a spill, use an inert absorbent material to contain the substance, then collect and dispose of it as hazardous waste.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound. The first rinse should be collected as hazardous waste.[7]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7] After thorough rinsing and air-drying, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocol: In-Cell Western Assay
The following is a representative protocol for an in-cell western assay to determine the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
RKO cancer cell line (or other relevant cell line)
-
This compound
-
DMSO (for stock solution)
-
384-well clear bottom plates
-
Cell culture medium
-
Ice-cold methanol
-
Phosphate-buffered saline (PBS)
-
Odyssey blocking buffer
Procedure:
-
Cell Seeding: Seed RKO cells in a 384-well clear bottom plate at the desired density.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a 20-point two-fold serial dilution of this compound to achieve the desired concentration range (e.g., from 29,325.5 nM down to 0.03 nM). A 0.15% DMSO solution should be used as a vehicle control.[8]
-
Cell Treatment: Treat the seeded cells with the serial dilutions of this compound or the DMSO control.
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.[8]
-
Cell Fixation: After incubation, fix the cells by adding ice-cold methanol and incubating for 30 minutes at room temperature.[8]
-
Washing and Blocking: Wash the cells with PBS and then incubate with Odyssey blocking buffer for 1 hour at room temperature.[8]
-
Analysis: Proceed with antibody staining and imaging to quantify cell proliferation.
Waste Management for this Protocol:
-
All cell culture media containing this compound must be collected as liquid hazardous waste.
-
The 384-well plates, once the experiment is complete, should be treated as contaminated solid waste.
-
All pipette tips, tubes, and gloves used in the handling of this compound should be disposed of in a designated hazardous waste container.
-
The initial, concentrated stock solution of this compound in DMSO, if any remains, must be disposed of as liquid hazardous waste.
By adhering to these guidelines, researchers can safely handle and dispose of this compound, minimizing risks to themselves and the environment while advancing their scientific objectives.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. Phase 1 study of this compound, a type I PRMT inhibitor, in patients with advanced solid tumors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. selleckchem.com [selleckchem.com]
Navigating the Safe Handling of GSK3368715: A Guide for Laboratory Professionals
Essential protocols for the safe handling, use, and disposal of the potent Type I PRMT inhibitor, GSK3368715, are critical for ensuring the safety of laboratory personnel and the integrity of research. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans for researchers, scientists, and drug development professionals.
This compound is an orally available and reversible inhibitor of type I protein arginine methyltransferases (PRMTs), playing a significant role in cancer research due to its anti-proliferative effects on a wide range of tumor cell lines.[1][2][3] As a potent investigational compound, strict adherence to safety protocols is paramount to mitigate risks associated with its handling.
Immediate Safety and Handling Protocols
All personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before commencing any work. A designated handling area, such as a certified chemical fume hood, is mandatory for all manipulations of the solid compound and its solutions to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when in the vicinity of the compound. |
| Face Protection | Face Shield | Required when there is a risk of splashes or sprays, particularly during solution preparation and transfers. |
| Body Protection | Laboratory Coat | A dedicated, buttoned lab coat must be worn. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory Protection | N95 Particulate Mask or higher | Required when handling the solid compound outside of a certified chemical fume hood or if aerosol generation is possible. |
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
Operational and Disposal Plans
Solution Preparation
This compound is soluble in DMSO.[1][4] When preparing stock solutions, it is imperative to work within a chemical fume hood. Utilize a plastic-backed absorbent liner on the work surface to contain any potential spills.
| Solvent | Solubility |
| DMSO | 40 mg/mL[4] |
| DMSO | 81 mg/mL[1] |
Note: Solubility may vary between different forms (e.g., hydrochloride salt) and batches of the compound.
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for stock solutions.[2][5]
Disposal Plan
All waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
This structured approach to handling this compound is designed to minimize risk and ensure a safe laboratory environment for all personnel. By integrating these procedures into standard operating protocols, research institutions can uphold their commitment to safety while advancing scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
